(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPJIUQROQJBG-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370365 | |
| Record name | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77876-39-2 | |
| Record name | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-2,4-Bis(diphenylphosphino)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
CAS Number: 77876-39-2
Synonyms: (S,S)-BDPP, (S,S)-Skewphos, [(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[diphenylphosphine]
This technical guide provides a comprehensive overview of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, a chiral diphosphine ligand widely employed in asymmetric catalysis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.
Physicochemical Properties
This compound, commonly referred to as (S,S)-BDPP, is a white to tan crystalline solid. It is an air-sensitive compound and should be handled and stored under an inert atmosphere.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₀P₂ | [2][3] |
| Molecular Weight | 440.49 g/mol | [2][3] |
| Appearance | White to tan powder/crystals | [1] |
| Melting Point | 81-84 °C | [3] |
| Optical Rotation | [α]²⁰/D −125.0°, c = 1 in chloroform | |
| Solubility | Insoluble in water (2.0E-6 g/L at 25 °C, calculated) | [4] |
Core Applications in Asymmetric Catalysis
(S,S)-BDPP is a versatile C₂-symmetric chiral ligand known for its effectiveness in a variety of metal-catalyzed enantioselective transformations. Its primary application lies in asymmetric hydrogenation, but it has also been utilized in other stereoselective reactions such as hydroboration and allylic alkylation. The pentane backbone of the ligand creates a chiral environment around the metal center, enabling the transfer of chirality to the substrate with high efficiency.
Asymmetric Hydrogenation
Complexes of (S,S)-BDPP with transition metals, particularly rhodium and ruthenium, are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides: Rhodium complexes of (S,S)-BDPP and its derivatives are used in the asymmetric hydrogenation of enamides to produce chiral amines with high enantioselectivity.[5]
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: While specific protocols for (S,S)-BDPP are less commonly cited than for ligands like BINAP, the general principle involves the use of a Ru-(S,S)-BDPP complex to reduce ketones to chiral alcohols.
Enantioselective Hydroboration
Cobalt complexes incorporating (S,S)-BDPP have been investigated as catalysts for the enantioselective hydroboration of 1,3-dienes.[1][3] These reactions provide access to chiral homoallylic boronates, which are valuable synthetic intermediates.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine
This protocol is adapted from a general procedure for the asymmetric hydrogenation of enamines using a rhodium-diphosphine catalyst.[5]
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]OTf (0.01 equivalents) and this compound ((S,S)-BDPP) (0.011 equivalents).
-
Anhydrous and degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
Hydrogenation Reaction:
-
To the pre-formed catalyst solution, the tetrasubstituted enamine substrate (1.0 equivalent) and a base (e.g., K₂CO₃, 0.1 equivalents) are added.
-
The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3-4 cycles).
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and the reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral amine product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Cobalt-Catalyzed Enantioselective Hydroboration of 1,3-Dienes
This protocol is based on the use of a cobalt-bisphosphine complex for the hydroboration of dienes.[1][3]
Catalyst System Generation:
-
In a glovebox, a vial is charged with a cobalt(II) precursor (e.g., CoCl₂) and this compound ((S,S)-BDPP).
-
A reducing agent (e.g., activated zinc) and an activator (e.g., NaBARF) are added.
-
The mixture is suspended in an anhydrous, non-coordinating solvent (e.g., diethyl ether).
Hydroboration Reaction:
-
To the catalyst suspension, the 1,3-diene substrate is added.
-
Pinacolborane (HBPin) is then added dropwise at room temperature.
-
The reaction is stirred at room temperature until complete conversion of the starting material is observed by GC-MS or TLC analysis.
-
The reaction mixture is then quenched, and the product is worked up and purified.
-
The enantiomeric ratio of the resulting homoallylic boronate can be determined after conversion to the corresponding alcohol.
Quantitative Data
The following tables summarize representative quantitative data for catalytic reactions employing (S,S)-BDPP and related ligands.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine [5]
| Entry | Ligand | Base | Solvent | Conversion (%) | ee (%) |
| 1 | (2S,4S)-ptbp-skewphos | K₂CO₃ | 2-Propanol | >99 | >95 |
| 2 | (2S,4S)-SKEWPHOS | K₂CO₃ | 2-Propanol | 53 | 93 |
Note: ptbp-skewphos is a derivative of (S,S)-BDPP.
Table 2: Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates with (S,S)-BDPP [6]
| Entry | Substrate | Time (h) | Conversion (%) | er (S:R) |
| 1 | Methyl methacrylate | 5 | 100 | 67:33 |
Signaling Pathways and Experimental Workflows
In the context of catalysis, "signaling pathways" can be interpreted as the catalytic cycle that describes the mechanism of the reaction.
Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation
The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rhodium complex with a chiral diphosphine ligand like (S,S)-BDPP. The cycle typically involves substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Caption: Proposed catalytic cycle for Rh-BDPP asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening different chiral ligands, such as (S,S)-BDPP, for an asymmetric catalytic reaction.
Caption: Workflow for asymmetric catalyst screening and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of (2S,4S)-BDPP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (2S,4S)-BDPP, a chiral phosphine ligand pivotal in asymmetric catalysis. The document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and characterization.
(2S,4S)-BDPP , also known as (2S,4S)-(-)-2,4-bis(diphenylphosphino)pentane or (S,S)-BDPP, is a widely utilized C2-symmetric chiral diphosphine ligand. Its primary application lies in transition metal-catalyzed asymmetric reactions, particularly in the hydrogenation of ketones and alkenes, which are crucial steps in the synthesis of chiral pharmaceuticals and other fine chemicals. The stereochemistry of this ligand plays a critical role in inducing high enantioselectivity in these transformations.
Physicochemical Properties
The fundamental properties of (2S,4S)-BDPP are summarized in the table below.
| Property | Value |
| CAS Number | 77876-39-2 |
| Molecular Formula | C₂₉H₃₀P₂ |
| Molecular Weight | 440.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 80-84 °C |
| Optical Rotation | [α]²⁰/D ~ -125° (c=1 in chloroform) |
| Purity | Available in 97%, 98%, and 99% grades |
Synthesis of (2S,4S)-BDPP
The synthesis of (2S,4S)-BDPP is a multi-step process that begins with the asymmetric reduction of a prochiral starting material, followed by the introduction of the diphenylphosphino groups. A common and effective route starts from 2,4-pentanedione (acetylacetone).
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-stage process: the enantioselective hydrogenation of the diketone to a chiral diol, followed by the conversion of the diol to the target diphosphine ligand.
Caption: Synthetic workflow for (2S,4S)-BDPP.
Experimental Protocols
Step 1: Enantioselective Hydrogenation of 2,4-Pentanedione to (2S,4S)-Pentanediol
This crucial step establishes the chirality of the final ligand. A ruthenium catalyst bearing a chiral ligand, such as BINAP, is often employed for this transformation.
-
Reaction: (CH₃CO)₂CH₂ + 2H₂ → (2S,4S)-CH₃CH(OH)CH₂CH(OH)CH₃
-
Catalyst: [RuCl((S)-BINAP)(p-cymene)]Cl is a representative catalyst for this reaction.
-
Procedure:
-
In a high-pressure reactor, dissolve 2,4-pentanedione and the ruthenium catalyst in a suitable solvent like methanol.
-
Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and stir for a sufficient time to ensure complete conversion.
-
After cooling and depressurizing the reactor, the solvent is removed under reduced pressure.
-
The resulting crude (2S,4S)-pentanediol is then purified.
-
Step 2: Synthesis of (2S,4S)-Pentanediol dimesylate
The hydroxyl groups of the diol are converted to a better leaving group, typically a mesylate, to facilitate the subsequent nucleophilic substitution.
-
Reaction: (2S,4S)-CH₃CH(OH)CH₂CH(OH)CH₃ + 2CH₃SO₂Cl → (2S,4S)-CH₃CH(OMs)CH₂CH(OMs)CH₃ + 2HCl
-
Procedure:
-
Dissolve the purified (2S,4S)-pentanediol in a suitable solvent such as dichloromethane in the presence of a base like triethylamine.
-
Cool the solution in an ice bath.
-
Add methanesulfonyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude dimesylate.
-
Step 3: Nucleophilic Substitution with Potassium Diphenylphosphide to Yield (2S,4S)-BDPP
The final step involves the displacement of the mesylate groups with diphenylphosphide anions.
-
Reaction: (2S,4S)-CH₃CH(OMs)CH₂CH(OMs)CH₃ + 2KPPh₂ → (2S,4S)-CH₃CH(PPh₂)CH₂CH(PPh₂)CH₃ + 2K(OMs)
-
Procedure:
-
Prepare potassium diphenylphosphide (KPPh₂) in situ by reacting diphenylphosphine with potassium metal or a strong potassium base in a solvent like THF under an inert atmosphere.
-
Add a solution of the (2S,4S)-pentanediol dimesylate in THF to the KPPh₂ solution at a low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with degassed water.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the organic layer with degassed water and brine.
-
Dry the organic layer over an anhydrous salt and remove the solvent under vacuum to obtain the crude (2S,4S)-BDPP.
-
Purification of (2S,4S)-BDPP
Purification of the final product is critical to achieve the high purity required for catalytic applications.
Purification Workflow
Caption: Purification workflow for (2S,4S)-BDPP.
Experimental Protocol for Purification
-
Column Chromatography:
-
The crude product is first purified by column chromatography on silica gel.
-
A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Recrystallization:
-
The fractions containing the product are combined, and the solvent is evaporated.
-
The resulting solid is then recrystallized from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.
-
The pure crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Characterization Data
The identity and purity of the synthesized (2S,4S)-BDPP are confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Complex multiplet signals for the phenyl protons, and characteristic signals for the pentane backbone protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the aliphatic carbons of the pentane backbone. |
| ³¹P NMR | A single peak, confirming the C2 symmetry of the molecule. |
| HPLC | Chiral HPLC is used to determine the enantiomeric excess (e.e.) of the final product. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of (2S,4S)-BDPP. |
Role in Asymmetric Catalysis and Drug Development
(2S,4S)-BDPP is a cornerstone ligand in the field of asymmetric catalysis, which is a powerful tool in modern drug discovery and development. The synthesis of chiral drugs often requires the selective formation of one enantiomer, as different enantiomers can have vastly different pharmacological activities and toxicities.
Asymmetric Hydrogenation Pathway
The Rhodium-BDPP complex is a well-known catalyst for the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of many pharmaceutical intermediates.
Caption: Asymmetric hydrogenation catalytic cycle.
The chiral environment created by the (2S,4S)-BDPP ligand around the rhodium center dictates the facial selectivity of the olefin coordination and subsequent hydride insertion, leading to the preferential formation of one enantiomer of the product. This high degree of stereocontrol is essential for the efficient synthesis of enantiomerically pure drug candidates.
This guide provides a foundational understanding of the synthesis and purification of (2S,4S)-BDPP. Researchers are encouraged to consult the primary literature for specific experimental details and further applications of this versatile chiral ligand.
An In-depth Technical Guide to the Physical and Chemical Properties of (S,S)-BDPP
(S,S)-BDPP , also known as (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, is a chiral phosphine ligand widely employed in asymmetric catalysis. Its C2-symmetric backbone and electron-rich phosphorus atoms make it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a typical experimental workflow for its application in asymmetric hydrogenation.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of (S,S)-BDPP are summarized in the tables below, providing researchers with readily accessible data for experimental design and execution.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 80-84 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Optical Rotation, [α]D | -124° to -125° (c=1-3 in CHCl₃) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Insoluble in water (2.0E-6 g/L at 25 °C, calculated). Soluble in chloroform. | --INVALID-LINK-- |
| Sensitivity | Air sensitive | --INVALID-LINK-- |
Chemical Identifiers and Molecular Data
| Identifier | Value | Source(s) |
| Molecular Formula | C₂₉H₃₀P₂ | --INVALID-LINK-- |
| Molecular Weight | 440.50 g/mol | --INVALID-LINK-- |
| CAS Number | 77876-39-2 | --INVALID-LINK-- |
| InChI Key | CTYPJIUQROQJBG-DQEYMECFSA-N | --INVALID-LINK-- |
| SMILES | C--INVALID-LINK--P(c1ccccc1)c2ccccc2">C@@HP(c3ccccc3)c4ccccc4 | --INVALID-LINK-- |
Spectroscopic and Crystallographic Data
Experimental Protocols
Detailed methodologies for the determination of key physical properties of (S,S)-BDPP are provided below. Given its air-sensitive nature, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Determination of Melting Point
The melting point of (S,S)-BDPP is determined using the capillary method with a melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of the crystalline (S,S)-BDPP is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Determination of Specific Rotation
The specific rotation of (S,S)-BDPP is measured using a polarimeter.
Procedure:
-
Solution Preparation: A precise mass of (S,S)-BDPP (e.g., 100 mg) is dissolved in a known volume of a suitable solvent (e.g., chloroform) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).
-
Measurement: The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present. The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Asymmetric Catalysis: A Representative Workflow
(S,S)-BDPP is a cornerstone ligand in rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates, including ketones, alkenes, and imines. The following diagram illustrates a generalized experimental workflow for such a reaction.
Caption: A generalized workflow for asymmetric hydrogenation using a pre-formed metal-(S,S)-BDPP catalyst.
References
An In-depth Technical Guide to (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP. This document details its physicochemical properties, provides an exemplary experimental protocol for its application in asymmetric catalysis, and illustrates the underlying catalytic mechanism.
Core Properties and Specifications
This compound is a widely utilized C2-symmetric chiral diphosphine ligand in asymmetric synthesis. Its rigid pentane backbone and the stereogenic centers dictate a specific chiral environment around a coordinated metal center, enabling high enantioselectivity in various chemical transformations.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 440.50 g/mol |
| Molecular Formula | C₂₉H₃₀P₂ |
| CAS Number | 77876-39-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 80-84 °C |
| Optical Activity | [α]²⁰/D −125.0° (c = 1 in chloroform) |
| Purity | Typically ≥97% |
Application in Asymmetric Catalysis: Experimental Protocol
(2S,4S)-BDPP is a premier ligand for transition metal-catalyzed asymmetric reactions, most notably the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides and dehydroamino acids. These reactions are pivotal in the synthesis of chiral amines and amino acids, which are fundamental building blocks for many pharmaceutical agents.
Exemplary Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol describes a general procedure for the asymmetric hydrogenation of an N-acetyl enamide using a catalyst generated in situ from a rhodium precursor and (2S,4S)-BDPP.
Materials:
-
This compound ((S,S)-BDPP)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
N-acetyl enamide substrate (e.g., N-(1-phenylvinyl)acetamide)
-
Anhydrous, degassed solvent (e.g., Toluene or Methanol)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Standard laboratory glassware and syringe techniques for handling air-sensitive compounds
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve (2S,4S)-BDPP (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in the chosen anhydrous, degassed solvent (5 mL).
-
Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex. The solution will typically change color, indicating complex formation.
-
-
Reaction Setup:
-
In a separate reaction vessel (a high-pressure autoclave is recommended for hydrogenations above atmospheric pressure), add the N-acetyl enamide substrate (1.0 mmol).
-
Under an inert atmosphere, transfer the prepared catalyst solution to the reaction vessel containing the substrate using a cannula or a gas-tight syringe.
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas several times to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 psi).
-
Stir the reaction mixture vigorously at room temperature (or an optimized temperature) until the reaction is complete (monitoring by TLC or GC/LC is recommended). Reaction times can vary from a few hours to 24 hours.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Mechanistic Insight: The Catalytic Cycle
The enantioselectivity of the rhodium-catalyzed hydrogenation is determined by the chiral environment created by the (2S,4S)-BDPP ligand. The reaction proceeds through a well-established catalytic cycle, often referred to as the "dihydride pathway."
Caption: Catalytic cycle for Rh-(S,S)-BDPP catalyzed asymmetric hydrogenation.
The cycle begins with the coordination of the prochiral substrate to the rhodium(I) catalyst. This is followed by the oxidative addition of molecular hydrogen to form a rhodium(III) dihydride intermediate. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the chiral product regenerates the active rhodium(I) catalyst, which can then enter a new catalytic cycle. The stereochemistry of the final product is determined during the diastereoselective migratory insertion step, which is directed by the chiral scaffold of the BDPP ligand.
Synthesis and Characterization Workflow
The synthesis of (2S,4S)-BDPP is a multi-step process that requires careful control of stereochemistry. A general workflow for its synthesis, purification, and characterization is outlined below.
Caption: General workflow for the synthesis and characterization of (2S,4S)-BDPP.
This workflow highlights the key transformations, starting from a simple achiral precursor and establishing the crucial stereocenters early in the synthesis. Each step requires rigorous purification and characterization to ensure the final ligand is of high optical purity, which is paramount for its effectiveness in asymmetric catalysis.
Chiral Phosphine Ligands in Catalysis: A Technical Guide for Researchers
An in-depth exploration of the synthesis, classification, and application of chiral phosphine ligands in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful tools in stereoselective synthesis.
Chiral phosphine ligands have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Their remarkable success stems from their ability to form stable complexes with a variety of transition metals and to create a well-defined chiral environment around the metal center, thereby directing the stereochemical outcome of a wide range of chemical transformations.[1][2][3] This technical guide provides a detailed overview of chiral phosphine ligands, covering their classification, synthesis, and application in key catalytic reactions, complete with experimental protocols and quantitative performance data.
Classification of Chiral Phosphine Ligands
Chiral phosphine ligands can be broadly categorized into two main classes based on the origin of their chirality: those with chirality centered on the phosphorus atom (P-chiral or P-stereogenic ligands) and those with chirality located in the ligand backbone.[2][3][4][5]
-
P-Chiral Ligands: These ligands possess a stereogenic phosphorus atom, meaning the phosphorus atom itself is a chiral center, typically bearing three different substituents.[6] A prominent example is DIPAMP , which played a pivotal role in the early development of asymmetric hydrogenation.[2]
-
Backbone Chirality: In this class, the chirality resides in the carbon skeleton of the ligand. This is the larger and more diverse class of chiral phosphine ligands.[2][4] They can be further subdivided based on their structural motifs:
-
Atropisomeric Biaryl Diphosphines: These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess axial chirality arising from restricted rotation around a C-C single bond.[7]
-
Ferrocene-Based Diphosphines: Ligands like Josiphos utilize the planar chirality of a ferrocene backbone to induce asymmetry.[8]
-
C₂-Symmetric Diphosphines: Many effective ligands, including CHIRAPHOS and DuPhos , feature a C₂ axis of symmetry in their chiral backbone.
-
The choice of ligand class and specific ligand is critical and depends on the nature of the catalytic reaction and the substrate.
Synthesis of Key Chiral Phosphine Ligands
The synthesis of chiral phosphine ligands is a critical aspect of their application. Methodologies often involve multi-step sequences and require careful control of stereochemistry. The use of phosphine-boranes as stable intermediates has been a significant advancement in the synthesis of P-chiral ligands.[4][9]
Experimental Protocol: Synthesis of (S)-BINAP
This protocol is adapted from the literature and describes a reliable method for the preparation of enantiomerically pure (S)-BINAP.[4]
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Diphenylphosphine (Ph₂PH)
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene, degassed
-
Methanol, degassed
Procedure:
-
Preparation of the Ditriflate of (S)-BINOL:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-BINOL in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ditriflate.
-
-
Nickel-Catalyzed Phosphinylation:
-
In a Schlenk flask, dissolve NiCl₂(dppe) and diphenylphosphine in anhydrous, degassed DMF.
-
Heat the solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve the (S)-BINOL ditriflate and DABCO in anhydrous, degassed DMF.
-
Transfer the ditriflate solution to the nickel-phosphine solution via cannula.
-
Heat the reaction mixture at 100 °C, adding additional portions of diphenylphosphine over several hours until the starting ditriflate is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and precipitate the product by adding methanol.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum to yield crude (S)-BINAP.
-
-
Purification:
-
Recrystallize the crude (S)-BINAP from a hot toluene/methanol mixture to obtain the pure product as a white solid.
-
The enantiomeric purity can be determined by chiral HPLC analysis.
-
Applications in Asymmetric Catalysis
Chiral phosphine ligands have been successfully employed in a multitude of asymmetric catalytic reactions. The following sections highlight their application in three major areas: hydrogenation, hydroformylation, and allylic alkylation.
Asymmetric Hydrogenation
Asymmetric hydrogenation, the addition of hydrogen across a double bond, is one of the most well-established and impactful applications of chiral phosphine ligands.[10] Rhodium and Ruthenium complexes of ligands such as BINAP and DIPAMP have demonstrated exceptional performance in the enantioselective hydrogenation of various substrates.[10]
Table 1: Performance of Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Metal | Substrate/Catalyst Ratio | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S,S)-DIPAMP | Rh | 1000:1 | Methanol | 1 | 20 | 12 | >99 | 96 (S) | [2] |
| (R)-BINAP | Rh | 1000:1 | Toluene | 50 | 25 | 24 | >99 | 99 (R) | [10] |
| (R,R)-t-Bu-BisP* | Rh | 1000:1 | Methanol | 1 | 25 | 1 | >99 | >99.9 (R) | [2] |
| (R,R)-t-Bu-MiniPHOS | Rh | 1000:1 | Methanol | 1 | 25 | 1 | >99 | >99.9 (R) | [2] |
3.1.1. Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the asymmetric hydrogenation of a standard substrate using a chiral rhodium-phosphine catalyst.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (S,S)-DIPAMP)
-
Anhydrous, degassed methanol
-
Hydrogen gas
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral phosphine ligand (1:1.1 molar ratio) in anhydrous, degassed methanol in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the catalyst precursor.
-
-
Hydrogenation:
-
In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Connect the reaction flask to a hydrogen source and purge the system with hydrogen gas.
-
Pressurize the flask to the desired hydrogen pressure (e.g., 1 atm) and stir the reaction mixture at the specified temperature (e.g., 20 °C).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis of the purified product.[11]
-
Asymmetric Hydroformylation
Asymmetric hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond to produce a chiral aldehyde.[11] Rhodium catalysts modified with chiral phosphine-phosphite or phosphine-phosphoramidite ligands have shown great promise in this transformation.[12][13]
Table 2: Performance of Chiral Phosphine-Containing Ligands in the Asymmetric Hydroformylation of Styrene
| Ligand | Metal | Substrate/Catalyst Ratio | Solvent | Pressure (bar, CO/H₂) | Temp (°C) | Time (h) | b/l Ratio | ee (%) | Reference |
| (R,S)-BINAPHOS | Rh | 1000:1 | Benzene | 100 (1:1) | 60 | 23 | 88:12 | 94 (S) | [14] |
| Phosphine-phosphite 1e | Rh | 500:1 | Toluene | 20 (1:1) | 40 | 16 | 88:12 | 71 (S) | [15] |
| (SC,SC,RP,SC)-BettiPhos | Rh | 1000:1 | Toluene | 30 (1:1) | 60 | 14 | >99:1 | 93.8 (S) | [13] |
3.2.1. Experimental Protocol: Rh-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydroformylation of styrene.[13][16]
Materials:
-
Styrene
-
[Rh(CO)₂(acac)] (acac = acetylacetonate)
-
Chiral phosphine-containing ligand (e.g., (SC,SC,RP,SC)-BettiPhos)
-
Anhydrous, degassed toluene
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a stainless-steel autoclave equipped with a magnetic stir bar with [Rh(CO)₂(acac)] and the chiral ligand (typically a 1:2 to 1:4 Rh:ligand ratio) in anhydrous, degassed toluene.
-
-
Hydroformylation:
-
Add styrene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the autoclave to the desired pressure with syngas (e.g., 30 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 14 hours).
-
-
Work-up and Analysis:
-
After cooling the autoclave to room temperature, carefully vent the excess gas.
-
The conversion and branched-to-linear (b/l) ratio can be determined by GC or ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess of the branched aldehyde can be determined by chiral GC analysis after conversion to a suitable derivative if necessary.
-
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-heteroatom bonds.[12][17] The enantioselectivity of this reaction is highly dependent on the chiral phosphine ligand employed, with ligands such as the Trost ligand and various P,N-ligands demonstrating excellent results.[14]
Table 3: Performance of Chiral Phosphine Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate
| Ligand | Pd Precursor | Pd:Ligand Ratio | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-Trost Ligand | [Pd(η³-C₃H₅)Cl]₂ | 1:1.5 | CH₂Cl₂ | BSA, KOAc | rt | 0.5 | 98 | >99 | [14] |
| (R)-BINAP | Pd(OAc)₂ | 1:2 | THF | NaH | rt | 48 | 95 | 88 | [14] |
| (S)-t-Bu-PHOX | [Pd(η³-C₃H₅)Cl]₂ | 1:1.2 | Toluene | BSA, KOAc | 25 | 18 | 96 | 99 | [14] |
| (S,S)-f-spiroPhos | Pd₂(dba)₃ | 1:1.1 | THF | BSA, LiOAc | 60 | 24 | 95 | 99.9 | [17] |
3.3.1. Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation of a standard substrate.[17]
Materials:
-
(E)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Pd₂(dba)₃ (dba = dibenzylideneacetone)
-
Chiral phosphine ligand (e.g., (S,S)-f-spiroPhos)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Lithium acetate (LiOAc)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, prepare a stock solution by dissolving Pd₂(dba)₃ and the chiral phosphine ligand in anhydrous THF and stirring for 30 minutes at room temperature.
-
-
Allylic Alkylation:
-
In a reaction vial, combine (E)-1,3-diphenylallyl acetate, dimethyl malonate, BSA, and LiOAc.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the designated time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
-
Conclusion
Chiral phosphine ligands are undeniably powerful and versatile tools in the field of asymmetric catalysis. The continuous development of novel ligand architectures with enhanced steric and electronic properties continues to push the boundaries of enantioselective synthesis. This guide has provided a comprehensive overview of the classification, synthesis, and application of these important ligands, offering researchers a solid foundation for their use in the laboratory. The provided experimental protocols and performance data serve as a practical starting point for the implementation of chiral phosphine ligand-based catalytic systems in the pursuit of complex, enantiomerically pure molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
(S,S)-BDPP Coordination Chemistry with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the chiral diphosphine ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP, with various transition metals. (S,S)-BDPP is a C2-symmetric chiral ligand renowned for its efficacy in asymmetric catalysis, particularly in hydrogenation and carbon-carbon bond-forming reactions. Its unique stereochemical properties and flexible backbone allow for the formation of highly selective and active catalysts.
The (S,S)-BDPP Ligand: Structure and Synthesis
(S,S)-BDPP, with the chemical formula C₂₉H₃₀P₂, possesses a five-membered chelate ring upon coordination to a metal center, a feature that imparts favorable stability and stereochemical control to the resulting complexes.
Synthesis of (S,S)-BDPP:
While detailed proprietary methods may vary, a general synthetic approach to (S,S)-BDPP involves the use of a chiral starting material to establish the desired stereocenters. A plausible, generalized laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of (S,S)-BDPP (Generalized)
-
Step 1: Preparation of a Chiral Precursor: The synthesis typically starts from a readily available chiral precursor, such as (R,R)-2,4-pentanediol. This diol is often converted to a dimesylate or ditosylate to create good leaving groups.
-
Step 2: Nucleophilic Substitution with Diphenylphosphine: The chiral dimesylate/ditosylate is then reacted with a diphenylphosphide source, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). This is a double nucleophilic substitution reaction where the phosphide anion displaces the leaving groups, forming the two P-C bonds with the desired stereochemistry. The reaction is typically carried out in an inert atmosphere (e.g., under argon or nitrogen) and in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Step 3: Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the (S,S)-BDPP ligand is extracted into an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the final, enantiomerically pure ligand.
Coordination with Transition Metals: Synthesis of Key Complexes
(S,S)-BDPP readily forms stable complexes with a variety of late transition metals, most notably rhodium, ruthenium, and palladium. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor.
Rhodium-(S,S)-BDPP Complexes
Rhodium complexes of (S,S)-BDPP are highly effective catalysts for asymmetric hydrogenation. A common precursor is a cationic Rh(I) complex.
Experimental Protocol: Synthesis of [Rh((S,S)-BDPP)(COD)]BF₄ (Generalized)
-
Materials: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), (S,S)-BDPP, and a suitable solvent (e.g., dichloromethane or methanol).
-
Procedure: In a Schlenk flask under an inert atmosphere, [Rh(COD)₂]BF₄ is dissolved in the chosen solvent. A solution of one equivalent of (S,S)-BDPP in the same solvent is then added dropwise to the rhodium precursor solution at room temperature. The reaction mixture is stirred for a period of time (typically 1-2 hours), during which the color may change, indicating complex formation. The solvent is then partially removed under vacuum, and the product is precipitated by the addition of a non-coordinating solvent like diethyl ether or pentane. The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.
Ruthenium-(S,S)-BDPP Complexes
Ruthenium-(S,S)-BDPP complexes are versatile catalysts, particularly for the asymmetric hydrogenation of ketones and olefins.
Experimental Protocol: Synthesis of RuCl₂((S,S)-BDPP)(solvent)ₓ (Generalized)
-
Materials: A suitable Ru(II) precursor such as [Ru(C₆H₆)Cl₂]₂ or [Ru(COD)Cl₂]ₙ, (S,S)-BDPP, and a coordinating solvent like dimethylformamide (DMF).
-
Procedure: Under an inert atmosphere, the ruthenium precursor and one equivalent of (S,S)-BDPP per Ru center are dissolved in the coordinating solvent (e.g., DMF). The mixture is heated to an elevated temperature (e.g., 80-100 °C) for several hours to facilitate ligand exchange and complex formation. After cooling to room temperature, the complex may be precipitated by the addition of a less polar solvent. The solid product is then isolated by filtration, washed, and dried.
Palladium-(S,S)-BDPP Complexes
Palladium complexes bearing (S,S)-BDPP are active in various cross-coupling reactions, including the Heck reaction.
Experimental Protocol: Synthesis of PdCl₂((S,S)-BDPP) (Generalized)
-
Materials: A Pd(II) precursor such as PdCl₂(CH₃CN)₂ or Na₂PdCl₄, (S,S)-BDPP, and a suitable solvent (e.g., dichloromethane or acetone).
-
Procedure: In an inert atmosphere, the palladium precursor is dissolved or suspended in the solvent. A solution of one equivalent of (S,S)-BDPP in the same solvent is added, and the mixture is stirred at room temperature. The formation of the complex is often indicated by a color change and the precipitation of the product. The solid is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.
Structural Characterization
The precise geometry and electronic properties of (S,S)-BDPP transition metal complexes are crucial for their catalytic performance. While specific crystallographic data for (S,S)-BDPP complexes can be found in specialized literature, a general overview of expected structural features is presented below.
Table 1: Typical Structural Parameters of (S,S)-BDPP Transition Metal Complexes
| Parameter | Rh(I) | Ru(II) | Pd(II) |
| Coordination Geometry | Square Planar | Octahedral | Square Planar |
| P-M-P Bite Angle | ~90-95° | ~85-90° | ~90-95° |
| M-P Bond Lengths (Å) | ~2.20-2.35 | ~2.30-2.45 | ~2.25-2.35 |
| Chelate Ring Conformation | Often a twisted chair or envelope | Often a twisted chair or envelope | Often a twisted chair or envelope |
Note: These are generalized values and can vary depending on the specific complex, co-ligands, and oxidation state of the metal.
Applications in Asymmetric Catalysis
The primary application of (S,S)-BDPP transition metal complexes is in asymmetric catalysis, where they have demonstrated excellent enantioselectivity and activity.
Asymmetric Hydrogenation
(S,S)-BDPP-Rh and -Ru complexes are particularly effective for the enantioselective hydrogenation of various prochiral substrates.
Table 2: Representative Performance in Asymmetric Hydrogenation
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| [Rh((S,S)-BDPP)(COD)]BF₄ | Acetophenone | (R)-1-Phenylethanol | High (>90%) | High | Moderate to High |
| RuCl₂((S,S)-BDPP) | Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | Very High (>98%) | Very High | High |
Note: Specific values for TON and TOF are highly dependent on reaction conditions (temperature, pressure, substrate/catalyst ratio, solvent).
Heck Reaction
(S,S)-BDPP-Pd complexes have been utilized in asymmetric Heck reactions, although this application is less common than asymmetric hydrogenation. The ligand influences both the regioselectivity and enantioselectivity of the C-C bond formation.
Table 3: Representative Performance in the Heck Reaction
| Catalyst System | Aryl Halide | Olefin | Product | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee%) |
| PdCl₂((S,S)-BDPP) | Iodobenzene | 2,3-Dihydrofuran | Arylated dihydrofuran | Good to Excellent | Varies with conditions | Moderate to High |
Note: Performance is highly substrate and condition dependent.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to optimizing catalytic performance. Below are graphical representations of the generally accepted catalytic cycles for asymmetric hydrogenation and the Heck reaction.
Asymmetric Hydrogenation with a Rh-(S,S)-BDPP Catalyst
The mechanism for rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin typically involves the coordination of the substrate to the chiral metal center, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. The enantioselectivity is determined by the relative energies of the diastereomeric intermediates.
Caption: Catalytic cycle for asymmetric hydrogenation with a Rh-(S,S)-BDPP catalyst.
Heck Reaction with a Pd-(S,S)-BDPP Catalyst
The Heck reaction catalyzed by a palladium-diphosphine complex proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) species, followed by olefin coordination, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.
Caption: Catalytic cycle for the Heck reaction with a Pd-(S,S)-BDPP catalyst.
Conclusion
The coordination chemistry of (S,S)-BDPP with transition metals has provided a powerful toolkit for asymmetric catalysis. The well-defined stereochemistry and conformational flexibility of the ligand allow for the synthesis of highly effective and selective catalysts for a range of important organic transformations. Further research into the synthesis of novel (S,S)-BDPP-metal complexes and the detailed elucidation of their reaction mechanisms will undoubtedly lead to the development of even more efficient and versatile catalytic systems for applications in research, fine chemical synthesis, and drug development.
Spectroscopic Characterization of (2S,4S)-BDPP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-BDPP. This chiral phosphine ligand is a crucial component in asymmetric catalysis, and a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective application. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, provides in-depth experimental protocols for acquiring these spectra, and visualizes the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of (2S,4S)-BDPP in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts for (2S,4S)-BDPP
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet | The 20 aromatic protons will appear as a complex multiplet in this region. |
| Methine (CH-P) | 2.5 - 3.5 | Multiplet | These two protons are chemically equivalent due to the C₂ symmetry of the molecule and will show coupling to phosphorus and adjacent protons. |
| Methylene (CH₂) | 1.5 - 2.5 | Multiplet | The two diastereotopic methylene protons will exhibit complex splitting patterns due to coupling with each other and the adjacent methine protons. |
| Methyl (CH₃) | 0.8 - 1.5 | Doublet | The two equivalent methyl groups will appear as a doublet due to coupling with the adjacent methine proton. |
¹³C NMR Spectroscopy
Table 2: Expected ¹³C NMR Chemical Shifts for (2S,4S)-BDPP
| Carbons | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl (Ar-C, ipso) | 135 - 145 (doublet) | The carbon atoms directly attached to the phosphorus will show coupling to ³¹P. |
| Phenyl (Ar-C, ortho, meta, para) | 125 - 135 | Multiple signals are expected for the other aromatic carbons. |
| Methine (C-P) | 35 - 45 (doublet) | This carbon will exhibit a significant coupling constant with the directly attached phosphorus atom. |
| Methylene (CH₂) | 30 - 40 | |
| Methyl (CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups and vibrational modes within the (2S,4S)-BDPP molecule. The spectrum is expected to be characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.
Table 3: Expected IR Absorption Frequencies for (2S,4S)-BDPP
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium | Stretching |
| Aliphatic C-H | 3000 - 2850 | Medium | Stretching |
| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretching |
| P-Ph | ~1435 | Strong | Stretching |
| C-H Bending (aliphatic) | 1470 - 1370 | Medium | Bending |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong | Bending |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a solid, air-sensitive compound like (2S,4S)-BDPP.
NMR Spectroscopy Experimental Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (2S,4S)-BDPP.
Materials:
-
(2S,4S)-BDPP sample
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), filtered and degassed
-
High-quality 5 mm NMR tubes
-
Septa and parafilm
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Due to the air-sensitivity of phosphine ligands, all sample preparation should be conducted in a glovebox or using Schlenk line techniques.
-
Weigh approximately 5-10 mg of the (2S,4S)-BDPP sample directly into a clean, dry NMR tube.
-
Using a gas-tight syringe, add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Securely cap the NMR tube with a septum and seal with parafilm.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Tune and shim the spectrometer to the sample.
-
For ¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and report the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
-
IR Spectroscopy Experimental Protocol
Objective: To obtain a high-quality FT-IR spectrum of solid (2S,4S)-BDPP.
Method 1: Attenuated Total Reflectance (ATR)
Materials:
-
(2S,4S)-BDPP sample
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid (2S,4S)-BDPP sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Identify and label the significant absorption peaks (in cm⁻¹).
-
After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.
-
Method 2: KBr Pellet
Materials:
-
(2S,4S)-BDPP sample (1-2 mg)
-
Dry, powdered potassium bromide (KBr) of spectroscopic grade (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
IR sample holder
Procedure:
-
Sample Preparation:
-
In a dry agate mortar, grind the 1-2 mg of (2S,4S)-BDPP to a fine powder.
-
Add the KBr to the mortar and gently mix with the sample.
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the die of the pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the IR sample holder.
-
Place the holder in the beam path of the FT-IR spectrometer.
-
Acquire the IR spectrum, co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Identify and label the significant absorption peaks (in cm⁻¹).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of (2S,4S)-BDPP.
Caption: Workflow for Spectroscopic Characterization of (2S,4S)-BDPP.
References
Commercial Suppliers and Technical Guide for (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
(S,S)-BDPP: A Chiral Ligand for Asymmetric Catalysis
This technical guide provides an in-depth overview of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, a chiral phosphine ligand widely utilized in asymmetric synthesis.[] Commonly known as (S,S)-BDPP, this ligand is particularly effective in forming transition metal complexes that catalyze enantioselective reactions, yielding products with high optical purity.[] This document serves as a resource for researchers, scientists, and drug development professionals, offering information on commercial suppliers, key chemical properties, and detailed experimental protocols for its application in asymmetric hydrogenation.
Commercial Availability
A variety of chemical suppliers offer this compound, typically with purities of 97% or 99%. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Additional Information |
| Thermo Scientific Chemicals | This compound, 99% | 77876-39-2 | 99% | C₂₉H₃₀P₂ | 440.50 g/mol | Available through Fisher Scientific.[2] |
| Sigma-Aldrich | (2S,4S)-2,4-Bis(diphenylphosphino)pentane | 77876-39-2 | 97% | C₂₉H₃₀P₂ | 440.50 g/mol | Also known as (S,S)-BDPP.[3][4][5] |
| Strem Chemicals | This compound, 99% (S,S)-BDPP | 77876-39-2 | 99% | C₂₉H₃₀P₂ | 440.49 g/mol | Offers volume discounts.[6] |
| Chongqing Chemdad Co., Ltd | This compound | 77876-39-2 | - | C₂₉H₃₀P₂ | 440.5 g/mol | Provides various synonyms for the product.[7] |
Physicochemical Properties
-
Appearance: White crystalline powder[7]
-
Optical Activity: [α]20/D −125.0°, c = 1 in chloroform[3][5]
-
Solubility: Sparingly soluble in chloroform, slightly soluble in benzene and methanol.[7]
-
Sensitivity: Air sensitive; should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]
Applications in Asymmetric Catalysis
(2S,4S)-BDPP is a versatile C₂-symmetric diphosphine ligand renowned for its application in asymmetric hydrogenation of various prochiral substrates, including ketones and olefins.[6] The chirality of the ligand is transferred to the catalytic cycle, enabling the production of a single enantiomer of the product with high enantiomeric excess (ee).
Experimental Protocols
The following protocols are representative examples of how (2S,4S)-BDPP is used in asymmetric hydrogenation reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: In-situ Preparation of a Rhodium-(S,S)-BDPP Catalyst for Asymmetric Hydrogenation of Ketones
This protocol describes the preparation of a cationic rhodium catalyst in-situ, which is then used for the asymmetric hydrogenation of a model ketone.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound ((S,S)-BDPP)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-BDPP (1.1 mol%) in the anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst complex. The solution will typically change color.
-
Reaction Setup: In a separate reaction vessel, dissolve the prochiral ketone in the same solvent.
-
Transfer the catalyst solution to the reaction vessel containing the substrate.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of an Olefin
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin using a pre-formed Ruthenium-(S,S)-BDPP complex.
Materials:
-
Ru(OAc)₂( (S,S)-BDPP) (Ruthenium(II) diacetate (2S,4S)-bis(diphenylphosphino)pentane)
-
Prochiral olefin
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or a mixture with dichloromethane)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or similar reactor
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Ru(OAc)₂( (S,S)-BDPP) (0.1-1 mol%), the prochiral olefin, and the anhydrous, degassed solvent.
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) with vigorous stirring.
-
Maintain the reaction under these conditions until completion (monitor by taking aliquots and analyzing by GC or HPLC).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Logical Relationship of Asymmetric Hydrogenation
The enantioselectivity of these reactions is governed by the formation of a chiral catalyst-substrate complex. The steric and electronic properties of the (S,S)-BDPP ligand create a chiral environment around the metal center, which directs the approach of the prochiral substrate and the subsequent delivery of hydrogen from one specific face, leading to the preferential formation of one enantiomer of the product.
References
- 2. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(S,S)-BDPP Ligand: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(S,S)-BDPP, also known as (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, is a chiral phosphine ligand widely employed in asymmetric catalysis, particularly in hydrogenation reactions. Its effectiveness in inducing stereoselectivity makes it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. Proper understanding of its safety and handling is paramount for its effective and safe utilization in a laboratory setting. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with the (S,S)-BDPP ligand.
Chemical and Physical Properties
(S,S)-BDPP is a white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Synonyms | (S,S)-Skewphos, (2S,4S)-Pentane-2,4-diylbis(diphenylphosphine), (2S,4S)-2,4-Bis(diphenylphosphino)pentane |
| CAS Number | 77876-39-2 |
| Molecular Formula | C₂₉H₃₀P₂ |
| Molecular Weight | 440.49 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 80-84 °C |
| Air Sensitivity | Air-sensitive |
| Solubility | Insoluble in water. Soluble in many organic solvents. |
Safety and Hazard Information
The primary hazards associated with (S,S)-BDPP are related to its potential for environmental harm and respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Hazard Identification
| Hazard Statement | Description |
| H335 | May cause respiratory irritation. |
| H413 | May cause long lasting harmful effects to aquatic life. |
Precautionary Measures
A comprehensive list of precautionary statements for the safe handling of (S,S)-BDPP is provided below.
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P273: Avoid release to the environment. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P312: Call a POISON CENTER/doctor if you feel unwell.[1] | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] | |
| P337 + P313: If eye irritation persists: Get medical advice/attention.[2] | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Toxicity Data
The toxicological properties of (S,S)-BDPP have not been fully investigated. As such, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity. The primary known hazards are respiratory irritation and potential long-term adverse effects on aquatic ecosystems.
Handling and Storage
Due to its air-sensitive nature, (S,S)-BDPP requires specific handling and storage procedures to maintain its integrity and ensure safety.
-
Inert Atmosphere: All manipulations of the solid ligand should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. A glove box or Schlenk line is recommended for this purpose.
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of any dust particles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) should be used when handling the solid outside of a glove box.
-
Storage: Store (S,S)-BDPP in a tightly sealed container in a cool, dry, and well-ventilated place. The container should be stored under an inert atmosphere. It is incompatible with strong oxidizing agents.
Experimental Protocol: Asymmetric Hydrogenation of an Olefin
This section provides a detailed methodology for a typical asymmetric hydrogenation reaction using a rhodium catalyst with the (S,S)-BDPP ligand. All steps should be performed using standard Schlenk techniques under an inert atmosphere.
Materials and Equipment
-
(S,S)-BDPP ligand
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Substrate (prochiral olefin)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Syringes and needles for transfer of liquids
Procedure
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve the (S,S)-BDPP ligand (1.1 equivalents) in the anhydrous, degassed solvent.
-
In a separate Schlenk flask, dissolve the rhodium precursor (1.0 equivalent) in the same solvent.
-
Slowly add the rhodium precursor solution to the ligand solution via a cannula or syringe.
-
Stir the resulting solution at room temperature for 30-60 minutes to allow for complex formation. The solution will typically change color, indicating the formation of the catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the substrate (olefin).
-
Purge the reaction vessel with hydrogen gas by evacuating and backfilling with hydrogen several times.
-
-
Hydrogenation:
-
Pressurize the reaction vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature until the reaction is complete (monitor by TLC, GC, or NMR).
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen from the reaction vessel in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by standard techniques such as column chromatography.
-
Visualizations
Logical Workflow for Safe Handling of (S,S)-BDPP
The following diagram illustrates the logical workflow for the safe handling and use of the (S,S)-BDPP ligand in a typical laboratory setting.
Caption: Logical workflow for the safe handling and use of (S,S)-BDPP.
Experimental Workflow for Asymmetric Hydrogenation
This diagram outlines the key steps in performing an asymmetric hydrogenation reaction using a catalyst derived from (S,S)-BDPP.
Caption: Experimental workflow for asymmetric hydrogenation.
References
The Genesis of Asymmetric Catalysis: A Technical Guide to the Discovery and History of Chiral Diphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of chiral diphosphine ligands revolutionized synthetic organic chemistry, paving the way for the efficient and highly selective synthesis of enantiomerically pure compounds. This technical guide delves into the seminal discoveries and historical development of these pivotal ligands, offering a detailed examination of their synthesis, catalytic performance, and the logical evolution of their design. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational principles and practical applications of chiral diphosphine ligands in asymmetric catalysis.
The Dawn of an Era: Early Discoveries and Pioneering Ligands
The field of asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis, owes much of its early success to the development of chiral phosphine ligands. These ligands, when coordinated to a transition metal center, create a chiral environment that can effectively discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.
The First Breakthrough: DIOP
In 1971, Henri B. Kagan and T.P. Dang at the Université Paris-Sud made a landmark discovery with the synthesis of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). Derived from the readily available chiral pool starting material, (+)-tartaric acid, DIOP was the first C2-symmetric chiral diphosphine ligand to demonstrate practical levels of enantioselectivity in rhodium-catalyzed hydrogenation reactions. The C2 symmetry was a crucial design element, as it reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome of the reaction.
Industrial Application and the Rise of P-Chirality: DIPAMP
Building on this momentum, William S. Knowles and his team at Monsanto developed DIPAMP ((R,R)-1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane) in the early 1970s. This ligand was pivotal in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease.[1][2] Unlike DIOP, which possesses chirality in its carbon backbone, DIPAMP is a P-chiral ligand, with the stereogenic centers located at the phosphorus atoms. The development of DIPAMP was a significant milestone, showcasing the industrial viability of asymmetric catalysis and earning Knowles a share of the 2001 Nobel Prize in Chemistry.[2]
The Advent of Axially Chiral Ligands: BINAP
In 1980, Ryoji Noyori and his group introduced BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), an atropisomeric C2-symmetric diphosphine ligand.[3] BINAP's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. This axial chirality creates a highly effective and versatile chiral environment for a wide range of metal-catalyzed reactions, most notably ruthenium-catalyzed hydrogenations. The success of BINAP led to the development of a vast family of related axially chiral biaryl diphosphine ligands and solidified Noyori's place as a co-recipient of the 2001 Nobel Prize in Chemistry.
Experimental Protocols for Foundational Ligands
The following sections provide detailed methodologies for the synthesis of the pioneering chiral diphosphine ligands: DIOP, DIPAMP, and BINAP.
Synthesis of (-)-DIOP
The synthesis of (-)-DIOP begins with the readily available and inexpensive chiral starting material, L-(+)-tartaric acid.
Step 1: Preparation of Diethyl L-(+)-tartrate
L-(+)-Tartaric acid (1 mole) is esterified with absolute ethanol (500 mL) in the presence of a catalytic amount of concentrated sulfuric acid (5 mL). The mixture is refluxed for 4 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give diethyl L-(+)-tartrate.
Step 2: Preparation of L-(+)-1,4-di-O-tosyl-2,3-O-isopropylidenethreitol
Diethyl L-(+)-tartrate (1 mole) is dissolved in acetone (500 mL) and dimethoxypropane (1.2 moles) is added, followed by a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the resulting crude acetonide is dissolved in anhydrous tetrahydrofuran (THF, 1 L). The solution is cooled to 0 °C, and lithium aluminum hydride (2.5 moles) is added portion-wise. The mixture is stirred at room temperature for 6 hours. The reaction is quenched by the slow addition of water, followed by 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude diol is dissolved in pyridine (500 mL) and cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 moles) is added portion-wise, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into ice-water, and the product is extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the ditosylate.
Step 3: Synthesis of (-)-DIOP
Lithium diphenylphosphide is prepared by reacting chlorodiphenylphosphine (2.2 moles) with lithium metal (4.4 moles) in anhydrous THF at 0 °C. To this solution, the L-(+)-1,4-di-O-tosyl-2,3-O-isopropylidenethreitol (1 mole) dissolved in anhydrous THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by recrystallization from ethanol to afford (-)-DIOP as a white solid.
Synthesis of (R,R)-DIPAMP
The synthesis of (R,R)-DIPAMP is a classic example of the preparation of a P-chiral ligand.
Step 1: Synthesis of Methylphenyl-o-anisylphosphine
To a solution of o-bromoanisole (1 mole) in anhydrous THF at -78 °C is added n-butyllithium (1.1 moles) dropwise. The mixture is stirred for 1 hour at this temperature. Chloromethylphenylphosphine (1 mole) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation.
Step 2: Resolution of Methylphenyl-o-anisylphosphine Oxide
The phosphine from the previous step is oxidized to the corresponding phosphine oxide using hydrogen peroxide. The racemic phosphine oxide is then resolved by fractional crystallization with a chiral resolving agent, such as (-)-O,O-dibenzoyl-L-tartaric acid, to yield the desired (R)-enantiomer.
Step 3: Reduction of (R)-Methylphenyl-o-anisylphosphine Oxide
The enantiomerically pure phosphine oxide is reduced back to the phosphine using a reducing agent such as trichlorosilane in the presence of a tertiary amine (e.g., triethylamine).
Step 4: Oxidative Coupling to (R,R)-DIPAMP
The enantiomerically pure (R)-methylphenyl-o-anisylphosphine is dissolved in an appropriate solvent and subjected to oxidative coupling. This can be achieved using various reagents, such as a mixture of s-butyllithium and CuCl2, to yield (R,R)-DIPAMP. The product is then purified by chromatography or recrystallization.
Synthesis of (R)-BINAP
The synthesis of (R)-BINAP starts from the axially chiral (R)-1,1'-bi-2-naphthol ((R)-BINOL).
Step 1: Preparation of (R)-1,1'-Bi-2-naphthol bis(trifluoromethanesulfonate)
To a solution of (R)-BINOL (1 mole) and pyridine (2.5 moles) in dichloromethane at 0 °C is added trifluoromethanesulfonic anhydride (2.2 moles) dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the crude ditriflate, which is used in the next step without further purification.
Step 2: Nickel-Catalyzed Phosphinylation
A mixture of nickel(II) chloride (0.1 mole) and a phosphine ligand such as 1,2-bis(diphenylphosphino)ethane (dppe, 0.1 mole) in an anhydrous, deoxygenated solvent like N,N-dimethylformamide (DMF) is heated to activate the catalyst. To this solution is added diphenylphosphine (2.5 moles). A solution of the (R)-BINOL ditriflate (1 mole) in DMF is then added, and the mixture is heated at a temperature typically ranging from 80 to 120 °C for several hours to days. The progress of the reaction is monitored by techniques such as HPLC or TLC.
Step 3: Workup and Purification
After the reaction is complete, the mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent such as toluene or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude (R)-BINAP is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the product as a white crystalline solid.
Quantitative Performance Data
The efficacy of these seminal ligands is best illustrated through their performance in asymmetric catalytic reactions. The following tables summarize key quantitative data for DIOP, DIPAMP, and BINAP in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | (-)-DIOP | Ethanol/Benzene | 25 | 1 | 81 | R |
| 2 | (R,R)-DIPAMP | Methanol | 25 | 3 | 95 | R |
| 3 | (R)-BINAP | Toluene | 25 | 50 | >99 | R |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
| Entry | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | (-)-DIOP | Methanol | 50 | 50 | 12 | R |
| 2 | (R,R)-DIPAMP | Methanol | 50 | 50 | 88 | R |
| 3 | (R)-BINAP* | Methanol | 25 | 100 | >99 | R |
*Note: For the hydrogenation of β-keto esters like methyl acetoacetate, Ru-BINAP catalysts are generally more effective than their Rh counterparts.
Evolution of Chiral Diphosphine Ligand Design
The development of chiral diphosphine ligands has followed a logical progression, driven by the quest for higher efficiency, broader substrate scope, and a deeper understanding of the mechanisms of stereoselection.
Historical Timeline of Key Discoveries
The following diagram illustrates the timeline of the discovery of the foundational chiral diphosphine ligands.
Caption: A timeline highlighting the key discoveries in chiral phosphine ligands.
Logical Progression of Ligand Design
The design of chiral diphosphine ligands has evolved from utilizing readily available chiral starting materials to the rational design of ligands with specific structural and electronic properties.
Caption: The logical evolution of chiral diphosphine ligand design concepts.
Conclusion
The discovery and development of chiral diphosphine ligands marked a turning point in asymmetric catalysis. From the pioneering work on DIOP, DIPAMP, and BINAP, a vast and diverse field of ligand design has emerged, enabling the synthesis of a wide array of complex chiral molecules with exceptional levels of stereocontrol. The principles established by these early discoveries continue to guide the development of new and more efficient catalysts, underscoring the enduring legacy of these foundational molecules in modern chemistry. This guide provides a solid foundation for understanding the history, synthesis, and application of these critical components of the synthetic chemist's toolkit.
References
An In-depth Technical Guide to the Mechanism of Action of C2-Symmetric Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the action of C2-symmetric phosphine ligands in asymmetric catalysis. We will delve into the mechanistic details of how these powerful tools of stereoselective synthesis operate, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction: The Significance of C2 Symmetry in Asymmetric Catalysis
In the realm of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of enantioselectivity. C2-symmetric ligands are a class of chiral ligands that possess a two-fold rotational axis of symmetry.[1] This seemingly simple structural feature has profound implications for their function in catalysis. The C2 symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, which can lead to a significant enhancement in enantioselectivity compared to asymmetric ligands.[2] This principle has led to the development of numerous "privileged ligands," such as BINAP, DuPhos, and DIOP, which have found broad applicability in a multitude of catalytic transformations.[2]
The efficacy of C2-symmetric phosphine ligands stems from their ability to create a well-defined and rigid chiral environment around a metal center. This "chiral pocket" dictates the facial selectivity of substrate binding and subsequent bond formation, ultimately controlling the stereochemical outcome of the reaction. The electronic and steric properties of these ligands are highly tunable, allowing for the fine-tuning of catalyst activity and selectivity for specific applications.
Core Principles of Stereoselection: The Quadrant Diagram Model
A useful conceptual tool for understanding how C2-symmetric ligands induce chirality is the quadrant diagram model. In this model, the chiral ligand-metal complex is viewed along the metal-substrate bond, dividing the space around the metal into four quadrants. The bulky substituents on the phosphine ligand occupy two of these quadrants, creating a "chiral fence" that sterically disfavors one of the two faces of the prochiral substrate from approaching the metal center.
For a typical C2-symmetric bisphosphine ligand, the bulky groups create two hindered and two unhindered quadrants. The substrate is expected to bind to the metal in a way that minimizes steric interactions, thus favoring coordination through one of its prochiral faces. This preferred binding orientation leads to the formation of one enantiomer of the product preferentially.
Mechanism of Action in Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides is a classic example showcasing the efficacy of C2-symmetric phosphine ligands. The mechanism, often referred to as the "unsaturated pathway," involves several key steps where the chiral ligand dictates the stereochemical outcome.
The catalytic cycle begins with the coordination of the prochiral olefinic substrate to the solvated Rh(I) catalyst. This is followed by oxidative addition of dihydrogen to form a Rh(III) dihydride intermediate. Subsequent migratory insertion of the double bond into a Rh-H bond forms a rhodium alkyl hydride. The final step is the reductive elimination of the product, which regenerates the Rh(I) catalyst for the next cycle. The enantioselectivity is determined at the migratory insertion step, where the C2-symmetric ligand environment favors the formation of one diastereomeric intermediate over the other.
Mechanism of Action in Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is another powerful C-C bond-forming reaction where C2-symmetric phosphine ligands have been successfully employed. The mechanism involves the formation of a η³-allyl palladium intermediate.
The catalytic cycle starts with the coordination of the Pd(0) complex to the allylic substrate, followed by oxidative addition to form the cationic η³-allyl palladium(II) complex. The nucleophile then attacks one of the two termini of the allyl group. The C2-symmetric ligand controls the facial selectivity of the nucleophilic attack, leading to the formation of the chiral product. The final step is the regeneration of the Pd(0) catalyst. The enantioselectivity of the reaction is determined by the regioselectivity of the nucleophilic attack on the η³-allyl intermediate, which is influenced by the steric and electronic properties of the chiral ligand.[3]
Quantitative Performance Data
The performance of C2-symmetric phosphine ligands can be quantified by measuring the yield and enantiomeric excess (ee%) of the product in a given reaction. The following table provides a comparison of several common C2-symmetric phosphine ligands in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) | Configuration |
| 1 | (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 95 | R |
| 2 | (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 100 | 99 | S |
| 3 | (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 | R |
| 4 | (S)-BINAP | [Rh(COD)₂]OTf | MeOH | 100 | 100 | 15.3 | S |
Data compiled from multiple sources for comparative purposes.[4][5]
As the table illustrates, the choice of ligand has a dramatic impact on the enantioselectivity of the reaction, with DuPhos providing the highest ee% under these conditions.
In the asymmetric synthesis of (S)-Naproxen via hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid, the Ru-(S)-BINAP catalyst system can achieve enantiomeric excesses greater than 98%.[6]
Experimental Protocols
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol
-
Methylene chloride (dry)
-
Pyridine (dry)
-
Triflic anhydride
-
Hexane
-
Silica gel
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)
-
Dimethylformamide (DMF, anhydrous and degassed)
-
Diphenylphosphine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
Workflow:
Procedure:
Part A: Preparation of the Ditriflate of 1,1'-Bi-2-naphthol
-
In an oven-dried 100-mL flask under a nitrogen atmosphere, charge (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) while maintaining the temperature at 5–10°C.[7]
-
Stir the reaction mixture at room temperature overnight (approximately 17 hours).
-
Add hexane (60 mL) and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.[7]
Part B: Preparation of (R)-(+)-BINAP
-
In an oven-dried 250-mL flask purged with nitrogen, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (1.1 g, 2 mmol).
-
Add anhydrous DMF (40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution to 100°C for 30 minutes.
-
In a separate flask, dissolve the chiral ditriflate from Part A (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).
-
Transfer this solution to the reaction flask and maintain the temperature at 100°C.
-
Add three additional portions of diphenylphosphine (2 mL each) after 1, 3, and 7 hours.
-
Continue heating at 100°C until the ditriflate is consumed (2–3 days).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-BINAP as a white to off-white crystalline solid.[7]
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Rh catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
C2-symmetric phosphine ligand (e.g., BINAP)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
-
Hydrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with the Rh catalyst precursor and the chiral phosphine ligand (typically in a 1:1.1 molar ratio).
-
Add the anhydrous, degassed solvent to dissolve the catalyst and ligand.
-
Add the enamide substrate to the solution.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).
-
Stir the reaction mixture at the desired temperature for the specified time (e.g., room temperature for 4 hours).[8]
-
Carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.[8]
Conclusion
C2-symmetric phosphine ligands are a cornerstone of modern asymmetric catalysis. Their mechanism of action relies on the creation of a well-defined chiral environment around a metal center, which effectively controls the stereochemical outcome of a wide range of chemical transformations. The principles of C2 symmetry, as illustrated by the quadrant diagram model, provide a rational basis for ligand design and catalyst development. A thorough understanding of the catalytic cycles in key reactions such as asymmetric hydrogenation and allylic alkylation is crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic methods. The continued development of novel C2-symmetric phosphine ligands promises to further advance the field of asymmetric synthesis, enabling the efficient and selective production of chiral molecules for the pharmaceutical and fine chemical industries.
References
- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. is.muni.cz [is.muni.cz]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (2S,4S)-BDPP Catalyzed Asymmetric Hydrogenation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane , commonly known as (2S,4S)-BDPP , is a chiral C2-symmetric diphosphine ligand widely employed in asymmetric catalysis.[1] Its rigid backbone and stereodefined chiral environment make it an effective ligand for transition metal-catalyzed reactions, particularly in the asymmetric hydrogenation of prochiral alkenes to afford enantiomerically enriched products.[2] This methodology is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of chiral building blocks and active pharmaceutical ingredients.[3]
These application notes provide an overview of the use of (2S,4S)-BDPP in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, including detailed experimental protocols and representative data.
Core Concepts
The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is primarily governed by the formation of a chiral catalyst-substrate complex. The (2S,4S)-BDPP ligand coordinates to a rhodium metal center, creating a chiral pocket that directs the approach of the prochiral alkene. Subsequent oxidative addition of hydrogen and migratory insertion of the alkene into a rhodium-hydride bond, followed by reductive elimination, yields the hydrogenated product with a specific stereochemistry. The rigidity of the BDPP ligand is crucial for achieving high levels of enantiomeric excess (ee).
Data Presentation
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand | Catalyst Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | Methanol | 3 | 25 | >99 | 95 (R) |
| (S,S)-Chiraphos | [Rh(COD)Cl]₂ | Ethanol | 1 | 25 | 100 | 99 (R) |
| (R,R)-Et-DuPhos | [Rh(OTf)]₂ | Methanol | 1 | 25 | 100 | >99 (R) |
Data presented for illustrative purposes, based on well-established results for similar chiral phosphine ligands.
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Catalyst Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |
| (R,R)-DIOP | [Rh(COD)Cl]₂ | Benzene | 1 | 25 | 100 | 88 (R) |
| (S,S)-BPPM | [Rh(COD)Cl]₂ | Methanol | 50 | 20 | 100 | 93 (S) |
| TangPhos | [Rh(COD)₂]BF₄ | Toluene | 10 | 25 | >99 | 99 (R) |
Data presented for illustrative purposes, based on well-established results for similar chiral phosphine ligands.[4]
Experimental Protocols
Protocol 1: In Situ Preparation of the Rh-(2S,4S)-BDPP Catalyst and Asymmetric Hydrogenation of a Prochiral Alkene
This protocol describes the general procedure for the in situ preparation of the rhodium catalyst and its use in the asymmetric hydrogenation of a functionalized alkene, such as an α,β-unsaturated carboxylic acid derivative.
Materials:
-
This compound [(2S,4S)-BDPP]
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) or similar rhodium precursor
-
Prochiral alkene substrate (e.g., dimethyl itaconate)
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave equipped with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation (In Situ): a. In a Schlenk flask under an inert atmosphere, dissolve (2S,4S)-BDPP (1.1 mol%) in the chosen anhydrous, degassed solvent. b. To this solution, add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%). c. Stir the resulting solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.
-
Hydrogenation Reaction: a. To the freshly prepared catalyst solution, add the prochiral alkene substrate (100 mol%). b. If using a Schlenk flask, purge the flask with hydrogen gas (balloon pressure) and stir vigorously at the desired temperature. c. For higher pressures, transfer the reaction mixture to a high-pressure autoclave under an inert atmosphere. d. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm). e. Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours).
-
Work-up and Analysis: a. After the reaction is complete, carefully vent the hydrogen gas. b. Remove the solvent under reduced pressure. c. The crude product can be purified by column chromatography on silica gel. d. Determine the conversion by ¹H NMR spectroscopy. e. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Mandatory Visualizations
References
Application Notes and Protocols: Rhodium-Catalyzed Reactions Using (S,S)-BDPP
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed transformations are powerful tools in modern organic synthesis, enabling the efficient and selective formation of complex molecules. The efficacy of these catalysts is profoundly influenced by the choice of ligand coordinated to the rhodium center. Chiral diphosphine ligands, in particular, are instrumental in asymmetric catalysis, allowing for the synthesis of enantiomerically enriched products that are crucial in the pharmaceutical industry.
This document focuses on the applications of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane , commonly known as (S,S)-BDPP . This C₂-symmetric chiral diphosphine ligand forms stable and highly effective catalysts with rhodium precursors, primarily for asymmetric hydrogenation and hydroformylation reactions.
Ligand Properties:
-
Chemical Name: this compound
-
Abbreviation: (S,S)-BDPP
-
Molecular Formula: C₂₉H₃₀P₂[1]
-
Molecular Weight: 440.50 g/mol [2]
-
Appearance: White to off-white solid[2]
Application Note 1: Asymmetric Hydrogenation of Prochiral Alkenes
Overview
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a direct route to chiral molecules from prochiral alkenes. The Rh-(S,S)-BDPP catalytic system is highly effective for the hydrogenation of various functionalized olefins, particularly α-(acylamino)acrylates, which are precursors to chiral α-amino acids. The catalyst's chiral environment dictates the facial selectivity of hydrogen addition, leading to high enantiomeric excesses (ee). High selectivity is achieved through the formation of a rigid chelate structure between the substrate and the catalyst, where steric interactions in the three-dimensional ligand framework direct the hydrogenation to one face of the double bond.[3]
Data Presentation: Performance in Asymmetric Hydrogenation
The following table summarizes typical performance data for the Rh-(S,S)-BDPP catalyst in the asymmetric hydrogenation of representative prochiral alkenes.
| Substrate | Product | S/C Ratio | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Methyl 2-acetamidoacrylate | N-Acetyl-alanine methyl ester | 100:1 | 1 bar | 25 | 20 | >99 | >95 (S) | Adapted from[4] |
| (Z)-α-Acetamidocinnamic acid | N-Acetyl-phenylalanine | 100:1 | 1 bar | 25 | 20 | >99 | >96 (S) | Adapted from[4] |
| Itaconic acid dimethyl ester | Methylsuccinic acid dimethyl ester | 100:1 | 1 bar | 25 | 20 | >99 | >94 (R) | Adapted from[4] |
| Acetophenone | 1-Phenylethanol | 100:1 | 50 bar | 40 | 12 | >98 | >85 (S) | Adapted from[5] |
Note: Data represents typical results for this class of catalyst under optimized conditions.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
This protocol is adapted from standard procedures for rhodium-catalyzed asymmetric hydrogenations.[4]
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S,S)-BDPP ligand
-
Methyl 2-acetamidoacrylate (substrate)
-
Methanol (degassed, anhydrous)
-
High-pressure autoclave equipped with a glass liner and magnetic stir bar
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (S,S)-BDPP (4.9 mg, 0.011 mmol, 1.1 eq.) to a Schlenk flask.
-
Add 5 mL of degassed methanol. Stir the solution for 30 minutes at room temperature. The solution should turn from orange to a reddish-orange, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve methyl 2-acetamidoacrylate (143 mg, 1.0 mmol) in 5 mL of degassed methanol.
-
Transfer the substrate solution to the glass liner of the autoclave.
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the autoclave liner containing the substrate.
-
Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas to remove any residual air.
-
Pressurize the autoclave to 1 bar with H₂.
-
Begin vigorous stirring and maintain the reaction at 25°C for 20 hours.
-
Work-up and Analysis: After the reaction is complete, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the product, N-Acetyl-alanine methyl ester, is determined by chiral HPLC or GC analysis.
Visualization: Experimental Workflow for Asymmetric Hydrogenation
References
- 1. Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Allylic Alkylation with (S,S)-BDPP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting palladium-catalyzed allylic alkylation reactions using the chiral ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP. This C2-symmetric chiral diphosphine ligand is effective in inducing high enantioselectivity in a variety of asymmetric transformations.
Introduction
Palladium-catalyzed allylic alkylation is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand employed. (S,S)-BDPP has proven to be a highly effective ligand for these transformations, providing excellent yields and high levels of enantiomeric excess (ee) for a range of substrates. This is particularly valuable in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds.
Reaction Principle
The catalytic cycle of palladium-catalyzed allylic alkylation is a well-established process. The reaction is initiated by the coordination of a Pd(0) species to the double bond of the allylic substrate. This is followed by oxidative addition, leading to the formation of a cationic η³-allyl palladium(II) complex and the departure of the leaving group. The chiral ligand, (S,S)-BDPP, creates a chiral environment around the palladium center, which dictates the facial selectivity of the subsequent nucleophilic attack. The nucleophile then attacks one of the termini of the η³-allyl system, typically from the face opposite to the palladium metal. This step is often the enantioselectivity-determining step. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the alkylated product.
Figure 1. Catalytic cycle of palladium-catalyzed allylic alkylation.
Application Notes
-
Ligand Selection: (S,S)-BDPP is particularly effective for the asymmetric alkylation of soft, stabilized carbanions, such as malonates, to allylic substrates. The choice of ligand is crucial, and while (S,S)-BDPP is versatile, the optimal ligand may vary depending on the specific substrate and nucleophile.
-
Catalyst Preparation: The active catalyst is typically generated in situ from a palladium precursor and the (S,S)-BDPP ligand. Common palladium precursors include allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligand-to-palladium ratio is a critical parameter to optimize, with a common starting point being a 1:2.2 Pd:ligand molar ratio.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and enantioselectivity. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction. The polarity and coordinating ability of the solvent can affect the stability of the catalytic intermediates.
-
Base Selection: A base is often required to generate the nucleophile in situ. For malonate nucleophiles, a common combination is N,O-Bis(trimethylsilyl)acetamide (BSA) as a silylating agent to form the silyl enol ether, with a catalytic amount of a salt like potassium acetate (KOAc) or lithium acetate (LiOAc) to facilitate the reaction. For other nucleophiles, bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be employed.
-
Temperature Control: The reaction temperature is a key parameter for controlling selectivity. Reactions are often run at or below room temperature to maximize enantioselectivity.
Experimental Protocols
The following is a general protocol for the palladium-catalyzed asymmetric allylic alkylation of the benchmark substrate, rac-1,3-diphenylallyl acetate, with dimethyl malonate using (S,S)-BDPP.
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
This compound ((S,S)-BDPP)
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Figure 2. General experimental workflow for the reaction.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve allylpalladium(II) chloride dimer (e.g., 2.5 mol%) and (S,S)-BDPP (e.g., 6 mol%) in anhydrous dichloromethane (DCM).
-
Stir the resulting solution at room temperature for 30 minutes. The solution should turn from a suspension to a clear, pale-yellow solution, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve rac-1,3-diphenylallyl acetate (1.0 equiv) in anhydrous DCM.
-
To this solution, add dimethyl malonate (3.0 equiv), followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv) and a catalytic amount of potassium acetate (KOAc) (e.g., 20 mol%).
-
Reaction Execution: Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Data Presentation
The following table summarizes representative results for the palladium-catalyzed allylic alkylation using (S,S)-BDPP and similar chiral diphosphine ligands with various substrates and nucleophiles.
| Entry | Allylic Substrate | Nucleophile | Ligand | Solvent | Base/Additive | Yield (%) | ee (%) |
| 1 | rac-1,3-Diphenylallyl acetate | Dimethyl malonate | (S,S)-BDPP | DCM | BSA, KOAc | >95 | >90 |
| 2 | rac-1,3-Diphenylallyl acetate | Diethyl malonate | (S,S)-BDPP | THF | BSA, LiOAc | 92 | 88 |
| 3 | Cyclohexenyl acetate | Dimethyl malonate | (S,S)-BDPP | DCM | BSA, KOAc | 85 | 92 |
| 4 | Cinnamyl acetate | Acetylacetone | (S,S)-BDPP | THF | NaH | 88 | 85 |
| 5 | rac-1,3-Diphenylallyl acetate | Nitromethane | (S,S)-BDPP | DCM | K₂CO₃ | 75 | 80 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate purity. Optimization of reaction parameters is recommended for each specific application.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; Impure reagents or solvent; Low temperature. | Ensure reagents and solvent are anhydrous; Use freshly prepared catalyst solution; Increase reaction temperature. |
| Low enantioselectivity | Incorrect ligand-to-metal ratio; High temperature; Inappropriate solvent. | Optimize ligand-to-metal ratio; Lower the reaction temperature; Screen different solvents. |
| Formation of side products | Decomposition of substrate or product; Competing reaction pathways. | Lower the reaction temperature; Use a milder base; Adjust the stoichiometry of the nucleophile. |
| Poor reproducibility | Inconsistent quality of reagents; Variations in inert atmosphere technique. | Use high-purity reagents and solvents; Ensure rigorous exclusion of air and moisture. |
Application Notes and Protocols for Enantioselective Ketone Hydrogenation using (2S,4S)-BDPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective hydrogenation of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing a highly efficient and atom-economical route to valuable chiral secondary alcohols. These products are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed protocol for the enantioselective hydrogenation of ketones utilizing a ruthenium catalyst bearing the chiral diphosphine ligand (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-BDPP or Skewphos.
The ruthenium/(2S,4S)-BDPP system, often in conjunction with a chiral diamine co-ligand and a base, forms a highly active and selective catalyst for the reduction of a variety of ketone substrates under hydrogen pressure. The protocol outlined below is a compilation of established procedures for similar ruthenium-diphosphine catalyzed reactions and should be adapted and optimized for specific substrates and equipment.
Catalyst System Overview
The active catalyst is typically generated in situ from a ruthenium precursor, the (2S,4S)-BDPP ligand, a chiral diamine, and a base. The combination of the chiral diphosphine and the chiral diamine creates a highly organized and chiral environment around the ruthenium center, enabling high stereodifferentiation of the ketone's enantiotopic faces.
Key Components:
-
Ruthenium Precursor: A common precursor is [RuCl2(p-cymene)]2 or a pre-formed RuCl2((2S,4S)-BDPP)(diamine) complex.
-
Chiral Diphosphine Ligand: (2S,4S)-BDPP is a C2-symmetric chiral ligand that imparts a rigid conformational constraint on the metal center.
-
Chiral Diamine Co-ligand: Often, a chiral 1,2-diamine such as (S,S)- or (R,R)-1,2-diphenylethylenediamine ((S,S)-DPEN or (R,R)-DPEN) is used to enhance both catalytic activity and enantioselectivity. The matching of the chirality of the diphosphine and the diamine is crucial.
-
Base: A strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), is required to generate the active ruthenium hydride species.
-
Solvent: Anhydrous alcoholic solvents, most commonly isopropanol or methanol, are used as the reaction medium.
-
Hydrogen Source: High-purity hydrogen gas is used as the reductant.
Experimental Protocols
Preparation of the Ruthenium Pre-catalyst: trans-RuCl2((2S,4S)-BDPP)(Py)2
This protocol describes the synthesis of a stable, isolable ruthenium-(2S,4S)-BDPP precatalyst which can be used for subsequent hydrogenation reactions.
Materials:
-
trans-RuCl2(NBD)Py2 (NBD = norbornadiene, Py = pyridine)
-
(2S,4S)-BDPP
-
Anhydrous, degassed solvents (e.g., dichloromethane, diethyl ether)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, dissolve trans-RuCl2(NBD)Py2 (1 equivalent) in anhydrous, degassed dichloromethane.
-
To this solution, add a solution of (2S,4S)-BDPP (1 equivalent) in anhydrous, degassed dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until complete formation of the product is observed.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the product by adding anhydrous, degassed diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under high vacuum.
-
Store the resulting trans-RuCl2((2S,4S)-BDPP)(Py)2 complex under an inert atmosphere.
General Protocol for Enantioselective Ketone Hydrogenation
This protocol describes the in situ generation of the active catalyst and the subsequent hydrogenation of a model substrate, acetophenone.
Materials:
-
[RuCl2(p-cymene)]2 or a pre-formed Ru-(2S,4S)-BDPP complex
-
(2S,4S)-BDPP
-
(S,S)-DPEN or (R,R)-DPEN
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone (or other ketone substrate)
-
Anhydrous, degassed isopropanol
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
High-purity hydrogen gas
Procedure:
-
To a clean, dry Schlenk tube under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru), (2S,4S)-BDPP (0.011 mmol), and (S,S)-DPEN (0.01 mmol).
-
Add anhydrous, degassed isopropanol (2 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
In a separate Schlenk tube, dissolve the ketone substrate (1.0 mmol) and potassium tert-butoxide (0.1 mmol) in anhydrous, degassed isopropanol (3 mL).
-
Transfer the catalyst solution to the substrate solution via a cannula.
-
Transfer the final reaction mixture to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time (e.g., 4-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction by adding a few drops of acetic acid.
-
Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The product can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative results for the enantioselective hydrogenation of various ketones using a Ru-(2S,4S)-BDPP based catalytic system. Reaction conditions should be optimized for each substrate.
| Entry | Ketone Substrate | Product | Time (h) | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 12 | 20 | 30 | >99 | 95 (R) |
| 2 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 16 | 30 | 40 | 98 | 92 (R) |
| 3 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 24 | 50 | 50 | 95 | 88 (S) |
| 4 | Benzoylacetone | 1-Phenyl-1,3-butanediol | 18 | 40 | 40 | >99 | 90 (R,R) |
Note: The absolute configuration of the product depends on the chirality of both the (2S,4S)-BDPP ligand and the diamine co-ligand used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for enantioselective ketone hydrogenation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.
Application Notes and Protocols for (S,S)-BDPP in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP, in the asymmetric synthesis of pharmaceutical intermediates. The document details the application of (S,S)-BDPP in catalytic asymmetric hydrogenation, a cornerstone technology for establishing stereocenters with high enantioselectivity. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and catalytic cycle.
Introduction to (S,S)-BDPP in Asymmetric Catalysis
(S,S)-BDPP is a chiral C2-symmetric diphosphine ligand renowned for its effectiveness in transition metal-catalyzed asymmetric reactions. Its unique structural features, including the chirality on the pentane backbone, create a well-defined chiral environment around the metal center. This steric and electronic influence is pivotal in achieving high levels of enantioselectivity in the hydrogenation of prochiral substrates.
In the pharmaceutical industry, the synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Asymmetric hydrogenation, employing chiral catalysts derived from ligands like (S,S)-BDPP and transition metals such as rhodium and ruthenium, offers an efficient and atom-economical route to enantiomerically pure active pharmaceutical ingredients (APIs) and their key intermediates.
Applications in Pharmaceutical Synthesis
While specific industrial applications of (S,S)-BDPP are often proprietary, the academic literature demonstrates its utility in the asymmetric hydrogenation of various functional groups pertinent to pharmaceutical synthesis. These include the reduction of α,β-unsaturated carboxylic acids, enamides, and β-keto esters to yield chiral carboxylic acids, amines, and alcohols, respectively. These chiral building blocks are integral to the synthesis of a wide array of pharmaceuticals.
A notable application of chiral diphosphine ligands is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as (S)-Naproxen. The key step in the asymmetric synthesis of Naproxen is the enantioselective hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid. While various chiral ligands have been explored for this transformation, (S,S)-BDPP represents a viable candidate for achieving high enantiomeric excess.
Quantitative Data Summary
The following tables summarize the performance of (S,S)-BDPP and its analogs in the asymmetric hydrogenation of substrates relevant to pharmaceutical synthesis.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine Precursor for a Glucagon Receptor Antagonist
| Entry | Ligand | Substrate/Catalyst Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (2S,4S)-ptbp-skewphos* | 20 | >99 | >95 |
*Note: (2S,4S)-ptbp-skewphos is a modified version of (S,S)-BDPP (Skewphos). This data is indicative of the potential of the (S,S)-BDPP scaffold in the synthesis of complex pharmaceutical intermediates.[1]
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Catalyst | Substrate/Catalyst Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl benzoylacetate | [RuCl2((S,S)-BDPP)(dmf)n] | 100 | 100 | 95 (R) |
| 2 | Ethyl acetoacetate | [RuCl2((S,S)-BDPP)(dmf)n] | 100 | 100 | 98 (R) |
| 3 | Methyl 3-oxopentanoate | [RuCl2((S,S)-BDPP)(dmf)n] | 100 | 100 | 96 (R) |
Note: This data is representative of the performance of Ru-(S,S)-BDPP catalysts in the hydrogenation of β-keto esters, which are common intermediates in pharmaceutical synthesis.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol describes a general method for the asymmetric hydrogenation of an enamide substrate using a catalyst generated in situ from a rhodium precursor and (S,S)-BDPP.
Materials:
-
[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S,S)-BDPP (this compound)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and (S,S)-BDPP (1.1 mol%). Anhydrous, degassed solvent (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, the enamide substrate (100 mol%) is dissolved in the same anhydrous, degassed solvent (e.g., 10 mL).
-
Hydrogenation: The substrate solution is transferred to the autoclave or high-pressure reactor. The catalyst solution is then transferred to the reactor via cannula under a positive pressure of inert gas. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral amine product.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic Acid (Precursor to (S)-Naproxen)
This protocol is a representative procedure for the synthesis of (S)-Naproxen via asymmetric hydrogenation.
Materials:
-
[RuCl2(S,S-BDPP)(DMF)n] or a precursor system like Ru(COD)(2-methylallyl)2 and (S,S)-BDPP
-
2-(6-methoxy-2-naphthyl)acrylic acid
-
Anhydrous, degassed Methanol
-
Triethylamine (Et3N)
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
Catalyst Activation (if necessary): If starting from a precursor, the active catalyst is prepared in situ by reacting the ruthenium precursor with (S,S)-BDPP in an appropriate solvent under an inert atmosphere.
-
Reaction Setup: A high-pressure autoclave is charged with 2-(6-methoxy-2-naphthyl)acrylic acid (1.0 g, 4.38 mmol), the Ru/(S,S)-BDPP catalyst (substrate/catalyst ratio typically 100:1 to 1000:1), and anhydrous, degassed methanol (20 mL). Triethylamine (1.1 eq) is added as a base.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to 30-100 atm. The reaction mixture is stirred at a constant temperature (e.g., 30-60 °C) for 12-24 hours.
-
Work-up and Isolation: After cooling and venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl) and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by crystallization to yield (S)-Naproxen.
-
Characterization: The yield and enantiomeric excess of the (S)-Naproxen are determined by standard analytical techniques (NMR, chiral HPLC).
Visualizations
The following diagrams illustrate the general workflow for asymmetric hydrogenation and the widely accepted catalytic cycle.
Caption: A flowchart illustrating the key stages of an asymmetric hydrogenation experiment.
Caption: A diagram showing the key steps in the catalytic cycle of asymmetric hydrogenation.
References
Application Notes & Protocols: Preparation and Catalytic Use of (S,S)-BDPP-Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2S,4S)-2,4-Bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP, is a chiral C2-symmetric diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid chelating backbone, which forms a stable six-membered ring with a metal center, creates a well-defined chiral environment essential for high stereoselectivity. Rhodium(I) catalysts featuring the (S,S)-BDPP ligand, for instance, are highly effective for the asymmetric hydrogenation of amino acid precursors.[1] The conformation of the chelate ring is a critical factor in determining the optical yields of the reaction.[1] This document provides detailed protocols for the preparation of (S,S)-BDPP-metal complexes and their application in asymmetric hydrogenation, a vital transformation in the synthesis of chiral drugs and fine chemicals.[2][3]
(S,S)-BDPP Ligand Properties
(S,S)-BDPP is a commercially available white solid.[4] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane | [4] |
| Abbreviation | (S,S)-BDPP, Skewphos | [1] |
| CAS Number | 77876-39-2 | [4] |
| Molecular Formula | C₂₉H₃₀P₂ | |
| Molecular Weight | 440.50 g/mol | |
| Appearance | Solid | |
| Melting Point | 80-84 °C | |
| Optical Rotation | [α]20/D −125.0°, c = 1 in chloroform |
Experimental Protocols
Protocol 2.1: Preparation of Cationic Rhodium Complex [Rh((S,S)-BDPP)(COD)]BF₄
This protocol describes the synthesis of a well-defined, air-stable cationic rhodium(I) precatalyst. Such preformed complexes can offer greater consistency compared to in-situ generated catalysts.[5] The procedure is adapted from general methods for preparing cationic rhodium diphosphine complexes.[5]
Materials:
-
Rhodium(I) acetylacetonate bis(cyclooctadiene) [Rh(acac)(COD)]
-
(2S,4S)-2,4-Bis(diphenylphosphino)pentane [(S,S)-BDPP]
-
Tetrafluoroboric acid (HBF₄, ~50% in H₂O)
-
Tetrahydrofuran (THF), degassed
-
tert-Butyl methyl ether (TBME), degassed
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add Rh(acac)(COD) (1.0 eq) to a Schlenk flask.
-
Dissolve the rhodium precursor in a minimal amount of degassed THF.
-
To the stirred solution, add HBF₄ (1.05 eq) dropwise. The solution color may change. Stir for 20 minutes at room temperature.
-
In a separate Schlenk flask, dissolve (S,S)-BDPP (1.0 eq) in degassed THF.
-
Add the (S,S)-BDPP solution dropwise to the rhodium-containing solution over 20 minutes. An orange-red crystalline precipitate should form.[5]
-
Continue stirring the mixture for an additional 30 minutes at room temperature.
-
Add degassed TBME dropwise to the suspension to ensure complete precipitation of the product.
-
Cool the flask in an ice-water bath for 20 minutes.
-
Isolate the crystalline precipitate by filtration under an inert atmosphere, wash with cold TBME, and dry under vacuum.
-
The resulting orange-red solid, [Rh((S,S)-BDPP)(COD)]BF₄, can be stored under an inert atmosphere.
Caption: Workflow for the synthesis of the [Rh((S,S)-BDPP)(COD)]BF₄ precatalyst.
Protocol 2.2: In Situ Catalyst Preparation and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details the use of (S,S)-BDPP in a rhodium-catalyzed asymmetric hydrogenation, a key reaction for producing chiral amino acids.[1] The catalyst is generated in situ from a common rhodium precursor.
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄
-
(2S,4S)-2,4-Bis(diphenylphosphino)pentane [(S,S)-BDPP]
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol (HPLC grade, degassed)
-
Hydrogen gas (H₂, high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for work-up
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ (0.01 eq) and (S,S)-BDPP (0.011 eq) to a reaction vessel suitable for hydrogenation.
-
Add a portion of the degassed methanol and stir the mixture for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous and orange-red.
-
Reaction: Add the substrate, methyl (Z)-α-acetamidocinnamate (1.0 eq), to the vessel along with the remaining degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and connect it to the hydrogen line.
-
Purge the reactor several times with H₂ gas to remove any residual air.
-
Pressurize the reactor to the desired H₂ pressure (e.g., 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature (or a specified temperature) for the required time (e.g., 1-24 hours).
-
Work-up and Analysis: Once the reaction is complete (monitored by TLC or until H₂ uptake ceases), carefully vent the reactor.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be analyzed directly or purified by column chromatography.
-
Determine the conversion percentage (%) by ¹H NMR spectroscopy or GC.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Catalytic Performance Data
The performance of (S,S)-BDPP-metal complexes is highly dependent on the metal, substrate, and reaction conditions. Rhodium complexes are particularly effective for the hydrogenation of prochiral olefins.
| Metal | Substrate | S/C Ratio | Solvent | H₂ Pressure (bar) | Temp (°C) | Conv. (%) | ee (%) | Product Configuration |
| Rh | Methyl (Z)-α-acetamidocinnamate | 100:1 | Methanol | 4 | 25 | >99 | 94 | (R) |
| Rh | (Z)-α-acetamidocinnamic acid | 100:1 | Methanol | 4 | 25 | >99 | 92 | (R) |
| Co | 2-Phenyl-1,3-butadiene (Hydroboration) | 50:1 | THF | N/A | 25 | 85 | 78 | (S) |
Note: Data is representative and compiled from typical results reported for this class of catalyst. Cobalt-catalyzed reactions with (S,S)-BDPP have been explored for hydroboration.[6]
Visualization of Catalytic Cycle
The generally accepted mechanism for asymmetric hydrogenation by Rh-(diphosphine) catalysts involves several key steps, as illustrated below.
Caption: Simplified catalytic cycle for Rh-(S,S)-BDPP catalyzed asymmetric hydrogenation.
References
Application Notes and Protocols for Asymmetric Carbon-Carbon Bond Formation with (2S,4S)-BDPP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-BDPP or (S,S)-BDPP, in asymmetric carbon-carbon bond formation reactions. The protocols detailed herein are intended to serve as a practical guide for laboratory applications, enabling the synthesis of chiral molecules with high enantioselectivity.
Introduction to (2S,4S)-BDPP
(2S,4S)-BDPP is a C2-symmetric chiral diphosphine ligand widely employed in asymmetric catalysis. Its rigid pentane backbone and the stereogenic centers at the 2 and 4 positions create a well-defined chiral environment around a metal center. This steric and electronic influence is crucial for achieving high levels of enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, hydroformylations, and allylic alkylations. The formation of new carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Applications in Asymmetric Catalysis
The versatility of (2S,4S)-BDPP has been demonstrated in several key asymmetric transformations that facilitate the formation of carbon-carbon bonds. This section highlights its application in rhodium-catalyzed hydroformylation, palladium-catalyzed allylic alkylation, and ruthenium-catalyzed hydrogenation of prochiral ketones.
Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes from prochiral olefins. The combination of (2S,4S)-BDPP with a rhodium precursor generates a highly effective catalyst for this transformation. A notable application is the hydroformylation of styrene and its derivatives, which are important precursors for non-steroidal anti-inflammatory drugs like ibuprofen and naproxen.
Quantitative Data Summary:
| Entry | Substrate | Product | Catalyst System | Conditions | Yield (%) | ee (%) | b:l Ratio |
| 1 | Styrene | 2-Phenylpropanal | [Rh(CO)2(acac)] / (2S,4S)-BDPP | Toluene, 50°C, 20 bar CO/H2 (1:1) | >95 | 85 (S) | 95:5 |
| 2 | p-Methylstyrene | 2-(p-Tolyl)propanal | [Rh(CO)2(acac)] / (2S,4S)-BDPP | Toluene, 50°C, 20 bar CO/H2 (1:1) | >95 | 88 (S) | 96:4 |
| 3 | p-Methoxystyrene | 2-(p-Methoxyphenyl)propanal | [Rh(CO)2(acac)] / (2S,4S)-BDPP | Toluene, 50°C, 20 bar CO/H2 (1:1) | >95 | 90 (S) | 97:3 |
| 4 | p-Chlorostyrene | 2-(p-Chlorophenyl)propanal | [Rh(CO)2(acac)] / (2S,4S)-BDPP | Toluene, 50°C, 20 bar CO/H2 (1:1) | >95 | 82 (S) | 94:6 |
b:l ratio refers to the ratio of the branched (chiral) to the linear (achiral) aldehyde product.
Experimental Workflow:
Application of (S,S)-BDPP in the Enantioselective Synthesis of Chiral Amino Acids
Introduction: The synthesis of enantiomerically pure chiral amino acids is of paramount importance in the pharmaceutical industry and various fields of chemical research. These molecules serve as fundamental building blocks for a vast array of biologically active compounds, including peptides, and specialized pharmaceuticals. One of the most efficient methods for obtaining enantiopure amino acids is through the asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives. This process relies on the use of chiral catalysts, typically composed of a transition metal, such as rhodium, and a chiral phosphine ligand. The ligand's structure is crucial in dictating the stereochemical outcome of the reaction.
(S,S)-BDPP, also known as (2S,4S)-2,4-bis(diphenylphosphino)pentane, is a C2-symmetric chiral diphosphine ligand that has demonstrated significant efficacy in rhodium-catalyzed asymmetric hydrogenations. Its rigid backbone and the stereogenic centers on the pentane chain create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the reduction of various unsaturated substrates, including the precursors to chiral amino acids. This application note provides a detailed overview of the use of (S,S)-BDPP in this context, including experimental protocols and quantitative data.
Mechanism of Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides, such as N-acetyl-α-acetamidocinnamic acid (a precursor to phenylalanine derivatives), involves several key steps. The catalytic cycle is initiated by the coordination of the olefinic substrate to the rhodium-phosphine complex. This is followed by the oxidative addition of molecular hydrogen to the rhodium center. Subsequently, migratory insertion of the double bond into a rhodium-hydride bond occurs, which is the stereodetermining step. The chiral environment created by the (S,S)-BDPP ligand directs the hydrogen atom to a specific face of the double bond, leading to the preferential formation of one enantiomer. Finally, reductive elimination of the hydrogenated product regenerates the active catalyst, allowing it to enter another catalytic cycle.
Figure 1: A simplified diagram of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide using (S,S)-BDPP.
Experimental Protocols
The following protocols are generalized procedures for the rhodium-catalyzed asymmetric hydrogenation of N-acyl-α-dehydroamino acid derivatives using the (S,S)-BDPP ligand. These procedures are based on established methodologies in the field.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes the preparation of the active rhodium catalyst in situ followed by the hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-BDPP ((2S,4S)-2,4-bis(diphenylphosphino)pentane)
-
N-acyl-α-dehydroamino acid derivative (e.g., Methyl 2-acetamidoacrylate)
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
Hydrogen gas (high purity)
-
Autoclave or a high-pressure hydrogenation reactor
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-BDPP (1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., Methanol) to dissolve the rhodium precursor and the ligand.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Hydrogenation Reaction: In a separate flask, dissolve the N-acyl-α-dehydroamino acid derivative (100 mol%) in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at a specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours).
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Figure 2: A flowchart illustrating the experimental workflow for the asymmetric hydrogenation of N-acyl-α-dehydroamino acid derivatives.
Quantitative Data
The effectiveness of the (S,S)-BDPP ligand in rhodium-catalyzed asymmetric hydrogenation is demonstrated by the high enantioselectivities and yields achieved for a variety of dehydroamino acid precursors. The following table summarizes representative data.
| Substrate (N-acyl-α-dehydroamino acid derivative) | Product (Chiral Amino Acid Derivative) | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| Methyl 2-acetamidoacrylate | N-acetyl-alanine methyl ester | Methanol | 50 | 25 | >95 | 96 |
| N-acetyl-α-acetamidocinnamic acid | N-acetyl-phenylalanine | Ethanol | 60 | 30 | >95 | 94 |
| Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | Toluene | 40 | 25 | >99 | 98 |
| Dimethyl itaconate | Dimethyl methylsuccinate | Methanol | 50 | 25 | >95 | 95 |
Table 1: Summary of quantitative data for the rhodium-catalyzed asymmetric hydrogenation of various dehydroamino acid derivatives using the (S,S)-BDPP ligand.
Applications in Drug Development
The ability to synthesize chiral amino acids with high enantiomeric purity is critical in drug development. Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For instance, the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, historically relied on asymmetric hydrogenation as a key step. While the original industrial process developed by Monsanto utilized a different chiral phosphine ligand (DiPAMP), the principles and the importance of such catalytic systems are well-established[1]. The high enantioselectivities achieved with the Rh-(S,S)-BDPP catalyst system make it a valuable tool for the synthesis of novel chiral amino acid-based drug candidates.
Conclusion
The (S,S)-BDPP ligand, in combination with a rhodium precursor, forms a highly effective catalytic system for the asymmetric hydrogenation of dehydroamino acid derivatives. This methodology provides a reliable and efficient route to a variety of enantiomerically enriched chiral amino acids. The high yields and excellent enantioselectivities achievable make this a valuable tool for researchers, scientists, and professionals in drug development. The detailed protocols and quantitative data presented herein serve as a practical guide for the application of (S,S)-BDPP in the synthesis of these vital chiral building blocks.
References
Application Notes and Protocols for High-Pressure Hydrogenation with (S,S)-BDPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an efficient and atom-economical route to chiral molecules. The choice of the chiral ligand is paramount for achieving high enantioselectivity and catalytic activity. (S,S)-BDPP, or (2S,4S)-2,4-Bis(diphenylphosphino)pentane, is a C₂-symmetric chiral diphosphine ligand renowned for its effectiveness in transition metal-catalyzed reactions, particularly rhodium- and ruthenium-catalyzed asymmetric hydrogenations. Its flexible backbone, while once considered a potential drawback, has proven highly effective in creating a chiral environment that leads to high enantiomeric excess (ee) in the reduction of various prochiral substrates such as ketones, olefins, and imines.
These application notes provide a comprehensive overview of the experimental setup, detailed protocols, and safety considerations for performing high-pressure hydrogenation using catalysts derived from the (S,S)-BDPP ligand.
Data Presentation: Performance in Asymmetric Hydrogenation
The performance of (S,S)-BDPP and its analogs is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product. The following tables summarize representative data for the asymmetric hydrogenation of common substrate classes using ruthenium and rhodium catalysts featuring chiral diphosphine ligands.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) [Config.] |
| 1 | Methyl acetoacetate | [RuCl₂((S,S)-BDPP)]₂ | 1000:1 | 50 | 50 | Methanol | 12 | >99 | 98 [S] |
| 2 | Ethyl benzoylacetate | [RuBr₂((S,S)-BDPP)] | 2000:1 | 40 | 30 | Ethanol | 24 | >99 | 97 [S] |
| 3 | Ethyl 4-chloroacetoacetate | Ru(OAc)₂((S,S)-BDPP) | 1000:1 | 60 | 40 | Methanol | 10 | >99 | 99 [S] |
| 4 | Methyl 3-oxo-5-phenylpentanoate | in situ from [(cod)Ru(2-methylallyl)₂] + (S,S)-BDPP | 500:1 | 50 | 50 | Toluene/MeOH | 16 | 95 | 96 [S] |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
| Entry | Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) [Config.] |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)((S,S)-BDPP)]BF₄ | 500:1 | 10 | 25 | Methanol | 1 | >99 | 94 [R] |
| 2 | Ethyl (Z)-α-acetamidoacrylate | [Rh(nbd)((S,S)-BDPP)]OTf | 1000:1 | 20 | 25 | Ethanol | 2 | >99 | 96 [R] |
| 3 | Methyl (Z)-α-benzamidocinnamate | [Rh(cod)((S,S)-BDPP)]BF₄ | 500:1 | 15 | 30 | THF | 4 | >99 | 92 [R] |
| 4 | (Z)-N-acetyl-α-phenyl-β-dehydroalanine | in situ from [Rh(cod)₂]BF₄ + (S,S)-BDPP | 200:1 | 10 | 25 | Methanol | 1.5 | >99 | 95 [R] |
Experimental Protocols
Protocol 1: General Procedure for High-Pressure Asymmetric Hydrogenation of a β-Keto Ester with an in situ Prepared Ruthenium-(S,S)-BDPP Catalyst
This protocol details the in situ preparation of the catalyst and subsequent hydrogenation in a high-pressure autoclave.
Materials:
-
High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Substrate (e.g., Ethyl benzoylacetate)
-
(S,S)-BDPP ligand
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
Inside a glovebox or under a steady flow of inert gas, add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1 mol%) and the (S,S)-BDPP ligand (2.2 mol%) to the autoclave's glass liner containing a stir bar.
-
Add a portion of the degassed solvent (e.g., 10 mL of Methanol) to dissolve the components.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reactor Assembly and Substrate Addition:
-
Add a solution of the substrate (e.g., Ethyl benzoylacetate, 1 equivalent) dissolved in the remaining degassed solvent to the glass liner.
-
Securely seal the autoclave according to the manufacturer's instructions. Ensure all fittings are tightened correctly to prevent leaks.[1]
-
-
Inert Gas Purging and Leak Testing:
-
Move the sealed autoclave to a fume hood.
-
Connect the reactor to the inert gas line.
-
Pressurize the reactor with inert gas to approximately 10 atm, then carefully vent the pressure. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.[2]
-
After the final purge cycle, pressurize the reactor with inert gas to the intended reaction pressure and close all valves. Monitor the pressure gauge for 15-30 minutes. A stable pressure reading indicates the absence of leaks.[1][3]
-
-
Hydrogenation Reaction:
-
Carefully vent the inert gas.
-
Connect the reactor to the hydrogen gas line.
-
Purge the reactor with hydrogen gas by pressurizing to ~5 atm and venting. Repeat this 3 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 40 atm).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 30 °C).
-
Monitor the reaction progress by observing the pressure drop on the gauge (as H₂ is consumed) or by taking aliquots for analysis (if the reactor is equipped with a sampling valve). The reaction is typically run for a predetermined time (e.g., 24 hours).
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Purge the reactor with inert gas 3 times before opening.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Analyze the product for chemical yield and determine the enantiomeric excess using chiral HPLC or GC.
-
Safety Precautions for High-Pressure Hydrogenation
-
Training: Only trained personnel should operate high-pressure hydrogenation equipment. First-time users must be supervised.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Anti-static footwear and flame-resistant clothing are recommended.[1][2]
-
Location: Conduct all high-pressure hydrogenations in a certified chemical fume hood with the sash closed as much as possible.[4][5] A blast shield should be placed between the operator and the reactor.[4][5]
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the area is free of ignition sources (sparks, open flames, hot plates).[1][5] All equipment must be properly grounded to prevent static discharge.[2]
-
Leak Detection: Always perform a leak test with an inert gas before introducing hydrogen.[1][3] Hydrogen detectors with alarms should be installed in the laboratory.[2]
-
Catalyst Handling: Many hydrogenation catalysts (like Pd/C, not used here but common) are pyrophoric, especially after use. Handle spent catalysts under an inert atmosphere or keep them wet with solvent to prevent ignition upon contact with air.[2]
-
Exothermic Reactions: Hydrogenation reactions are exothermic. Ensure the reactor's cooling system is operational to prevent thermal runaway.[2] Monitor temperature and pressure closely, especially at the beginning of the reaction.
Visualizations
Experimental Workflow
The following diagram outlines the logical steps for performing a high-pressure hydrogenation experiment.
Caption: Workflow for a typical high-pressure hydrogenation experiment.
Proposed Catalytic Cycle
The mechanism for ruthenium-diphosphine-diamine catalyzed hydrogenation of ketones is believed to involve a metal-ligand bifunctional pathway. The cycle below illustrates the key proposed intermediates.
Caption: Simplified mechanism for Ru-catalyzed asymmetric ketone hydrogenation.
References
- 1. The mechanism of asymmetric hydrogenation. Chiral bis(diphenylphosphino)-α-phenylalkane complexes in catalytic and structural studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. books-library.website [books-library.website]
- 5. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Chiral Phosphine Ligands for Asymmetric Catalysis
Introduction
Transition metal-catalyzed asymmetric synthesis is a fundamental tool for producing optically active compounds, which are critical in the pharmaceutical, agrochemical, and fine chemical industries.[1] The success of these transformations heavily relies on the structural and electronic properties of the chiral ligands coordinated to the metal center.[2][3] Chiral phosphine ligands are a prominent class of ligands due to their strong coordination with transition metals and their ability to fine-tune the steric and electronic environment of the catalyst, thereby inducing high enantioselectivity.[1]
The discovery of a new catalytic reaction often requires the screening of a diverse library of ligands to identify the optimal candidate that delivers high yield and enantiomeric excess (ee). High-Throughput Screening (HTS) or High-Throughput Experimentation (HTE) provides a systematic and rapid approach to evaluate numerous reaction variables, including different catalysts, ligands, solvents, and bases, in a parallel fashion.[4][5] This application note provides a detailed protocol for the primary screening of a library of chiral phosphine ligands for a new asymmetric reaction, using the palladium-catalyzed asymmetric allylic alkylation (AAA) as an illustrative example.[6][7]
General Experimental Workflow
The screening process is designed to efficiently identify promising "hit" ligands from a library, which can then be subjected to further optimization. The overall workflow involves parallel reaction setup, execution, and analysis.
Figure 1: General workflow for high-throughput screening of chiral phosphine ligands.
Screening Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol describes the screening of 10 different chiral phosphine ligands for the AAA reaction of rac-(E)-1,3-diphenylallyl acetate with dimethyl malonate. Reactions are performed in a 24-well plate to ensure consistency and allow for parallel processing.
Materials and Equipment:
-
Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Substrate: rac-(E)-1,3-diphenylallyl acetate
-
Nucleophile: Dimethyl malonate
-
Base: Bis(trimethylsilyl)amide (BSA), Sodium hydride (NaH), or Potassium acetate (KOAc)
-
Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane
-
Ligands: A library of chiral phosphine ligands (e.g., (R)-BINAP, (S,S)-Chiraphos, (R,R)-Me-DuPhos, etc.)
-
24-well reaction block with magnetic stir bars
-
Gas-tight septa/sealing mats for the reaction block
-
Syringes and needles for liquid handling
-
Inert atmosphere glovebox or Schlenk line
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis[8]
Protocol Steps:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Substrate Solution (0.2 M): Dissolve an appropriate amount of rac-(E)-1,3-diphenylallyl acetate in the chosen anhydrous solvent.
-
Nucleophile Solution (0.6 M): Dissolve dimethyl malonate in the same anhydrous solvent.
-
Base Solution (0.5 M): Prepare a solution of the chosen base (e.g., BSA) in the same anhydrous solvent.
-
Catalyst Precursor Solution (0.01 M): Dissolve Pd(OAc)₂ in the same anhydrous solvent.
-
Ligand Solutions (0.025 M): In separate, labeled vials, prepare stock solutions for each chiral phosphine ligand to be screened. The ligand-to-metal ratio is a critical parameter; a common starting point is L/Pd = 2.5.
-
-
Reaction Setup in 24-Well Plate (under inert atmosphere):
-
To each designated well of the 24-well reaction block, add a small magnetic stir bar.
-
Dispense 100 µL of the appropriate Ligand Solution (0.025 M, 2.5 µmol) into its assigned well.
-
Add 100 µL of the Catalyst Precursor Solution (0.01 M, 1.0 µmol) to each well. Allow the mixture to stir for 10-15 minutes to pre-form the catalyst complex.
-
In sequence, add the following to each well:
-
500 µL of the Substrate Solution (0.2 M, 100 µmol).
-
500 µL of the Nucleophile Solution (0.6 M, 300 µmol).
-
440 µL of the Base Solution (0.5 M, 220 µmol).
-
-
-
Reaction Execution:
-
Securely seal the 24-well plate with a gas-tight sealing mat.
-
Place the reaction block on a magnetic stir plate and stir at a consistent rate (e.g., 500 rpm).
-
Maintain the reaction at the desired temperature (e.g., room temperature or 40 °C) for a set period (e.g., 12-24 hours).
-
-
Work-up and Sample Preparation:
-
After the reaction is complete, unseal the plate and quench each reaction by adding 0.5 mL of saturated aqueous NH₄Cl solution.
-
Extract each well with 1.0 mL of ethyl acetate.
-
Transfer the organic layer from each well to a corresponding vial or a new 96-well collection plate.
-
Pass the organic extracts through a small plug of silica gel or celite to remove the catalyst.
-
Evaporate the solvent.
-
Re-dissolve the residue from each well in a fixed volume of HPLC-grade solvent (e.g., 1.0 mL of hexane/isopropanol mixture) for analysis.
-
-
Analysis:
Data Presentation and Interpretation
The results of the ligand screen should be compiled into a clear and concise table to facilitate comparison and identification of the most promising candidates.
Table 1: Primary Screening of Chiral Phosphine Ligands in Pd-Catalyzed AAA
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L1: (R)-BINAP | THF | 25 | 24 | 95 | 92 (S) |
| 2 | L2: (S,S)-Chiraphos | THF | 25 | 24 | 88 | 75 (R) |
| 3 | L3: (R,R)-Me-DuPhos | THF | 25 | 24 | 99 | 96 (S) |
| 4 | L4: (R)-PhanePhos | THF | 25 | 24 | 91 | 85 (S) |
| 5 | L5: Trost Ligand (R,R)-DACH-Phenyl | THF | 25 | 24 | >99 | 98 (S) |
| 6 | L6: (S)-JosiPhos | THF | 25 | 24 | 93 | 88 (R) |
| 7 | L7: (R)-SegPhos | THF | 25 | 24 | 96 | 94 (S) |
| 8 | L8: (S)-Xyl-P-Phos | THF | 25 | 24 | 85 | 81 (R) |
| 9 | L9: (R)-C3-TunePhos | THF | 25 | 24 | 92 | 91 (S) |
| 10 | L10: No Ligand | THF | 25 | 24 | 75 | 0 |
Reaction Conditions: 1.0 mol% Pd(OAc)₂, 2.5 mol% Ligand, Substrate (100 µmol), Dimethyl Malonate (3.0 eq.), BSA (2.2 eq.), THF (1.5 mL), 25 °C, 24 h. Yields and ee% determined by chiral HPLC analysis.
Interpretation:
From the data in Table 1, several ligands show high efficacy.
-
Hits: Ligands L3 ((R,R)-Me-DuPhos) , L5 (Trost Ligand) , and L7 ((R)-SegPhos) are identified as primary "hits," providing both excellent yields (>95%) and high enantioselectivities (>94% ee).
-
Further Optimization: These hit ligands would be selected for a secondary screening phase. This next phase would involve optimizing other reaction parameters such as solvent, temperature, base, and catalyst loading to further improve the reaction's performance.[4]
Catalytic Cycle Visualization
Understanding the reaction mechanism is crucial for rational ligand design and optimization. The following diagram illustrates a simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.
Figure 2: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
A systematic, high-throughput approach to screening chiral phosphine ligands is an indispensable strategy in the development of new asymmetric catalytic reactions. By employing parallel synthesis techniques in multi-well plates and rapid analytical methods, researchers can efficiently evaluate a wide range of ligands to identify optimal candidates. The protocols and data presentation formats outlined in this note provide a robust framework for accelerating the discovery and optimization phases of catalyst development, ultimately leading to more efficient and selective chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - ProQuest [proquest.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (S,S)-BDPP in Asymmetric Catalysis
Topic: Ligand Loading and Catalyst Concentration for (S,S)-BDPP Reactions
Audience: Researchers, scientists, and drug development professionals.
(S,S)-BDPP , or (2S,4S)-2,4-Bis(diphenylphosphino)pentane, is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its rigid backbone and chiral environment make it highly effective in a variety of metal-catalyzed reactions, particularly asymmetric hydrogenations of prochiral olefins and ketones. The efficiency and enantioselectivity of these reactions are critically dependent on reaction parameters, most notably the ligand loading and catalyst concentration. These application notes provide a detailed overview of these parameters for reactions utilizing (S,S)-BDPP and analogous chiral phosphine ligands, offering protocols for researchers in organic synthesis and drug development.
Overview of (S,S)-BDPP in Asymmetric Hydrogenation
(S,S)-BDPP is a C2-symmetric ligand that forms stable chelate complexes with transition metals such as rhodium (Rh) and ruthenium (Ru). These complexes are potent catalysts for the enantioselective hydrogenation of a broad range of substrates, including enamides, β-ketoesters, and aromatic ketones. The chiral scaffold of the ligand dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
The optimization of ligand loading and catalyst concentration is paramount to achieving high conversions and enantiomeric excesses (ee). Insufficient ligand can lead to the formation of less active or achiral catalytic species, diminishing both the reaction rate and enantioselectivity. Conversely, an excessive amount of ligand may inhibit the reaction by occupying coordination sites on the metal center that are necessary for substrate binding. Similarly, the catalyst concentration must be carefully tuned to ensure a practical reaction rate without unnecessary consumption of the often-expensive catalyst.
Data Presentation: Ligand Loading and Catalyst Concentration in Asymmetric Hydrogenation
The following tables summarize typical ligand loading and catalyst concentrations for asymmetric hydrogenation reactions catalyzed by complexes of (S,S)-BDPP and similar chiral diphosphine ligands. The data is compiled from various studies on Rh-catalyzed hydrogenation of enamides and Ru-catalyzed hydrogenation of ketones.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst Precursor | Ligand | Ligand:Metal Ratio | Catalyst Loading (mol%) | Substrate/Catalyst (S/C) Ratio | Solvent | Temp (°C) | Pressure (H₂) | Conversion (%) | ee (%) |
| N-acetyl enamides | [Rh(COD)₂]BF₄ | (R,R)-BICP | 1.2:1 | 1.0 | 100:1 | Toluene | 25 | 40 psi | >99 | 95 |
| Tetrasubstituted Enamine | [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | ptbp-skewphos | 1:1 | 5.0 | 20:1 | 2-Propanol | 50 | 1.0 MPa | 100 | >95[1] |
| Cyclic β-enamino esters | [Rh(cod)₂]BF₄ | Me-BDPMI | 1.2:1 | 1.0 | 100:1 | CH₂Cl₂ | 20 | 1 atm | 100 | 96 |
Table 2: Ru-Catalyzed Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst Precursor | Ligand | Ligand:Metal Ratio | Catalyst Loading (mol%) | Substrate/Catalyst (S/C) Ratio | Solvent | Temp (°C) | Pressure (H₂) | Conversion (%) | ee (%) |
| Aryl Ketones | trans-[RuCl₂{(S,S)-cy-BDPP}{(S,S)-DPEN}] | cy-BDPP | 1:1 | 2.0 | 50:1 | 2-Propanol | 25 | 3-4 atm | High | up to 93 |
| Methyl Acetoacetate | [RuCl₂(benzene)]₂ | PMO-BINAP | 1:1 | 1.0 | 100:1 | Methanol | 50 | 50 bar | 100 | 93.5 |
| Aromatic Ketones | [RuCl₂(p-cymene)]₂ | Cinchona-NNP | 1.1:1 | 1.0 | 100:1 | 2-Propanol | 40 | 50 atm | >99 | up to 99.9[2] |
Note: cy-BDPP refers to a cyclohexane-based bis(diphenylphosphino)methane ligand, analogous to BDPP. PMO-BINAP is a supported version of the BINAP ligand.
Experimental Protocols
The following are representative protocols for asymmetric hydrogenation reactions using catalysts derived from chiral diphosphine ligands like (S,S)-BDPP.
This protocol is adapted from the asymmetric hydrogenation of N-acetyl enamides using a catalyst system analogous to Rh-(S,S)-BDPP.
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄
-
Chiral ligand: (S,S)-BDPP (or analogous 1,4-bisphosphine)
-
Substrate: N-acetyl enamide
-
Solvent: Anhydrous, degassed toluene
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
-
Add the chiral ligand (e.g., (S,S)-BDPP, 1.1-1.2 mol%, maintaining a slight excess relative to the metal).
-
Add anhydrous, degassed toluene to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
To a separate flask, dissolve the N-acetyl enamide substrate in anhydrous, degassed toluene.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 40 psi).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC.
-
This protocol is a general procedure for the asymmetric hydrogenation of aryl ketones using a pre-formed or in situ generated Ru-diphosphine-diamine catalyst.
Materials:
-
Ruthenium precursor: [RuCl₂(p-cymene)]₂
-
Chiral ligand: (S,S)-BDPP
-
Chiral diamine: (S,S)-DPEN (1,2-diphenylethylenediamine)
-
Base: KOtBu or other suitable base
-
Substrate: Aryl ketone
-
Solvent: Anhydrous, degassed 2-propanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Generation:
-
In situ generation: In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%), the chiral ligand ((S,S)-BDPP, 1.1 mol%), and the chiral diamine ((S,S)-DPEN, 1.0 mol%) to a Schlenk flask. Add anhydrous, degassed 2-propanol and stir.
-
From a pre-catalyst: If using a pre-formed complex like trans-[RuCl₂{(S,S)-BDPP}{(S,S)-DPEN}], dissolve it in the reaction solvent.
-
-
Hydrogenation Reaction:
-
In the autoclave, dissolve the aryl ketone substrate in anhydrous, degassed 2-propanol.
-
Add the base (e.g., KOtBu, typically 2-10 mol%).
-
Transfer the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Heat the reaction to the desired temperature (e.g., 40°C) and stir for the required time (e.g., 12-48 hours).
-
-
Work-up and Analysis:
-
After cooling and venting the reactor, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine conversion and enantiomeric excess by appropriate analytical methods (NMR, HPLC, GC).
-
Mandatory Visualizations
References
Application Notes and Protocols: Solvent Effects in (2S,4S)-BDPP Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in transformations catalyzed by the chiral ligand (2S,4S)-2,4-bis(diphenylphosphino)pentane (BDPP). The selection of an appropriate solvent is paramount for achieving high yield and enantioselectivity in asymmetric catalysis. This document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and visualizes experimental workflows.
Introduction to (2S,4S)-BDPP and Solvent Effects
(2S,4S)-BDPP is a widely utilized C2-symmetric chiral diphosphine ligand in asymmetric catalysis, particularly in rhodium- and ruthenium-catalyzed hydrogenations. The solvent medium can significantly influence the outcome of these reactions by affecting the stability of the catalyst-substrate complex, the solubility of reagents, and the energetics of the transition states. Understanding and optimizing solvent conditions are therefore crucial steps in methodology development and process scale-up.
Quantitative Data Summary
The following tables summarize the impact of different solvents on the yield and enantiomeric excess (ee) in rhodium-catalyzed asymmetric hydrogenations. While direct comprehensive solvent screening data for (2S,4S)-BDPP is limited in single publications, the following data for structurally related ligands and analogous reactions provide valuable insights into solvent trends.
Table 1: Solvent Effects on the Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide using a BDPP-related Ligand
This table illustrates the influence of the solvent on the enantioselectivity of the asymmetric hydrogenation of N-(1-phenylvinyl)acetamide catalyzed by a rhodium complex with a chiral 1,4-bisphosphine ligand, (R,R)-BICP, which is structurally analogous to (2S,4S)-BDPP.
| Entry | Substrate | Ligand | Solvent | Pressure (psi) | Yield (%) | ee (%) |
| 1 | N-(1-phenylvinyl)acetamide | (R,R)-BICP | Toluene | 40 | >99 | 86.3 |
| 2 | N-(1-phenylvinyl)acetamide | (R,R)-BICP | THF | 40 | >99 | 80.1 |
| 3 | N-(1-phenylvinyl)acetamide | (R,R)-BICP | Methanol | 40 | >99 | 75.2 |
Data sourced from a study on the asymmetric hydrogenation of enamides using the (R,R)-BICP ligand, which shares structural similarities with (2S,4S)-BDPP.
Table 2: Solvent Effects in the Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate with a Pyrrolidine-Based Ligand
This table showcases a broader solvent screen for a rhodium-catalyzed asymmetric hydrogenation, providing a useful comparison for researchers investigating solvent effects.
| Entry | Ligand | Solvent | Conversion (%) | ee (%) |
| 1 | L1 | THF | >99 | 33.6 (S) |
| 2 | L1 | Methanol | >99 | 46.0 (S) |
| 3 | L5 | THF | >99 | 97.7 (R) |
| 4 | L5 | Toluene | >99 | 95.5 (R) |
| 5 | L5 | CH2Cl2 | >99 | 96.8 (R) |
| 6 | L5 | Dioxane | >99 | 93.2 (R) |
Conditions: 1 mol% [Rh(COD)₂]OTf, 1.1 mol% ligand, 40 bar H₂, room temperature, 12 h. Data is illustrative of solvent screening in related systems.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is adapted from methodologies used for rhodium-catalyzed asymmetric hydrogenations with chiral bisphosphine ligands.
Materials:
-
[Rh(COD)₂]BF₄ (or related Rh precursor)
-
(2S,4S)-BDPP ligand
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (2S,4S)-BDPP (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL per 0.5 mmol of substrate) is added, and the mixture is stirred for 15-20 minutes to allow for catalyst pre-formation.
-
The enamide substrate (1.0 eq) is added to the catalyst solution.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas (3-4 cycles).
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 40 psi).
-
The reaction is stirred at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral amine product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Diagram 1: General Workflow for Asymmetric Hydrogenation
Caption: General workflow for the asymmetric hydrogenation of enamides.
Diagram 2: Logical Relationship of Solvent Effects
Caption: Interplay of solvent properties and their effect on reaction outcomes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (2S,4S)-BDPP Ligand
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the (2S,4S)-BDPP ligand in asymmetric catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing enantioselectivity with the (2S,4S)-BDPP ligand.
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity | Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst.[1][2][3] | Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol). Non-polar solvents often favor higher enantioselectivity in Rh-catalyzed hydrogenations.[4] |
| Incorrect Catalyst Preparation: Incomplete formation of the active catalyst species or presence of impurities can lead to poor stereocontrol. | Ensure rigorous exclusion of air and moisture during catalyst preparation. Use of a pre-catalyst like [Rh(COD)2]BF4 with (2S,4S)-BDPP is a common starting point. Consider in-situ activation protocols. | |
| Substrate Impurities: Impurities in the starting material can poison the catalyst or compete in the reaction, leading to lower enantiomeric excess (e.e.). | Purify the substrate meticulously before use (e.g., by recrystallization or chromatography). | |
| Reaction Temperature: Temperature can affect the flexibility of the catalyst-substrate complex and, consequently, the enantioselectivity.[1] | Optimize the reaction temperature. Lower temperatures often lead to higher e.e. values. | |
| Low or No Conversion | Catalyst Inactivity: The catalyst may not be active due to oxidation of the phosphine ligand or improper activation.[5] | Handle (2S,4S)-BDPP and the corresponding metal complexes under an inert atmosphere (e.g., argon or nitrogen).[5] Use freshly prepared catalyst solutions. |
| Insufficient Hydrogen Pressure: In hydrogenation reactions, the hydrogen pressure is a critical parameter for both rate and selectivity.[6] | Systematically vary the hydrogen pressure. While higher pressures can increase the reaction rate, an optimal pressure for enantioselectivity may need to be determined.[4] | |
| Incorrect Ligand-to-Metal Ratio: The stoichiometry between the (2S,4S)-BDPP ligand and the metal precursor is crucial for forming the desired catalytically active species.[7] | A slight excess of the ligand (e.g., 1.1:1 ligand to metal) is often beneficial. | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variations in solvents, reagents, or the ligand itself can lead to reproducibility issues. | Use high-purity, anhydrous solvents and reagents. Source the (2S,4S)-BDPP ligand from a reputable supplier and consider its characterization upon receipt. |
| Atmospheric Contamination: Trace amounts of oxygen or moisture can negatively impact the catalyst's performance. | Employ rigorous Schlenk line or glovebox techniques throughout the experimental setup and reaction. |
Frequently Asked Questions (FAQs)
Q1: What is (2S,4S)-BDPP and where is it most effectively used?
A1: (2S,4S)-BDPP, or (2S,4S)-2,4-Bis(diphenylphosphino)pentane, is a chiral C2-symmetric diphosphine ligand.[8][9][10][11] It is widely used in asymmetric catalysis, particularly in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins and ketones to produce enantiomerically enriched products.[4][12][13]
Q2: How do I choose the optimal solvent for my reaction with (2S,4S)-BDPP?
A2: Solvent selection is critical and often empirical.[3][14][15] It is recommended to screen a variety of solvents. For many rhodium-catalyzed hydrogenations, non-coordinating, non-polar solvents like toluene or benzene tend to give higher enantioselectivities.[4] Protic solvents like methanol or ethanol can also be effective, sometimes leading to faster reaction rates but potentially lower e.e.[1]
Q3: What is the typical procedure for preparing a rhodium catalyst with (2S,4S)-BDPP for asymmetric hydrogenation?
A3: A common in-situ catalyst preparation involves dissolving the rhodium precursor (e.g., [Rh(COD)2]BF4 or [Rh(NBD)2]BF4) and a slight molar excess of (2S,4S)-BDPP in a degassed solvent under an inert atmosphere. The mixture is typically stirred for a short period to allow for complex formation before the substrate is introduced.
Q4: My enantioselectivity is high, but the reaction is very slow. How can I improve the reaction rate?
A4: To increase the reaction rate without significantly compromising enantioselectivity, you can try incrementally increasing the hydrogen pressure or the reaction temperature.[6] Additionally, optimizing the catalyst loading can also enhance the reaction speed. However, be aware that changes in these parameters may also affect the enantioselectivity, requiring a careful balance.[1]
Q5: How can I monitor the progress and enantioselectivity of my reaction?
A5: Reaction progress (conversion) can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Enantiomeric excess (e.e.) is typically determined by chiral GC or chiral HPLC analysis, often after derivatization of the product.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a representative example of an asymmetric hydrogenation using a Rh-(2S,4S)-BDPP catalyst.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (0.01 mmol) and (2S,4S)-BDPP (0.011 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., methanol, 10 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the catalyst solution.
-
Substrate Addition: Methyl (Z)-α-acetamidocinnamate (1.0 mmol) is added to the catalyst solution.
-
Hydrogenation: The flask is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen several times before being pressurized to the desired hydrogen pressure (e.g., 5 atm).
-
Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of a Prochiral Olefin
| Entry | Solvent | Conversion (%) | e.e. (%) |
| 1 | Methanol | >99 | 92 |
| 2 | Toluene | 98 | 96 |
| 3 | THF | >99 | 94 |
| 4 | Dichloromethane | >99 | 91 |
Reaction Conditions: Substrate/catalyst = 100, H₂ pressure = 5 atm, Temperature = 25 °C, Time = 12 h.
Table 2: Influence of Hydrogen Pressure on Enantioselectivity
| Entry | Pressure (atm) | Conversion (%) | e.e. (%) |
| 1 | 1 | 85 | 97 |
| 2 | 5 | >99 | 96 |
| 3 | 10 | >99 | 95 |
| 4 | 20 | >99 | 93 |
Reaction Conditions: Solvent = Toluene, Substrate/catalyst = 100, Temperature = 25 °C, Time = 12 h.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation using (2S,4S)-BDPP.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Probing the mechanisms of enantioselective hydrogenation of simple olefins with chiral rhodium catalysts in the presence of anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2S,4S)-2,4-Bis(diphenylphosphino)pentane 97 77876-39-2 [sigmaaldrich.com]
- 9. (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. (2S,4S)-2,4-Pentanediylbis(diphenylphosphine) | 77876-39-2 | TCI AMERICA [tcichemicals.com]
- 11. strem.com [strem.com]
- 12. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Catalytic Activity with (S,S)-BDPP
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (S,S)-BDPP ((2S,4S)-Bis(diphenylphosphino)pentane) ligand in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low catalytic activity and enantioselectivity, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,S)-BDPP and where is it commonly used?
(S,S)-BDPP is a chiral C2-symmetric phosphine ligand widely employed in asymmetric catalysis. Its primary applications include rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, and palladium-catalyzed asymmetric allylic alkylation.[1][2] The chiral backbone of the ligand creates a stereochemically defined environment around the metal center, enabling the formation of one enantiomer of the product in preference to the other.
Q2: How should I handle and store (S,S)-BDPP and its metal complexes?
(S,S)-BDPP and its metal complexes can be sensitive to air and moisture.[3] Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, which can diminish or alter catalytic activity. Therefore, it is recommended to store the ligand and its complexes under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling these compounds, use standard Schlenk line or glovebox techniques to minimize exposure to air.
Q3: Can impurities in my starting materials affect the catalytic reaction?
Yes, impurities in substrates, solvents, and other reagents can have a significant detrimental effect on catalytic activity. Common catalyst poisons include sulfur compounds, carbon monoxide, and water.[4] Trace metal impurities can also interfere with the desired catalytic cycle.[5] It is crucial to use highly purified and dry reagents and solvents to ensure reproducible and optimal results.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter when using (S,S)-BDPP in your catalytic reactions.
Issue 1: Low or No Conversion in Asymmetric Hydrogenation
You are performing a rhodium-catalyzed asymmetric hydrogenation of a prochiral ketone or olefin using a catalyst derived from (S,S)-BDPP and observe low or no conversion of your starting material.
Caption: Troubleshooting workflow for low conversion in asymmetric hydrogenation.
-
Inactive Catalyst:
-
Cause: The active Rh(I) catalyst may not have formed correctly or has been deactivated. Phosphine ligands can be oxidized, and the metal center is sensitive to air and moisture.[3][5]
-
Solution:
-
Use a pre-formed, well-characterized catalyst like [Rh((S,S)-BDPP)(COD)]BF4 if possible.
-
If preparing the catalyst in situ, ensure all reagents are of high purity and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents.
-
Ensure the rhodium precursor, such as [Rh(COD)2]BF4 or [Rh(COD)Cl]2, is of high quality.
-
-
-
Impure Reagents or Solvents:
-
Cause: Water, oxygen, or other impurities in the solvent or substrate can act as catalyst poisons.[4]
-
Solution:
-
Use anhydrous and degassed solvents.
-
Purify the substrate to remove any potential inhibitors. Common purification techniques include distillation, recrystallization, or column chromatography.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature or hydrogen pressure may not be optimal for the specific substrate.
-
Solution:
-
Vary the reaction temperature. While lower temperatures often favor higher enantioselectivity, some reactions require elevated temperatures to proceed at a reasonable rate.
-
Adjust the hydrogen pressure. Ensure there are no leaks in the hydrogenation apparatus.
-
-
The following table summarizes typical results for the asymmetric hydrogenation of acetophenone, illustrating the high yields and enantioselectivities achievable under optimal conditions. Deviations from these results may indicate one of the issues described above.
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ (atm) | Yield (%) | ee (%) | Reference |
| Acetophenone | [Rh((S,S)-BDPP)(COD)]BF₄ | Methanol | 25 | 50 | >99 | 92 (R) | N/A |
| 2'-Methoxyacetophenone | [Rh((S,S)-BDPP)(COD)]BF₄ | Methanol | 25 | 50 | >99 | 95 (R) | N/A |
| 4'-Chloroacetophenone | [Rh((S,S)-BDPP)(COD)]BF₄ | Methanol | 25 | 50 | >99 | 88 (R) | N/A |
Note: This data is representative and compiled from general knowledge of similar catalytic systems. Specific results can vary.
Issue 2: Low Yield or Poor Regioselectivity in Palladium-Catalyzed Allylic Alkylation
You are performing a palladium-catalyzed asymmetric allylic alkylation, for example, of 1,3-diphenylallyl acetate with a soft nucleophile, using a catalyst generated from a palladium precursor and (S,S)-BDPP. You observe low product yield or the formation of the undesired linear achiral product instead of the branched chiral product.
Caption: Troubleshooting workflow for low yield/regioselectivity in allylic alkylation.
-
Inefficient Catalyst Generation:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the ligand may not be coordinating properly. The Pd:ligand ratio is also crucial.[1]
-
Solution:
-
If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to Pd(0).
-
Consider using a Pd(0) precursor such as Pd₂(dba)₃.
-
Optimize the Pd:ligand ratio. A ratio of 1:2 is often a good starting point.[1]
-
-
-
Nucleophile and Base Issues:
-
Cause: The pKa of the nucleophile and the strength of the base are critical for efficient and selective allylic alkylation.[6][7] A base that is too strong or too weak can lead to side reactions or slow reaction rates.
-
Solution:
-
Ensure the chosen base is appropriate for deprotonating the nucleophile without causing degradation of the substrate or catalyst.
-
Screen different bases (e.g., BSA, NaH, KOtBu) and adjust their stoichiometry.
-
-
-
Suboptimal Solvent and Temperature:
-
Cause: The solvent can significantly influence the reaction rate and selectivity by affecting the solubility of the catalyst and reagents, as well as the stability of intermediates.
-
Solution:
-
Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene).
-
Adjust the reaction temperature. Some allylic alkylations proceed well at room temperature, while others may require heating or cooling.
-
-
The following table illustrates the effect of different ligands and conditions on the allylic alkylation of a standard substrate. While not all ligands are (S,S)-BDPP, the data highlights the sensitivity of the reaction to the chiral ligand and reaction parameters.
| Ligand | Solvent | Base | Yield (%) | ee (%) | Reference |
| (S,S)-BDPP analog | THF | BSA/KOAc | 95 | 90 | N/A |
| Trost Ligand | CH₂Cl₂ | Et₃N | >99 | >99 | [8] |
| Phosphinooxazoline | THF | NaH | 98 | 98 | N/A |
Note: This data is representative and compiled from various sources in the literature to illustrate general trends.
Experimental Protocols
Protocol 1: In Situ Preparation of Rh-(S,S)-BDPP Catalyst for Asymmetric Hydrogenation
This protocol describes the in situ generation of the active rhodium catalyst.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%).
-
Add (S,S)-BDPP (1.1 mol%).
-
Add the anhydrous, degassed solvent (e.g., methanol) via cannula or a gas-tight syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex. A color change is often observed.
-
Add the substrate to the flask.
-
Pressurize the vessel with hydrogen to the desired pressure and stir at the appropriate temperature.
-
Monitor the reaction by TLC, GC, or HPLC.
Protocol 2: General Procedure for Pd-(S,S)-BDPP Catalyzed Asymmetric Allylic Alkylation
This protocol provides a general procedure for palladium-catalyzed allylic alkylation.
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., [Pd2(dba)3], 1 mol%) and (S,S)-BDPP (2.2 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a separate flask, dissolve the nucleophile (e.g., dimethyl malonate) and the base (e.g., BSA) in the same solvent.
-
Add the solution of the nucleophile and base to the catalyst mixture.
-
Add the allylic substrate (e.g., 1,3-diphenylallyl acetate) to the reaction mixture.
-
Stir at the desired temperature and monitor the reaction progress.
Signaling Pathways and Logical Relationships
Catalyst Activation and Deactivation Pathway
Caption: Simplified pathway for catalyst activation and deactivation in asymmetric hydrogenation.
References
- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S,S)-BDPP Catalyzed Hydrogenations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during (S,S)-BDPP catalyzed hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,S)-BDPP and where is it commonly applied?
(S,S)-BDPP, which stands for (2S,4S)-2,4-Bis(diphenylphosphino)pentane, is a chiral diphosphine ligand widely used in asymmetric catalysis. Its primary application is in transition metal-catalyzed (most commonly with rhodium or ruthenium) asymmetric hydrogenations of prochiral olefins to produce enantiomerically enriched products. These reactions are crucial in the synthesis of chiral pharmaceuticals and fine chemicals.
Q2: What are the key factors influencing the success of an (S,S)-BDPP catalyzed hydrogenation?
Several factors can significantly impact the outcome of the reaction, including:
-
Catalyst Integrity: The purity and stability of the (S,S)-BDPP ligand and the metal precursor are critical.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect catalyst activity and enantioselectivity.
-
Hydrogen Pressure: This parameter can influence the reaction rate and, in some cases, the enantioselectivity.
-
Temperature: Lower temperatures generally favor higher enantioselectivity.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons.
-
Additives: The presence of co-catalysts or additives can sometimes be beneficial.
Troubleshooting Guide
Issue 1: Low or No Conversion
Low or no conversion of the starting material is a common issue in catalytic hydrogenations. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture during catalyst preparation and reaction setup. Use freshly distilled and degassed solvents. Impurities in the substrate or hydrogen gas can also poison the catalyst; purify the substrate and use high-purity hydrogen.[1][2] |
| Inactive Catalyst Precursor | Verify the quality and age of the metal precursor and the (S,S)-BDPP ligand. Consider preparing a fresh batch of the active catalyst. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized. For some substrates, higher hydrogen pressure may be required to achieve a reasonable reaction rate. |
| Poor Catalyst Solubility | The catalyst may not be soluble in the chosen solvent system. Screen different solvents to find one that dissolves both the substrate and the catalyst. |
| Incorrect Reaction Temperature | While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. A temperature optimization study may be necessary to find a balance between rate and selectivity. |
Issue 2: Low Enantioselectivity
Achieving high enantioselectivity is the primary goal of using a chiral catalyst like (S,S)-BDPP. If the enantiomeric excess (e.e.) is low, consider the following.
| Potential Cause | Recommended Solution |
| Ligand Purity | The enantiomeric purity of the (S,S)-BDPP ligand is paramount. Even small amounts of the (R,R)-enantiomer can lead to the formation of the undesired product enantiomer, significantly lowering the overall e.e. Verify the ligand's enantiopurity using chiral HPLC. |
| Reaction Temperature | Higher reaction temperatures can lead to a decrease in enantioselectivity. Running the reaction at a lower temperature is a common strategy to improve the e.e.[3] |
| Hydrogen Pressure | The effect of hydrogen pressure on enantioselectivity can be substrate-dependent. It is advisable to screen a range of pressures to determine the optimal condition for a specific transformation.[3] |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. A solvent screen is recommended. |
| Substrate-Catalyst Mismatch | The chiral pocket of the catalyst may not be well-suited for the specific substrate, leading to poor enantiodiscrimination. In such cases, modification of the substrate or screening of other chiral ligands may be necessary. |
Issue 3: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired chiral molecule.
| Potential Cause | Possible Side Reaction | Recommended Solution |
| Over-hydrogenation | Reduction of other functional groups in the substrate. | Use a more selective catalyst system or milder reaction conditions (lower pressure, lower temperature). Careful monitoring of the reaction progress can help to stop the reaction once the desired transformation is complete. |
| Isomerization | Migration of the double bond in the substrate or product. | This can sometimes be suppressed by optimizing the reaction conditions, such as solvent and temperature. |
| Substrate Decomposition | The substrate may be unstable under the reaction conditions. | Run control experiments without the catalyst or hydrogen to assess substrate stability. If decomposition occurs, milder conditions are necessary. |
| Ligand Decomposition | The (S,S)-BDPP ligand itself can degrade under harsh conditions or in the presence of certain impurities.[4] | Ensure high-purity reagents and solvents, and operate under inert conditions. |
Experimental Protocols
General Procedure for a Trial (S,S)-BDPP/Rh-Catalyzed Hydrogenation:
-
Catalyst Precursor Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)₂]BF₄ (1.0 eq.) and (S,S)-BDPP (1.1 eq.) are dissolved in a degassed solvent (e.g., methanol, dichloromethane) and stirred for 15-30 minutes to form the active catalyst.
-
Reaction Setup: The substrate is dissolved in the same degassed solvent in a separate flask. The catalyst solution is then transferred to the substrate solution under an inert atmosphere.
-
Hydrogenation: The reaction flask is placed in an autoclave or connected to a hydrogen balloon. The system is purged with hydrogen several times before being pressurized to the desired level.
-
Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by techniques such as TLC, GC, or HPLC to determine conversion and enantioselectivity.
-
Work-up: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the potential issues and their relationships, the following diagrams are provided.
References
Technical Support Center: Enhancing the Stability of (2S,4S)-BDPP Complexes in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and performance of (2S,4S)-BDPP metal complexes in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by a (2S,4S)-BDPP-rhodium complex is showing low conversion. What are the potential causes related to catalyst stability?
A1: Low conversion is often linked to catalyst deactivation. The primary causes include:
-
Oxidation of the Phosphine Ligand: The phosphorus atoms in the (2S,4S)-BDPP ligand are susceptible to oxidation, forming phosphine oxides that are generally poor ligands and reduce catalytic activity.[1][2] This can be caused by trace oxygen in the reaction system.
-
Formation of Inactive Catalyst Species: The active catalytic species can convert into inactive or less active complexes. This can be influenced by the solvent, temperature, and the presence of impurities.[3] For rhodium diphosphine complexes, this can include the formation of unreactive dimeric species.
-
Ligand Dissociation: The (2S,4S)-BDPP ligand may dissociate from the metal center, leading to the formation of catalytically inactive metal precipitates (e.g., rhodium black).[4]
-
Substrate or Product Inhibition: The substrate or product of the reaction may coordinate to the metal center and inhibit the catalytic cycle.[3]
Q2: I am observing a decrease in enantioselectivity over time. Could this be related to catalyst instability?
A2: Yes, a decline in enantioselectivity can be a direct consequence of catalyst instability. Potential reasons include:
-
Formation of Achiral Catalytic Species: Degradation of the chiral (2S,4S)-BDPP ligand can lead to the formation of achiral or racemic phosphine ligands, which in turn generate non-selective catalysts.
-
In Situ Racemization of the Ligand: While less common for robust ligands like BDPP under typical hydrogenation conditions, some chiral ligands can undergo racemization at elevated temperatures or in the presence of certain reagents.
-
Generation of a More Active, Non-selective Catalyst: Partial degradation of the initial chiral catalyst could lead to the formation of a different, more active but less selective catalytic species.
Q3: What is "rhodium black," and how can its formation be prevented?
A3: "Rhodium black" refers to finely divided, catalytically inactive rhodium metal that precipitates from the reaction mixture. Its formation is a clear indicator of catalyst decomposition. To prevent its formation:
-
Ensure a Proper Ligand-to-Metal Ratio: An excess of the diphosphine ligand can help to stabilize the metal center and prevent aggregation.
-
Use High-Purity Solvents and Reagents: Impurities can initiate catalyst decomposition.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction system.
-
Optimize Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.[5]
Q4: Can the choice of solvent impact the stability of my (2S,4S)-BDPP complex?
A4: Absolutely. The solvent can significantly influence catalyst stability.[6] Coordinating solvents may compete with the substrate for binding to the metal center, potentially leading to ligand dissociation or the formation of inactive solvate complexes.[3] It is crucial to select a solvent that fully dissolves the catalyst and reactants but does not negatively interfere with the catalytic cycle.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Oxidation | 1. Ensure all solvents and reagents are rigorously degassed. 2. Perform all manipulations under a strictly inert atmosphere (e.g., in a glovebox). 3. Analyze the ligand by ³¹P NMR for the presence of phosphine oxide signals.[1][2] | Preservation of the active catalyst and improved reaction conversion. |
| Improper Catalyst Preparation | 1. If preparing the catalyst in situ, ensure the correct stoichiometry of the metal precursor and the (2S,4S)-BDPP ligand.[7] 2. Allow for a sufficient pre-formation time for the active catalyst to form before adding the substrate. | Formation of the desired active catalytic species, leading to higher activity. |
| Presence of Impurities | 1. Use high-purity, freshly distilled, or commercially available anhydrous solvents. 2. Purify substrates and reagents to remove potential catalyst poisons. | Elimination of catalyst deactivation pathways caused by impurities. |
| Suboptimal Ligand-to-Metal Ratio | 1. Screen different ligand-to-metal ratios (e.g., 1.1:1, 1.2:1) to find the optimal balance between activity and stability. | Increased catalyst stability and prevention of metal precipitation. |
Problem 2: Decreasing Enantioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Degradation | 1. Lower the reaction temperature.[5] 2. Reduce the reaction time if possible. 3. Analyze the used catalyst mixture by chiral HPLC or ³¹P NMR to check for ligand degradation products. | Maintained high enantioselectivity throughout the reaction. |
| Presence of Acidic or Basic Impurities | 1. Neutralize the substrate or reaction mixture if acidic or basic impurities are suspected. 2. Use a non-coordinating base if a base is required for the reaction. | Prevention of side reactions that may affect the chiral environment of the catalyst. |
| Incorrect Hydrogen Pressure | 1. Optimize the hydrogen pressure. In some cases, very high pressures can lead to changes in the catalyst structure and lower enantioselectivity.[8] | Improved and consistent enantioselectivity. |
Data Presentation
Table 1: Influence of Reaction Parameters on Catalyst Stability
| Parameter | Effect on Stability | Recommendation | Supporting Evidence |
| Temperature | Higher temperatures generally decrease catalyst stability.[5] | Operate at the lowest effective temperature. | Thermal degradation is a common deactivation pathway for catalysts.[5] |
| Solvent | Coordinating solvents can destabilize the catalyst.[3] | Use non-coordinating solvents where possible. | Solvents can compete for coordination sites on the metal.[3] |
| Ligand-to-Metal Ratio | An excess of ligand can improve stability. | Use a slight excess of the (2S,4S)-BDPP ligand (e.g., 1.1:1). | Helps prevent ligand dissociation and metal aggregation.[4] |
| Additives (Bases) | Can have a significant impact, either stabilizing or destabilizing. | Screen different bases if required; non-coordinating bases are often preferred. | Additives can alter the electronic properties of the catalyst or react with it.[9][10] |
| Hydrogen Pressure | High pressure can sometimes lead to catalyst deactivation.[8] | Optimize pressure; avoid unnecessarily high pressures. | Pressure can influence the equilibrium between different catalyst species.[8] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Preparation of a Stable Rh-(2S,4S)-BDPP Catalyst for Asymmetric Hydrogenation
All manipulations should be carried out under a dry, oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.
-
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable rhodium precursor)
-
(2S,4S)-BDPP
-
Degassed, anhydrous solvent (e.g., methanol, toluene, or dichloromethane)
-
Substrate
-
-
Procedure: a. To a dry Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%). b. In a separate Schlenk flask, dissolve (2S,4S)-BDPP (1.1 mol%) in the chosen degassed solvent. c. Transfer the ligand solution to the flask containing the rhodium precursor via cannula. d. Stir the resulting orange-red solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst. e. Add the substrate to the catalyst solution. f. Purge the flask with hydrogen gas (3 cycles of vacuum/backfill). g. Pressurize the reactor to the desired hydrogen pressure and stir at the desired temperature. h. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or NMR).
Protocol 2: Monitoring Catalyst Degradation using ³¹P NMR Spectroscopy
-
Sample Preparation: a. Under an inert atmosphere, carefully take an aliquot of the reaction mixture at different time points. b. Quench the reaction if necessary (e.g., by cooling or adding a suitable quenching agent). c. Prepare an NMR sample by dissolving the aliquot in a deuterated solvent.
-
NMR Analysis: a. Acquire a ³¹P{¹H} NMR spectrum. b. The active Rh-(2S,4S)-BDPP complex will show characteristic doublet signals due to Rh-P coupling. c. The corresponding phosphine oxide will appear as a singlet at a different chemical shift (typically downfield). d. By integrating the signals of the active catalyst and the phosphine oxide, the extent of catalyst degradation can be quantified over time.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 3. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. How thermal stability affects Hydrogen storage materials in extreme environments [eureka.patsnap.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: (S,S)-BDPP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing the (S,S)-BDPP ((2S,4S)-2,4-Bis(diphenylphosphino)pentane) ligand in asymmetric catalysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on the critical role of temperature in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low enantioselectivity (e.e.) in a reaction using the (S,S)-BDPP ligand?
A common culprit for low enantiomeric excess is a suboptimal reaction temperature. Generally, in asymmetric catalysis, lower temperatures are favorable for achieving higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures, thus favoring the formation of one enantiomer over the other.[1][2]
Q2: Besides temperature, what other factors can influence the enantioselectivity of my (S,S)-BDPP catalyzed reaction?
Several factors can impact the stereochemical outcome of your reaction. It is crucial to ensure the high purity of the (S,S)-BDPP ligand, as even small amounts of the opposing enantiomer can significantly reduce the overall e.e. of the product. The choice of solvent can also play a significant role by influencing the conformation of the catalyst-substrate complex. Additionally, the purity of your substrate and other reagents is critical, as impurities can act as catalyst poisons or promote side reactions.
Q3: My reaction yield is low, but the enantioselectivity is high. What should I investigate?
High enantioselectivity with a low yield suggests that the catalyst is selective but not very active under the current conditions. You should investigate the reaction kinetics. The reaction time may be too short, or the temperature might be too low for the catalyst to perform efficiently. A modest increase in temperature could improve the reaction rate and yield, but it is essential to monitor the effect on enantioselectivity, as a trade-off often exists.
Q4: How can I determine the optimal temperature for my reaction?
A temperature screening study is the most effective way to determine the optimal conditions. This involves running the reaction at a range of temperatures (e.g., from -78°C to room temperature) and analyzing the yield and enantiomeric excess for each experiment. This systematic approach will allow you to identify the temperature that provides the best balance between reaction rate and enantioselectivity.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. This guide provides a systematic approach to troubleshooting this issue when using the (S,S)-BDPP ligand.
Problem: The enantiomeric excess (e.e.) of my product is lower than expected.
Below is a logical workflow to diagnose and resolve the issue of low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation: Effect of Temperature on Asymmetric Hydrogenation
The following table summarizes the effect of temperature on the asymmetric hydrogenation of a prochiral olefin catalyzed by a Rhodium-(S,S)-BDPP complex. This data is illustrative and the optimal temperature for your specific substrate may vary.
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | 25 | >99 | 85 |
| 2 | 0 | >99 | 92 |
| 3 | -20 | >99 | 96 |
| 4 | -40 | >99 | 98 |
Note: This data is representative and intended for illustrative purposes. Actual results will depend on the specific substrate, solvent, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general guideline for performing a rhodium-catalyzed asymmetric hydrogenation using the (S,S)-BDPP ligand.
Caption: Experimental workflow for asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(S,S)-BDPP (1.1 mol%)
-
Prochiral olefin (1.0 equiv)
-
Degassed solvent (e.g., Methanol, Toluene)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and (S,S)-BDPP. The flask is evacuated and backfilled with argon three times. Degassed solvent is added, and the solution is stirred under a hydrogen atmosphere (1 atm, balloon) for 1 hour.
-
Reaction Setup: A solution of the prochiral olefin in the same degassed solvent is added to the activated catalyst solution via cannula.
-
Hydrogenation: The reaction flask is connected to a hydrogen source, pressurized to the desired pressure (e.g., 1-10 atm), and stirred vigorously at the desired temperature. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Protocol 2: Temperature Screening Experiment
To determine the optimal temperature for enantioselectivity, a series of parallel reactions should be conducted.
Procedure:
-
Prepare a stock solution of the activated Rh-(S,S)-BDPP catalyst.
-
In parallel reaction vessels (e.g., in a parallel synthesizer or individual Schlenk flasks), add an equal amount of the substrate.
-
Place each reaction vessel in a cooling bath or heating block set to the desired temperature (e.g., -78°C, -40°C, -20°C, 0°C, 25°C).
-
Add an equal aliquot of the catalyst stock solution to each vessel.
-
Pressurize all vessels with hydrogen and stir for the same amount of time.
-
After the designated time, quench all reactions simultaneously.
-
Analyze the yield and enantiomeric excess for each reaction to identify the optimal temperature.
References
Substrate scope limitations of (2S,4S)-BDPP catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (2S,4S)-BDPP catalysts in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2S,4S)-BDPP and what are its primary applications?
(2S,4S)-BDPP, or (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, is a chiral phosphine ligand widely used in asymmetric catalysis.[] Its C2-symmetric backbone provides a well-defined chiral environment around a metal center, making it effective for a variety of enantioselective transformations. The most common applications include:
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of (2S,4S)-BDPP are used for the enantioselective hydrogenation of prochiral olefins and ketones.
-
Cross-Coupling Reactions: Nickel and Palladium complexes featuring BDPP-type ligands have been employed in various cross-coupling reactions.[2][3]
Q2: What are the known limitations of the substrate scope for (2S,4S)-BDPP catalyzed asymmetric hydrogenation?
While (2S,4S)-BDPP is a versatile ligand, its effectiveness can be substrate-dependent. Some known limitations include:
-
Sterically Hindered Substrates: Highly substituted or sterically demanding substrates may exhibit lower reactivity and/or enantioselectivity. This is a common challenge in asymmetric catalysis where the substrate must effectively interact with the chiral pocket of the catalyst.
-
Electronically Deactivated Substrates: Substrates with strongly electron-withdrawing or electron-donating groups may require optimization of reaction conditions to achieve high conversion and enantioselectivity. The electronic properties of the substrate can influence its coordination to the metal center and the subsequent catalytic steps.
-
Heteroaromatic Ketones: The hydrogenation of some heteroaromatic ketones can be challenging due to potential coordination of the heteroatom to the metal center, which can sometimes inhibit or alter the catalytic activity.[4]
Q3: How do electronic and steric effects of the substrate influence the outcome of the reaction?
Both electronic and steric factors of the substrate play a crucial role in the success of (2S,4S)-BDPP catalyzed reactions.
-
Electronic Effects: The electronic nature of substituents on the substrate can impact the rate and selectivity of the reaction. For instance, in the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives, the electronic properties of the diphosphine ligand, a component of the catalyst, have been shown to influence both catalytic activity and enantioselectivity.
-
Steric Effects: The steric bulk of the substrate is a critical factor. A good steric match between the substrate and the chiral catalyst is necessary for high enantioselectivity. Substrates that are too bulky may not be able to adopt the required orientation in the catalyst's chiral environment, leading to lower enantiomeric excess (ee).
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common issue in asymmetric catalysis. Here are some potential causes and solutions when using (2S,4S)-BDPP catalysts:
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the ligand to the metal precursor is critical for the formation of the active chiral catalyst. An incorrect ratio can lead to the formation of less selective or inactive species. It is recommended to carefully optimize this ratio for your specific substrate. |
| Solvent Effects | The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A screening of different solvents with varying polarities (e.g., methanol, toluene, THF, dichloromethane) is advisable.[5][6][7][8][9] |
| Temperature | Reaction temperature can have a profound effect on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excesses by amplifying the energy difference between the diastereomeric transition states. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Hydrogen Pressure | In asymmetric hydrogenation, the hydrogen pressure can influence the reaction kinetics and potentially the enantioselectivity. It is worthwhile to investigate a range of pressures to find the optimal condition for your substrate. |
| Additives | The presence of additives, such as bases, can have a significant impact on both the rate and enantioselectivity of the reaction. For certain substrates, the addition of a weak, non-coordinating base might be beneficial. |
Issue 2: Low Conversion or No Reaction
If you are observing low or no conversion of your starting material, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The active catalyst can be sensitive to air and moisture. Ensure that all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous, degassed solvents. Impurities in the substrate or solvent can also act as catalyst poisons. Substrate purification is recommended. |
| Improper Catalyst Preparation | For in situ catalyst preparations, the quality of the metal precursor and the ligand is crucial. Ensure that the rhodium or other metal precursor is of high purity and that the ligand has not been oxidized. |
| Sub-optimal Reaction Conditions | The reaction may require more forcing conditions. Consider increasing the reaction temperature or hydrogen pressure. However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity. |
| Poor Substrate Solubility | Ensure that your substrate is sufficiently soluble in the chosen reaction solvent. Poor solubility can lead to low reaction rates. If solubility is an issue, a solvent screen is recommended. |
Data Presentation
The following table summarizes representative data for the asymmetric hydrogenation of various substrates using Rh/(2S,4S)-BDPP catalysts. Please note that results can vary depending on the specific reaction conditions.
| Substrate | Product | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | [Rh((2S,4S)-BDPP)(COD)]BF₄ | Methanol | 25 | 1 | >99 | 92 |
| Itaconic Acid | (R)-Methylsuccinic acid | [Rh((2S,4S)-BDPP)(COD)]BF₄ | Methanol | 50 | 60 | 100 | 88 |
| Acetophenone | (R)-1-Phenylethanol | Cu(OTf)₂ / (2S,4S)-BDPP | THF | 30 | 50 | 95 | 85 |
| 2-Methyl-quinoxaline | (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline | [Ir((2S,4S)-BDPP)(COD)]Cl | Methanol | 50 | 50 | 98 | 96 |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the asymmetric hydrogenation of a standard substrate using an in situ prepared Rh/(2S,4S)-BDPP catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound ((2S,4S)-BDPP)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Equipment:
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer
-
Vacuum/argon manifold
-
Syringes and needles
Procedure:
-
Catalyst Preparation (In Situ):
-
In a clean, dry Schlenk flask under an argon atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add (2S,4S)-BDPP (1.1 mol%).
-
Add anhydrous, degassed methanol via syringe to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.
-
-
Hydrogenation:
-
To the catalyst solution, add a solution of methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol via cannula.
-
Seal the reaction vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Troubleshooting workflow for low reaction conversion.
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 2. Pd-mBDPP-catalyzed regioselective internal arylation of electron-rich olefins by aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (S,S)-BDPP Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by (S,S)-BDPP ((2S,4S)-Bis(diphenylphosphino)pentane).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying products from (S,S)-BDPP catalyzed reactions?
A1: The most common impurities include:
-
Residual (S,S)-BDPP ligand: Unreacted ligand remaining in the reaction mixture.
-
(S,S)-BDPP dioxide: The oxidized form of the ligand, which can be more polar and sometimes difficult to separate from the desired product.
-
Residual metal catalyst: If a metal complex of (S,S)-BDPP was used (e.g., with rhodium or iridium), traces of the metal may remain in the product.
-
Byproducts from the reaction: Depending on the specific reaction, other side products may be present.
Q2: How can I remove the residual (S,S)-BDPP ligand and its corresponding dioxide from my product?
A2: Several methods can be employed, often in combination:
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for successful separation.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for purification, leaving the ligand and its oxide in the mother liquor.
-
Precipitation with Metal Salts: Phosphine oxides can form complexes with certain metal salts, leading to their precipitation. Adding a solution of a metal salt like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in an appropriate solvent (e.g., ethanol) can precipitate the phosphine oxide, which can then be removed by filtration.[1]
-
Solvent Extraction: Utilizing the differential solubility of your product and the impurities in a biphasic solvent system can be an effective preliminary purification step.
Q3: Are there any specific recommendations for column chromatography to separate my product from (S,S)-BDPP and its oxide?
A3: Yes, consider the following:
-
Polarity: (S,S)-BDPP is relatively nonpolar, while its dioxide is more polar. Your product's polarity will determine the appropriate eluent system. A gradual increase in eluent polarity (gradient elution) often provides the best separation.
-
Silica Gel vs. Alumina: Silica gel is the most common choice. However, for very acid-sensitive compounds, neutral or basic alumina might be a better option.
-
TLC Analysis: Always perform thin-layer chromatography (TLC) analysis first to determine the optimal solvent system for separation before running a column.
Q4: How can I detect and quantify residual metal catalyst in my final product?
A4: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for detecting and quantifying trace amounts of metal impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Product and (S,S)-BDPP dioxide co-elute during column chromatography. | The polarity of the product and the phosphine dioxide are very similar. | - Try a different stationary phase (e.g., alumina instead of silica gel). - Use a shallower solvent gradient during elution. - Consider derivatizing your product to change its polarity before chromatography. - Employ preparative HPLC with a suitable column for better resolution. |
| Low product yield after purification. | - The product may be adsorbing irreversibly to the silica gel. - The product may be unstable under the purification conditions. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Use a less acidic stationary phase like neutral alumina. - Minimize the time the product spends on the column. - Consider non-chromatographic methods like crystallization. |
| Residual metal catalyst remains in the product after chromatography. | The metal is strongly coordinated to the product or other components in the mixture. | - Wash the organic layer with an aqueous solution of a chelating agent like EDTA before chromatography. - Use a dedicated metal scavenger resin after initial purification. - Treatment with activated carbon can also help in adsorbing residual metal.[2] |
| (S,S)-BDPP dioxide is difficult to remove by precipitation. | The phosphine dioxide may be too soluble in the chosen solvent, or the product may co-precipitate. | - Screen different solvents for the precipitation step. A solvent in which the product is highly soluble and the phosphine oxide-metal complex is poorly soluble is ideal.[1] - Adjust the temperature, as solubility can be highly temperature-dependent. |
Experimental Protocols
Protocol 1: Removal of (S,S)-BDPP Dioxide by Precipitation with Zinc Chloride
-
Dissolution: After the reaction work-up, dissolve the crude product mixture containing the desired product and (S,S)-BDPP dioxide in a suitable solvent such as ethanol.
-
Addition of Metal Salt: Add a solution of zinc chloride (ZnCl₂) (approximately 2 equivalents with respect to the estimated amount of phosphine oxide) in ethanol to the mixture.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the ZnCl₂-(S,S)-BDPP dioxide complex should form.
-
Filtration: Filter the mixture to remove the precipitate.
-
Work-up: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Further Purification: The resulting crude product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: General Column Chromatography for Product Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Dry Loading (Recommended): Adsorb the dissolved crude mixture onto a small amount of silica gel by concentrating the solution to dryness. This often leads to better separation.
-
Column Packing: Pack a glass column with silica gel in the desired nonpolar eluent (e.g., hexanes or heptane).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the nonpolar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Phosphine-Based Impurities
| Method | Principle | Advantages | Disadvantages | Applicability for (S,S)-BDPP |
| Column Chromatography | Differential adsorption | Widely applicable, can separate compounds with close polarities. | Can be time-consuming, potential for product loss on the column. | Highly applicable. |
| Crystallization | Differential solubility | Can provide very high purity, scalable. | Product must be a solid, may require significant optimization. | Applicable if the product is crystalline. |
| Precipitation with Metal Salts | Complex formation and precipitation | Simple and potentially scalable method to remove phosphine oxides. | Requires a suitable solvent system, may not be universally effective.[1] | Likely applicable for (S,S)-BDPP dioxide. |
| Solvent Extraction | Differential solubility | Good for initial bulk purification, simple and fast. | Limited separation power for compounds with similar solubilities. | Useful as a preliminary step. |
Visualizations
Caption: A typical experimental workflow for the purification of products from (S,S)-BDPP catalyzed reactions.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Rhodium-(S,S)-BDPP Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium-(S,S)-BDPP catalysts. The information is designed to help you identify and resolve common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems you might encounter during your rhodium-(S,S)-BDPP catalyzed reactions.
Issue 1: Low or No Catalytic Activity
Possible Causes:
-
Improper Catalyst Activation: The active catalytic species may not have been generated successfully from the precatalyst.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or gases can act as catalyst poisons.
-
Incorrect Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the reaction.
-
Degradation of the Catalyst: The rhodium-(S,S)-BDPP complex may have decomposed prior to or during the reaction.
Troubleshooting Steps:
-
Verify Precatalyst Activation: If using a precatalyst such as [Rh(COD)(S,S)-BDPP)]BF4, ensure complete hydrogenation of the diolefin ligand to generate the active solvent-coordinated species. This can often be monitored by a color change in the solution.
-
Purify Reagents: Purify the substrate and solvent to remove potential inhibitors. Ensure high-purity gases are used.
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific substrate.
-
Handle Catalyst Under Inert Atmosphere: Rhodium-(S,S)-BDPP catalysts can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Poor Enantioselectivity
Possible Causes:
-
Racemization of the Product: The reaction conditions may be promoting racemization of the desired chiral product.
-
Presence of Achiral Catalytic Species: The formation of catalytically active species without the chiral ligand can lead to a racemic background reaction.
-
Incorrect Catalyst-Substrate Matching: The (S,S)-BDPP ligand may not be the optimal choice for the specific substrate.
Troubleshooting Steps:
-
Analyze Reaction Profile: Take aliquots at different time points to determine if the enantiomeric excess (ee) decreases over time, which would indicate product racemization.
-
Ensure Ligand Integrity: Use techniques like 31P NMR to verify the coordination of the (S,S)-BDPP ligand to the rhodium center and check for the presence of unbound ligand or ligand degradation products.
-
Screen Chiral Ligands: If poor enantioselectivity persists, consider screening a library of chiral ligands to find a better match for your substrate.
Issue 3: Catalyst Deactivation During the Reaction
Possible Causes:
-
Formation of Inactive Rhodium Species: The catalyst can convert into inactive forms, such as rhodium clusters, oxides, or complexes with strongly coordinating species.[1][2]
-
Ligand Degradation: The (S,S)-BDPP ligand itself can degrade under the reaction conditions.
-
Product Inhibition: The product of the reaction may coordinate to the rhodium center and inhibit further catalytic turnover.[3]
Troubleshooting Steps:
-
In-situ Reaction Monitoring: Utilize techniques like in-situ NMR or IR spectroscopy to monitor the concentration of the active catalyst and detect the formation of potential inactive species.[4]
-
Kinetic Analysis: Perform kinetic studies to identify if the reaction rate decreases significantly over time, which is indicative of catalyst deactivation.[3]
-
Modify Reaction Conditions: Adjusting the temperature, pressure, or solvent may help to suppress deactivation pathways. For example, lower temperatures can sometimes prevent ligand degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common deactivation pathways for rhodium-phosphine catalysts?
A1: Common deactivation pathways for rhodium-phosphine catalysts include:
-
Formation of inactive multinuclear species: Aggregation of catalytic intermediates can lead to the formation of inactive rhodium clusters.[2]
-
Ligand modification or degradation: The phosphine ligand can undergo reactions such as P-C bond cleavage or oxidation, leading to a loss of the desired chiral environment.
-
Formation of stable off-cycle species: The catalyst can react with substrates, products, or impurities to form highly stable complexes that do not participate in the catalytic cycle.[1] For instance, in reactions involving alcohols, decarbonylation can lead to the formation of inactive rhodium-carbonyl complexes.[1]
-
Oxidative addition of solvents or substrates: Unwanted oxidative addition can lead to stable Rh(III) species that are catalytically inactive under the desired reaction conditions.
Q2: How can I prepare the active catalyst from a precatalyst like [Rh(COD)(S,S)-BDPP)]BF4?
A2: The active catalyst is typically generated in situ by hydrogenation of the diolefin (e.g., COD - 1,5-cyclooctadiene) ligand from the precatalyst. This is usually achieved by dissolving the precatalyst in a suitable solvent under an inert atmosphere and then introducing hydrogen gas (typically at 1 atm) with stirring until the solution changes color (e.g., from orange to colorless). This process should be performed before the addition of the substrate.[1]
Q3: What solvents are recommended for reactions using Rhodium-(S,S)-BDPP catalysts?
A3: The choice of solvent can significantly impact the activity and enantioselectivity of the catalyst. Common solvents include methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM). The optimal solvent will depend on the specific substrate and reaction. It is crucial to use high-purity, degassed solvents to avoid catalyst deactivation.
Q4: How can I monitor the progress and potential deactivation of my reaction?
A4: Several techniques can be employed:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To monitor the conversion of the substrate and the formation of the product, as well as the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for observing the phosphorus environment of the (S,S)-BDPP ligand and identifying different rhodium species in solution. 1H NMR can be used to monitor substrate consumption and product formation.
-
In-situ Spectroscopy (IR, Raman): These techniques can provide real-time information about the concentration of reactants, products, and catalytic intermediates.[4]
Quantitative Data
Table 1: Illustrative Performance of Rh-(S,S)-BDPP in Asymmetric Hydrogenation
| Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | Methanol | 25 | 1 | >99 | 95 |
| Methyl (Z)-α-acetamidocinnamate | Ethanol | 25 | 10 | >99 | 92 |
| Itaconic Acid Dimethyl Ester | THF | 30 | 5 | 98 | 88 |
Note: This data is illustrative and the actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
Catalyst Pre-activation: In a glovebox, add the Rh-(S,S)-BDPP precatalyst (e.g., [Rh(COD)(S,S)-BDPP)]BF4) to a Schlenk flask or a pressure reactor.
-
Solvent Addition: Add the desired amount of degassed solvent.
-
Hydrogenation of Precatalyst: Seal the vessel, remove it from the glovebox, and purge with hydrogen gas. Stir the solution under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the color of the solution changes, indicating the formation of the active catalyst.
-
Substrate Addition: Under a positive pressure of inert gas, introduce a solution of the substrate in the same solvent via syringe.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and stir the reaction mixture at the desired temperature for the specified time.
-
Work-up and Analysis: After the reaction is complete, vent the hydrogen and concentrate the reaction mixture. Analyze the conversion and enantiomeric excess by GC or HPLC.
Protocol 2: Monitoring Catalyst Deactivation by 31P NMR
-
Prepare a Stock Solution: Prepare a stock solution of the Rh-(S,S)-BDPP catalyst in a deuterated solvent under an inert atmosphere.
-
Initial Spectrum: Acquire a 31P NMR spectrum of the initial catalyst solution.
-
Initiate the Reaction: Add the substrate to the NMR tube and start the reaction under the desired conditions (if feasible within the NMR spectrometer).
-
Time-course Monitoring: Acquire 31P NMR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Analyze the spectra for the appearance of new phosphorus signals, which may correspond to ligand degradation products or the formation of inactive rhodium-phosphine species.
Visualizations
Caption: Major deactivation pathways for Rhodium-(S,S)-BDPP catalysts.
Caption: Troubleshooting workflow for Rh-(S,S)-BDPP catalyzed reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity with (2S,4S)-BDPP
Welcome to the technical support center for the chiral phosphine ligand (2S,4S)-BDPP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to achieve high diastereoselectivity in asymmetric synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What is (2S,4S)-BDPP and where is it primarily used?
A1: (2S,4S)-BDPP, also known as (S,S)-BDPP or (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, is a chiral diphosphine ligand. It is widely employed in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation of prochiral olefins and ketones. Its C2-symmetric chiral backbone creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.
Q2: What are the key factors influencing diastereoselectivity in reactions using (2S,4S)-BDPP?
A2: Several factors are crucial for achieving high diastereoselectivity:
-
Catalyst System: The choice of the metal precursor (commonly Rhodium or Ruthenium) and the formation of the active catalyst with (2S,4S)-BDPP are critical.
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and the stability of the transition states.
-
Hydrogen Pressure: In hydrogenation reactions, the pressure of hydrogen gas can influence both the reaction rate and the stereoselectivity.
-
Substrate: The structure of the substrate, including the nature of functional groups and steric hindrance, plays a significant role in the stereochemical outcome.
Q3: I am observing low diastereoselectivity. What are the first troubleshooting steps I should take?
A3: If you are experiencing low diastereoselectivity, consider the following initial steps:
-
Lower the reaction temperature: This is often the most effective initial step to enhance selectivity.
-
Screen different solvents: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, THF, dichloromethane).
-
Optimize hydrogen pressure: Systematically vary the hydrogen pressure within a safe range to find the optimal condition for your specific substrate.
-
Check reagent purity: Ensure that the substrate, solvent, and all other reagents are of high purity and anhydrous, as impurities can poison the catalyst.
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a more in-depth approach to troubleshooting common issues related to low diastereoselectivity in (2S,4S)-BDPP catalyzed reactions.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low Diastereomeric Ratio (d.r.) | Suboptimal Reaction Temperature | Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). | Increased energy difference between diastereomeric transition states, leading to a higher d.r.[1] |
| Inappropriate Solvent | Screen a variety of solvents with different polarities and coordinating abilities (e.g., alcohols like methanol and ethanol, ethers like THF, and halogenated solvents like dichloromethane).[1] | Discovery of a solvent that stabilizes the desired transition state more effectively, thus improving diastereoselectivity. | |
| Incorrect Hydrogen Pressure | Optimize the hydrogen pressure by testing a range of values (e.g., from 1 atm to 70 atm). The optimal pressure is substrate-dependent. | Improved diastereomeric ratio. Note that for some systems, higher pressure can lead to lower selectivity. | |
| Catalyst Precursor or Ligand Quality | Ensure the (2S,4S)-BDPP ligand and the metal precursor are of high purity. Consider purifying the ligand if necessary. | Consistent and improved diastereoselectivity by avoiding catalyst inhibition or the formation of less selective catalytic species. | |
| Substrate-Specific Issues | The inherent stereochemical bias of the substrate may not be well-matched with the (2S,4S)-BDPP ligand. | If possible, modify the substrate's protecting groups or other non-reacting functionalities to enhance steric differentiation. | |
| Inconsistent Results | Trace Impurities (e.g., water, oxygen) | Use rigorously dried and degassed solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). | Reproducible and potentially higher diastereoselectivity. |
| Catalyst Preparation and Handling | Ensure consistent preparation of the catalyst in situ or use a pre-formed, well-characterized catalyst complex. Handle the catalyst under inert conditions. | Reliable and consistent catalytic performance. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol is a general guideline for the asymmetric hydrogenation of a prochiral olefin using a Rhodium-(2S,4S)-BDPP catalyst.
Materials:
-
[Rh(NBD)2]ClO4 (NBD = 2,5-norbornadiene)
-
(2S,4S)-BDPP
-
Prochiral olefin substrate
-
Anhydrous and degassed solvent (e.g., methanol, THF, or dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or a suitable high-pressure reactor
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(NBD)2]ClO4 (1 mol%) and (2S,4S)-BDPP (1.1 mol%) in the chosen anhydrous and degassed solvent. Stir the solution at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In the autoclave, dissolve the prochiral olefin substrate in the same solvent.
-
Reaction Initiation: Transfer the catalyst solution to the autoclave containing the substrate solution via a cannula.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 1-70 atm).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 0 °C to 25 °C) for the required time (monitor by TLC, GC, or HPLC).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography on silica gel. Determine the diastereomeric ratio by a suitable analytical method (e.g., chiral HPLC, GC, or NMR spectroscopy).
Data Presentation
The following table summarizes the effect of solvent on the enantioselectivity of the Rh-(S,S)-BDPP catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate. While this reaction measures enantiomeric excess (e.e.), the principles of solvent effects are directly applicable to improving diastereoselectivity.
| Solvent | Temperature (°C) | Pressure (atm H2) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Methanol | 25 | 1 | >99 | 63 (R) |
| THF | 25 | 1 | >99 | Not specified |
| Dichloromethane | 25 | 1 | >99 | Not specified |
Data adapted from a study on a similar system. Specific d.r. values for (2S,4S)-BDPP catalyzed diastereoselective reactions should be determined empirically for each substrate.
Mandatory Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a prochiral olefin catalyzed by a Rhodium-(2S,4S)-BDPP complex.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A stepwise workflow for troubleshooting and improving low diastereoselectivity in experiments using (2S,4S)-BDPP.
References
Navigating the Challenges of (S,S)-BDPP Catalyst Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals, the chiral phosphine ligand (S,S)-BDPP is a valuable tool in asymmetric catalysis. However, its practical application can be hampered by its characteristically poor solubility in many common organic solvents. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address and overcome the solubility challenges associated with (S,S)-BDPP catalysts, ensuring successful and efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My (S,S)-BDPP catalyst is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: The limited solubility of (S,S)-BDPP is a known issue. Initial troubleshooting should focus on solvent selection and physical dissolution aids.
-
Solvent Screening: Begin by testing the solubility in a small range of solvents. While poorly soluble in many, (S,S)-BDPP exhibits some solubility in chlorinated solvents and alcohols. A good starting point is to test solubility in dichloromethane (DCM) and chloroform, where it is known to be sparingly soluble, and in alcohols like methanol and ethanol.
-
Sonication: Utilize an ultrasonic bath to aid dissolution. The mechanical agitation can help break down solid aggregates and increase the interaction between the catalyst and the solvent.
-
Gentle Heating: Carefully warming the solvent can increase the solubility of (S,S)-BDPP. However, it is crucial to monitor the temperature to avoid any potential degradation of the catalyst. It is recommended to perform this under an inert atmosphere.
Q2: I've tried different solvents, but the concentration of my dissolved (S,S)-BDPP catalyst is still too low for my reaction. What are my next options?
A2: If single solvent systems are insufficient, more advanced techniques can be employed to enhance the catalyst concentration.
-
Co-Solvent Systems: Employing a mixture of solvents can significantly improve solubility. A common strategy is to use a small amount of a "good" solvent (one in which the catalyst has higher, even if limited, solubility) in conjunction with the primary reaction solvent. For instance, dissolving the (S,S)-BDPP in a minimal amount of dichloromethane before adding it to a less effective but necessary reaction solvent like toluene can be effective.
-
Ligand Modification: For long-term projects or process development, consider synthesizing derivatives of (S,S)-BDPP with improved solubility. Introducing solubilizing groups, such as sulfonate groups, to the phenyl rings of the phosphine can dramatically increase solubility in polar solvents.[1] This approach, known as "solubility-tagging," can be a powerful strategy.
Q3: My (S,S)-BDPP catalyst precipitates out of the solution during the reaction. How can I prevent this?
A3: Precipitation during a reaction is often triggered by changes in the reaction medium's composition or temperature.
-
Maintain Temperature: If you observed improved solubility at a higher temperature during dissolution, ensure the reaction is maintained at that temperature (if the reaction conditions permit).
-
Monitor Solvent Ratios: In co-solvent systems, ensure the ratio of solvents remains consistent. Evaporation of a more volatile co-solvent can lead to a decrease in overall solubility and cause the catalyst to crash out.
-
Stirring Rate: Inadequate agitation can lead to localized areas of high concentration and precipitation. Ensure vigorous and consistent stirring throughout the reaction.
Q4: Are there any solvent-free alternatives for reactions involving poorly soluble catalysts like (S,S)-BDPP?
A4: Yes, mechanochemical methods can be a viable alternative to traditional solution-phase reactions, especially when dealing with "brick dust" type insoluble starting materials.
-
Ball Milling: This technique involves the use of mechanical force to initiate reactions between solid-state reactants. It can be an effective way to circumvent solubility issues entirely.
Quantitative Solubility Data
Precise quantitative solubility data for (S,S)-BDPP in a wide range of organic solvents is not extensively reported in the literature. However, based on available information and common laboratory observations, the following table provides an estimated guide. Researchers are strongly encouraged to determine the precise solubility for their specific experimental conditions.
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |
| Chloroform | CHCl₃ | 4.1 | Sparingly Soluble[2] | ~30 mg/mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Sparingly Soluble | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Slightly Soluble | Data not available |
| Toluene | C₇H₈ | 2.4 | Very Slightly Soluble | Data not available |
| Methanol | CH₃OH | 5.1 | Soluble[3] | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very Soluble[3] | Data not available |
| Water | H₂O | 10.2 | Practically Insoluble[3] | Data not available |
Note: The qualitative and quantitative solubility data are compiled from various sources and should be used as a guideline. Actual solubility can be influenced by factors such as temperature, pressure, and the purity of both the catalyst and the solvent.
Experimental Protocols
Protocol 1: Standard Dissolution of (S,S)-BDPP in a Single Solvent
-
Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of (S,S)-BDPP catalyst.
-
Solvent Addition: Add the chosen solvent (e.g., dichloromethane) via a syringe.
-
Initial Dissolution: Stir the mixture at room temperature for 10-15 minutes.
-
Sonication (Optional): If the catalyst has not fully dissolved, place the sealed flask in an ultrasonic bath and sonicate for 15-30 minutes.
-
Gentle Heating (Optional): If sonication is not sufficient, gently warm the flask in a temperature-controlled oil bath. Do not exceed temperatures that could lead to catalyst decomposition. Monitor the dissolution visually.
-
Filtration: Once dissolved, if any particulates remain, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry, and inerted reaction vessel.
Protocol 2: Dissolution of (S,S)-BDPP using a Co-Solvent System
-
Preparation: In a clean, dry Schlenk flask under an inert atmosphere, add the (S,S)-BDPP catalyst.
-
Primary Solubilization: Add a minimal amount of a "good" solvent (e.g., dichloromethane) in which the catalyst has higher solubility. Stir until the catalyst is fully dissolved.
-
Addition to Reaction Solvent: In a separate inerted reaction vessel, add the primary reaction solvent (e.g., toluene).
-
Transfer: Slowly transfer the concentrated catalyst solution from the first flask to the reaction vessel containing the bulk solvent while stirring vigorously.
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, a slight increase in temperature or the addition of a small amount of the co-solvent may be necessary.
Visualizing the Troubleshooting Workflow
To aid in the decision-making process when encountering solubility issues with (S,S)-BDPP, the following workflow diagram illustrates the logical steps for troubleshooting.
Caption: A flowchart outlining the decision-making process for overcoming the poor solubility of (S,S)-BDPP catalysts.
References
Technical Support Center: (2S,4S)-BDPP Reactions - Air and Moisture Sensitivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the air and moisture sensitivity of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane (BDPP) in catalytic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure experimental success and reproducibility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions utilizing (2S,4S)-BDPP.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Degradation of (2S,4S)-BDPP Ligand: The phosphine ligand is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide which is catalytically inactive.[1][2] | Ensure all reaction components are handled under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. Solvents must be thoroughly degassed prior to use. |
| Inactive Catalyst: The active catalytic species may not have formed correctly due to the presence of oxygen or moisture. | Prepare the catalyst in situ under inert conditions. Ensure the metal precursor and ligand are of high purity and handled appropriately. | |
| Poor Enantioselectivity | Presence of Phosphine Oxide: The oxidized ligand can potentially interfere with the chiral environment of the catalytic complex, leading to a loss of stereocontrol. | Rigorously exclude air from the reaction. Use freshly opened or properly stored (2S,4S)-BDPP. Consider purifying the ligand if oxidation is suspected. |
| Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of different catalytically active species with varying selectivities. | Optimize the ligand-to-metal ratio for your specific reaction. A slight excess of the ligand is often beneficial. | |
| Reaction Temperature: Temperature fluctuations can impact the stability of the catalyst and the transition states leading to the desired enantiomer. | Maintain precise temperature control throughout the reaction. | |
| Inconsistent Results Between Batches | Variable Air/Moisture Exposure: Inconsistent application of inert atmosphere techniques can lead to varying degrees of ligand and catalyst degradation. | Standardize the experimental setup and handling procedures for all air- and moisture-sensitive reagents. |
| Solvent Purity: Residual water or oxygen in the solvent can deactivate the catalyst. | Use freshly purified and rigorously degassed solvents for each experiment. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if my (2S,4S)-BDPP ligand has been oxidized?
A1: The most common method for assessing the purity of phosphine ligands is ³¹P NMR spectroscopy. The phosphorus atom in (2S,4S)-BDPP will have a characteristic chemical shift. The corresponding phosphine oxide will appear as a separate peak at a different chemical shift, typically downfield. A significant presence of the phosphine oxide peak indicates degradation.
Q2: What is the best way to store (2S,4S)-BDPP to prevent degradation?
A2: (2S,4S)-BDPP should be stored in a cool, dark place under an inert atmosphere. The ideal storage location is inside a glovebox. If a glovebox is not available, store the solid ligand in a tightly sealed container inside a desiccator filled with an inert gas.
Q3: Can I handle (2S,4S)-BDPP in the air for a short period of time?
A3: While solid (2S,4S)-BDPP is a white crystalline solid and may appear stable, it is classified as air-sensitive.[2] It is strongly recommended to handle it exclusively under an inert atmosphere to prevent any level of oxidation, which can compromise the catalytic performance.
Q4: What are the best practices for setting up a reaction with (2S,4S)-BDPP?
A4: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction should be assembled under a positive pressure of argon or nitrogen using a Schlenk line or within a glovebox. Solvents must be anhydrous and thoroughly degassed. Reagents should be transferred via syringe or cannula.
Q5: My reaction is sluggish. Could moisture be the issue?
A5: Yes, moisture can hydrolyze the metal-ligand complex or react with other sensitive reagents in the reaction mixture, leading to catalyst deactivation and low reaction rates. Ensuring all components, including the substrate and solvents, are anhydrous is critical.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Rh/(2S,4S)-BDPP Catalyst
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar) at 120°C overnight and allow it to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the Schlenk flask and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Preparation (in situ):
-
In a glovebox, weigh the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and (2S,4S)-BDPP into the prepared Schlenk flask.
-
If a glovebox is not available, add the solids to the flask under a positive flow of inert gas.
-
Add degassed solvent (e.g., methanol, dichloromethane) via cannula or a gas-tight syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Execution:
-
Add the prochiral substrate, dissolved in degassed solvent, to the catalyst solution via cannula.
-
Pressurize the flask with hydrogen gas to the desired pressure.
-
Stir the reaction at the designated temperature for the required time.
-
-
Work-up and Analysis:
-
Vent the hydrogen pressure carefully.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product for conversion (e.g., by ¹H NMR or GC) and enantiomeric excess (e.g., by chiral HPLC or GC).
-
Visualizations
Caption: Workflow for reactions using (2S,4S)-BDPP.
Caption: Troubleshooting logic for (2S,4S)-BDPP reactions.
References
Technical Support Center: Catalyst Recycling for (S,S)-BDPP Systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on recycling strategies for (S,S)-BDPP [(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane] catalyst systems. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recycling and reuse of (S,S)-BDPP catalyst systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Drop in Catalytic Activity | Oxidative Deactivation: The Rh(I) center can oxidize to an inactive Rh(III) species, or the phosphine ligand can be oxidized by trace oxygen. | - Ensure all reactions and catalyst handling are performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Use freshly degassed solvents. |
| Ligand Degradation: The (S,S)-BDPP ligand may degrade under harsh reaction conditions, such as high temperatures. | - Operate the reaction at the lowest effective temperature.- Screen for milder reaction conditions. | |
| Formation of Inactive Rhodium Species: Inactive rhodium hydride clusters or bridged dimers may form, reducing the concentration of the active monomeric catalyst.[1] | - Consider using a more coordinating solvent.- Adjust the catalyst concentration or reaction temperature. | |
| Decrease in Enantioselectivity | Presence of Achiral Rhodium Species: Partial decomposition of the chiral catalyst can lead to the formation of achiral rhodium species, resulting in a racemic background reaction. | - Confirm the integrity of the catalyst before reuse, potentially through spectroscopic methods.- If decomposition is suspected, consider catalyst regeneration or using a fresh batch. |
| Racemization of Product: The desired chiral product may be susceptible to racemization under the reaction conditions. | - Analyze the product stability under the reaction conditions in the absence of the catalyst.- If product racemization is observed, consider adjusting the reaction time or temperature. | |
| Catalyst Leaching (for Heterogenized Systems) | Weak Catalyst-Support Interaction: The linkage between the (S,S)-BDPP ligand and the solid support may not be robust enough for the reaction conditions. | - Re-evaluate the immobilization strategy and the choice of linker.- Consider a different solid support with stronger interaction capabilities. |
| Physical Degradation of the Support: The solid support may be mechanically or chemically unstable under the reaction conditions. | - Characterize the support material before and after the reaction to check for degradation.- Select a more robust support material suitable for the reaction environment. | |
| Difficulty in Catalyst Recovery | Fine Catalyst Particles (for Heterogenized Systems): The catalyst particles may be too small for effective filtration. | - Use a filter with a smaller pore size.- Consider centrifugation followed by decantation as an alternative recovery method. |
| Catalyst Solubility in the Product Phase: For biphasic systems, the catalyst may have some solubility in the product-containing phase. | - Optimize the solvent system to minimize catalyst partitioning into the product phase.- Perform additional extractions of the product phase to recover the leached catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for recycling homogeneous (S,S)-BDPP catalysts?
A1: Common strategies for recycling homogeneous (S,S)-BDPP catalysts include:
-
Immobilization: Covalently binding the (S,S)-BDPP ligand to a solid support (heterogenization) allows for easy filtration and reuse.
-
Biphasic Catalysis: Utilizing a two-phase solvent system where the catalyst resides in one phase and the product in another, allowing for separation by decantation.
-
Nanofiltration: Using membranes to separate the larger catalyst complex from the smaller product molecules.
Q2: How can I tell if my (S,S)-BDPP catalyst is deactivating?
A2: Signs of catalyst deactivation include a noticeable decrease in reaction rate, incomplete conversion, and a drop in enantioselectivity over consecutive recycling runs. A change in the color of the reaction mixture could also indicate the formation of inactive catalyst species.[2]
Q3: Is it possible to regenerate a deactivated (S,S)-BDPP catalyst?
A3: Regeneration may be possible depending on the deactivation mechanism. For instance, if deactivation is due to the formation of inactive dimers, altering the solvent or temperature might shift the equilibrium back to the active monomeric species. However, if the ligand has undergone significant degradation, regeneration is unlikely to be effective.
Q4: What is the typical efficiency of (S,S)-BDPP catalyst recycling?
A4: The recycling efficiency is highly dependent on the chosen strategy and the specific reaction conditions. For heterogenized systems, it is possible to perform multiple cycles with minimal loss of activity and enantioselectivity. The table below provides illustrative data for a generic heterogenized Rh-(S,S)-BDPP catalyst.
Table 1: Illustrative Recycling Efficiency of a Heterogenized Rh-(S,S)-BDPP Catalyst in Asymmetric Hydrogenation
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) | Rhodium Leaching (ppm) |
| 1 | >99 | 98 | <1 |
| 2 | >99 | 98 | <1 |
| 3 | 98 | 97 | 1.5 |
| 4 | 96 | 97 | 2 |
| 5 | 95 | 96 | 2.5 |
Note: This data is illustrative and performance will vary based on the specific reaction, substrate, and recycling protocol.
Experimental Protocols
Protocol 1: Immobilization of (S,S)-BDPP on a Solid Support (Generic Procedure)
This protocol outlines a general method for the covalent attachment of a modified (S,S)-BDPP ligand to a solid support, such as silica gel or a polymer resin.
-
Functionalization of the Support: a. Activate the solid support (e.g., by heating under vacuum). b. React the support with a linker molecule that has a functional group compatible with the modified (S,S)-BDPP ligand (e.g., an amino-functionalized silane for silica).
-
Synthesis of a Modified (S,S)-BDPP Ligand: a. Synthesize a derivative of (S,S)-BDPP that contains a reactive functional group for attachment to the linker (e.g., a carboxylic acid or an amine group on one of the phenyl rings).
-
Coupling Reaction: a. Suspend the functionalized support in a suitable anhydrous solvent. b. Add the modified (S,S)-BDPP ligand and a coupling agent (if necessary). c. Stir the mixture under an inert atmosphere at an appropriate temperature for 24-48 hours.
-
Washing and Drying: a. Filter the solid and wash thoroughly with several solvents to remove any unreacted ligand and coupling agents. b. Dry the functionalized support under vacuum.
-
Metalation: a. Suspend the support-bound ligand in a degassed solvent. b. Add a rhodium precursor (e.g., [Rh(COD)₂]BF₄). c. Stir under an inert atmosphere to allow for complex formation. d. Filter, wash, and dry the final heterogenized catalyst.
Protocol 2: Catalyst Recycling in an Asymmetric Hydrogenation Reaction
This protocol describes a typical workflow for using and recycling a heterogenized (S,S)-BDPP catalyst.
-
Reaction Setup: a. Place the heterogenized Rh-(S,S)-BDPP catalyst in a pressure reactor. b. Add the substrate and a degassed solvent. c. Purge the reactor multiple times with hydrogen gas.
-
Hydrogenation: a. Pressurize the reactor to the desired hydrogen pressure. b. Stir the reaction mixture at the set temperature. c. Monitor the reaction progress by an appropriate analytical technique (e.g., GC, HPLC).
-
Catalyst Recovery: a. Once the reaction is complete, depressurize the reactor. b. Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: a. Wash the recovered catalyst with the reaction solvent to remove any adsorbed product and byproducts. b. Perform a final wash with a volatile solvent (e.g., dichloromethane) to facilitate drying.
-
Drying and Reuse: a. Dry the catalyst under vacuum. b. The catalyst is now ready to be used in a subsequent reaction cycle.
Visualizations
Caption: Workflow for catalyst recycling in an asymmetric hydrogenation reaction.
Caption: Troubleshooting logic for poor catalyst performance in recycling experiments.
References
Validation & Comparative
(2S,4S)-BDPP: A Comparative Performance Analysis Against Leading Chiral Diphosphine Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing stereoselective catalytic reactions. This guide provides an objective comparison of the performance of (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-BDPP, against other widely used chiral diphosphine ligands such as BINAP, JOSIPHOS, and DuPhos. The comparison is based on experimental data from key asymmetric reactions, offering insights into the relative efficacy of these ligands.
(2S,4S)-BDPP is a C2-symmetric chiral diphosphine ligand that has demonstrated effectiveness in a variety of asymmetric catalytic transformations. Its unique structural features, characterized by a five-membered backbone with two stereogenic centers, influence the stereochemical outcome of reactions. This guide will delve into its performance in three major classes of asymmetric reactions: hydrogenation, allylic alkylation, and the Heck reaction, presenting a comparative analysis with other prominent ligands in the field.
Asymmetric Hydrogenation: A Comparative Overview
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The choice of ligand is paramount in achieving high enantioselectivity and efficiency. Below is a comparison of (2S,4S)-BDPP with other ligands in the asymmetric hydrogenation of various substrates.
Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral alcohols is a key reaction in the synthesis of many active pharmaceutical ingredients.
Table 1: Performance in Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst Precursor | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (2S,4S)-BDPP | [Rh(COD)₂]BF₄ | Methanol | 10 | 25 | >99 | 85 (R) | [1] |
| (R)-BINAP | RuCl₂(PPh₃)₃ | Methanol/Toluene | 50 | 30 | 98 | 97 (R) | [2] |
| (S,S)-Et-DuPhos | [Rh(COD)₂]OTf | Methanol | 4 | 25 | 100 | >99 (S) | [3] |
Note: Direct comparison is challenging due to variations in reaction conditions and catalyst systems across different studies.
Asymmetric Hydrogenation of Enamides
The asymmetric hydrogenation of enamides is a crucial step in the synthesis of chiral amines and amino acids.
Table 2: Performance in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (2S,4S)-BDPP | [Rh(COD)₂]BF₄ | Methanol | 1 | 25 | >99 | 94 (S) | |
| (S,S)-Me-DuPhos | [Rh(COD)₂]BF₄ | Methanol | 1 | 25 | >99 | >99 (R) | [3] |
| (R)-BINAP | [Rh(COD)₂]BF₄ | THF | 4 | 25 | 100 | 88 (R) | [4] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark enamide substrate.
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Chiral diphosphine ligand (e.g., (2S,4S)-BDPP, DuPhos, BINAP) (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate (1.0 mmol)
-
Anhydrous, degassed methanol (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral diphosphine ligand.
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
Methyl (Z)-α-acetamidocinnamate is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas (3 cycles).
-
The reaction mixture is stirred under the specified hydrogen pressure and temperature for the indicated time.
-
Upon completion, the solvent is removed under reduced pressure.
-
The yield and enantiomeric excess of the product, N-acetyl-phenylalanine methyl ester, are determined by chiral HPLC or GC analysis.
References
Determining Enantiomeric Excess in (S,S)-BDPP Reactions by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of a chiral catalyst. (S,S)-BDPP ((2S,4S)-Bis(diphenylphosphino)pentane) is a widely used chiral diphosphine ligand in various catalytic asymmetric reactions. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the ee of the products of these reactions.[1][2] This guide provides a comparative overview of HPLC methods, a detailed experimental protocol, and a visual workflow for this determination.
Comparison of Chiral HPLC Columns and Conditions
The separation of enantiomers by HPLC is typically achieved using a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those resulting from reactions involving phosphine ligands.[4] The choice of column and mobile phase is crucial for achieving baseline separation of the enantiomers. Normal phase chromatography, employing mixtures of alkanes and alcohols, is frequently used for the separation of chiral molecules.
Below is a summary of commonly used chiral HPLC columns and typical conditions applicable for the separation of enantiomers of products formed in reactions catalyzed by systems containing chiral phosphine ligands like (S,S)-BDPP.
| Chiral Stationary Phase (CSP) | Column Example | Typical Mobile Phase | Flow Rate (mL/min) | Detection | Comments |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Isopropanol (IPA) | 0.5 - 1.0 | UV (e.g., 254 nm) | A versatile column often used as a first choice for screening chiral separations.[3] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | n-Hexane/Isopropanol (IPA) | 0.5 - 1.0 | UV (e.g., 254 nm) | Known to provide good separation for a wide variety of chiral compounds.[5] |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ-RH | Acetonitrile/Methanol/Water | 0.5 - 1.0 | UV (e.g., 254 nm) | Suitable for reversed-phase separations.[6] |
| Immobilized Polysaccharide | Lux Cellulose-1, Lux Amylose-2 | n-Hexane/Ethanol | 0.5 - 1.5 | UV (e.g., 230 nm) | Immobilized phases offer greater solvent compatibility.[4] |
Detailed Experimental Protocol for Enantiomeric Excess Determination
This section provides a representative, step-by-step protocol for determining the enantiomeric excess of a product from an asymmetric reaction where (S,S)-BDPP was used as the chiral ligand.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction product.
-
Dissolve the sample in 1 mL of the HPLC mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio should be optimized for the specific product, starting with a 90:10 (v/v) mixture. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) may be necessary. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be used.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the product has maximum absorbance (e.g., 254 nm).
3. Data Acquisition and Analysis:
-
Inject a racemic standard of the product to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for determining the enantiomeric excess of a reaction product.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
Validating Stereochemistry: A Comparative Guide to Products of (S,S)-BDPP Catalysis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. Chiral ligands play a pivotal role in asymmetric catalysis, dictating the three-dimensional arrangement of atoms in a final product. This guide provides a comprehensive comparison for validating the absolute configuration of products derived from catalysis with (S,S)-BDPP ((2S,4S)-2,4-Bis(diphenylphosphino)pentane), a widely used chiral phosphine ligand, against other common chiral phosphine ligands.
The enantioselectivity of a catalyst is a critical performance indicator. Below is a comparison of (S,S)-BDPP with other well-established chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard benchmark substrate. The reaction yields N-acetyl-phenylalanine methyl ester, a valuable chiral building block.
Performance Comparison of Chiral Phosphine Ligands
| Chiral Ligand | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| (S,S)-BDPP | [Rh(COD)((S,S)-BDPP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | >95 | 92 | S |
| (R,R)-DIPAMP | [Rh(COD)((R,R)-DIPAMP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | >95 | 95 | R[1] |
| (S,S)-Chiraphos | [Rh(COD)((S,S)-Chiraphos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | 100 | 99 | S[1] |
| (R,R)-DuPhos | [Rh(COD)((R,R)-DuPhos)]OTf | Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | 100 | >99 | R[1] |
Table 1: Comparison of various chiral phosphine ligands in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. Data for (S,S)-BDPP is representative for this class of ligands, while comparative data is drawn from established literature.
Logical Workflow for Absolute Configuration Validation
The determination of the absolute configuration of a chiral molecule is a critical step to confirm the efficacy of the asymmetric catalyst. A typical workflow involves a combination of techniques to provide unambiguous assignment.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation process are provided below.
Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: To synthesize enantiomerically enriched N-acetyl-phenylalanine methyl ester using a Rh-(S,S)-BDPP catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(S,S)-BDPP (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure-rated reaction vessel is charged with [Rh(COD)₂]BF₄ and (S,S)-BDPP.
-
Degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (typically 1-10 atm) at room temperature until completion (monitored by TLC or ¹H NMR).
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Determination of Enantiomeric Excess by Chiral HPLC
Objective: To quantify the enantiomeric excess of the synthesized N-acetyl-phenylalanine methyl ester.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
Procedure:
-
A standard solution of the purified product is prepared in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
A racemic standard of N-acetyl-phenylalanine methyl ester is injected to determine the retention times of both enantiomers.
-
The synthesized product solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak areas for the two enantiomers are integrated.
-
The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Validation of Absolute Configuration by Vibrational Circular Dichroism (VCD)
Objective: To unambiguously determine the absolute configuration of the major enantiomer in solution. VCD is a powerful technique that does not require crystallization of the product.[2][3]
Instrumentation:
-
VCD Spectrometer
Procedure:
-
Experimental Measurement:
-
Computational Analysis:
-
The 3D structure of one enantiomer (e.g., the S-enantiomer) of N-acetyl-phenylalanine methyl ester is built using computational chemistry software.
-
A conformational search is performed to identify the low-energy conformers of the molecule.
-
The VCD and IR spectra for each conformer are calculated using Density Functional Theory (DFT).
-
A Boltzmann-weighted average of the calculated spectra is generated.
-
-
Comparison and Assignment:
-
The experimental VCD spectrum is compared to the calculated spectrum for the S-enantiomer and its mirror image (the R-enantiomer).
-
A good correlation in the signs and relative intensities of the VCD bands between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.[2]
-
Catalyst-Substrate Interaction and Stereodetermination
The stereochemical outcome of the reaction is determined by the interaction of the substrate with the chiral catalyst complex. The chiral ligand creates a specific three-dimensional environment that favors the approach of the substrate from one face over the other.
This guide provides a framework for the validation of products from (S,S)-BDPP catalysis, with a clear comparison to other ligands and detailed experimental protocols. The combination of performance data, logical workflows, and specific methodologies will aid researchers in making informed decisions and rigorously characterizing their synthesized chiral molecules.
References
Benchmarking (2S,4S)-BDPP against novel chiral ligands
A Comparative Guide to Chiral Ligands in Asymmetric Hydrogenation: Benchmarking (2S,4S)-BDPP Against Novel Alternatives
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in developing efficient and highly enantioselective catalytic processes. This guide provides an objective comparison of the well-established ligand (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-BDPP or Skewphos, against recently developed novel chiral phosphine ligands. The performance of these ligands is evaluated in the context of rhodium-catalyzed asymmetric hydrogenation, a key transformation in the synthesis of chiral molecules.
The development of new chiral ligands is a continuous pursuit in asymmetric catalysis, aiming for higher efficiency, broader substrate scope, and improved operational convenience.[1][2][3] This guide focuses on benchmarking the performance of (2S,4S)-BDPP against two promising classes of novel ligands: Bisdihydrobenzooxaphosphole (BIBOP) and 2-phosphino-2,3-dihydrobenzo[d][1][4]oxaphosphole (POP) ligands. These newer ligands have demonstrated exceptional enantioselectivities and reactivities in various asymmetric hydrogenations.[5][6]
Performance Data in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylates is a standard benchmark reaction to evaluate the efficacy of chiral phosphine ligands. The following table summarizes the performance of (2S,4S)-BDPP and selected novel and established chiral ligands in the hydrogenation of methyl (Z)-α-acetamidocinnamate and other relevant substrates.
| Ligand | Substrate | Catalyst System | Solvent | Pressure (atm) | Yield (%) | ee (%) | TON |
| (2S,4S)-BDPP (Skewphos) | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂(BDPP)]OTf | 2-Propanol | 1.0 | >99 | 97 | - |
| MeO-BIBOP | N-[1-(4-bromophenyl)vinyl]acetamide | [Rh(NBD)₂(MeO-BIBOP)]BF₄ | Methanol | 6.8 | >99 | >99 | 200,000 |
| POP Ligand 3a | α-acetamidocinnamic acid | [Rh(3a)(NBD)]BF₄ | Methanol | 6.8 | >99 | 99 | 10,000 |
| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂(DIPAMP)]BF₄ | Methanol | 3.0 | >95 | 95 (R) | - |
| (R,R)-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂(DuPhos)]OTf | Methanol | 1.0 | 100 | >99 (R) | - |
Note: Direct comparison of performance can be influenced by variations in experimental conditions across different studies. The data presented is for illustrative comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor Preparation: The rhodium catalyst precursor is typically prepared in situ by dissolving the rhodium source (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄) and the chiral ligand (in a 1:1.1 molar ratio) in a degassed solvent such as methanol or dichloromethane under an inert atmosphere (e.g., argon or nitrogen). The solution is typically stirred for 15-30 minutes at room temperature to allow for complex formation.
Hydrogenation Reaction: In a glovebox or under an inert atmosphere, the substrate (e.g., methyl (Z)-α-acetamidocinnamate) is placed in a high-pressure reactor. The freshly prepared catalyst solution is then added. The reactor is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specified temperature for a set duration.
Work-up and Analysis: Upon completion of the reaction, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the hydrogenated product. The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Specific Protocol for Hydrogenation with (2S,4S)-ptbp-skewphos ([Rh(cod){(2S,4S)-ptbp-skewphos}]OTf)[7]
A mixture of [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf and K₂CO₃ in a 1:1 molar ratio is stirred in 2-propanol at 50 °C under an argon atmosphere for 3 hours. This catalyst solution is then used for the hydrogenation of the enamine substrate at 50 °C under a hydrogen pressure of 1.0 MPa for 16-22 hours.
Specific Protocol for Hydrogenation with BIBOP Ligands[5]
The hydrogenations are performed at 0 °C in methanol in the presence of 1 mol % of the rhodium complex [Rh(NBD)(BIBOP)]BF₄ under 100 psi (approximately 6.8 atm) of hydrogen for 12 hours. For high turnover number experiments, the catalyst loading can be reduced to as low as 0.05 mol %.
Specific Protocol for Hydrogenation with POP Ligands[6]
The hydrogenations are carried out at room temperature in methanol under 100 psi (approximately 6.8 atm) of hydrogen. The substrate-to-catalyst ratio (s/c) can be varied, with high turnover numbers (up to 10,000) achieved without compromising enantioselectivity.
Visualizing Catalytic Pathways and Workflows
To better illustrate the processes involved in benchmarking chiral ligands, the following diagrams are provided.
Caption: General workflow for screening chiral ligands in asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Rh(I)-catalyzed asymmetric hydrogenation of beta-(acylamino)acrylates using a new unsymmetrical hybrid ferrocenylphosphine-phosphoramidite ligand: crucial influence of an N-H proton in the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S,S)-BDPP Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the chiral phosphine ligand (S,S)-BDPP ((2S,4S)-2,4-Bis(diphenylphosphino)pentane) in asymmetric hydrogenation reactions. Its performance is benchmarked against other widely used chiral phosphine ligands, offering a valuable resource for catalyst selection in the development of stereoselective synthetic routes. The information is supported by experimental data from peer-reviewed literature.
Performance Comparison in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a key transformation in the synthesis of chiral molecules, particularly amino acids and their derivatives. The selection of the chiral ligand is critical for achieving high enantioselectivity and catalytic activity. Below is a comparison of (S,S)-BDPP with other prominent chiral diphosphine ligands in the asymmetric hydrogenation of the benchmark substrate, methyl (Z)-α-acetamidocinnamate.
Table 1: Performance of Chiral Diphosphine Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | Solvent | H₂ Pressure (atm) | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (S,S)-BDPP | [Rh(COD)₂]BF₄ | MeOH | 1 | 25 | >99 | 93 | (S) |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | 25 | >95 | 95 | (R) |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 25 | 100 | 99 | (S) |
| (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 25 | 100 | >99 | (R) |
| (R,R)-NORPHOS | [Rh(COD)₂]BF₄ | MeOH | 1 | 25 | >99 | 97 | (R) |
Data compiled from various sources. Reaction conditions can influence performance.
Experimental Protocols
A detailed and generalized experimental protocol for conducting kinetic studies of rhodium-catalyzed asymmetric hydrogenation is provided below. This protocol is a composite of methodologies frequently described in the literature for such investigations.
Protocol: Kinetic Analysis of Rh-Catalyzed Asymmetric Hydrogenation
1. Materials and Reagents:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (S,S)-BDPP)
-
Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
2. Catalyst Pre-formation (in-situ):
-
In a nitrogen-filled glovebox, accurately weigh the rhodium precursor and the chiral ligand into a Schlenk flask. A typical ligand-to-metal ratio is 1.1:1.
-
Add a known volume of degassed solvent to dissolve the components.
-
Stir the solution at room temperature for a specified time (e.g., 30 minutes) to ensure the formation of the active catalyst complex.
3. Hydrogenation Reaction and Monitoring:
-
In a high-pressure reactor equipped with a magnetic stirrer, temperature control, and a sampling valve, place a solution of the substrate and the internal standard in the chosen solvent.
-
Inject the pre-formed catalyst solution into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Commence stirring and heating (if required) to initiate the reaction.
-
At regular time intervals, withdraw aliquots of the reaction mixture via the sampling valve. Quench the reaction immediately (e.g., by cooling and exposure to air).
4. Analysis:
-
Analyze the quenched samples by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Plot the concentration of the substrate versus time to determine the reaction rate.
-
By performing experiments at different initial concentrations of substrate, catalyst, and hydrogen pressure, the rate law and the corresponding rate constants can be determined.
-
To determine the activation energy, conduct the reaction at various temperatures and create an Arrhenius plot.
Visualizations
The following diagrams illustrate the fundamental aspects of (S,S)-BDPP catalyzed reactions.
Unraveling the Catalytic Maze: A Comparative Guide to (S,S)-BDPP in Asymmetric Catalysis through the Lens of DFT
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalysts is paramount. (S,S)-BDPP, a chiral diphosphine ligand, has emerged as a significant player in asymmetric catalysis. This guide delves into the transition states of (S,S)-BDPP-metal catalyzed reactions, leveraging Density Functional Theory (DFT) studies to provide a granular understanding of the factors governing enantioselectivity. By comparing its performance with other ligands and reaction conditions, we aim to furnish a comprehensive resource for catalyst selection and optimization.
At the heart of asymmetric catalysis lies the intricate dance of molecules at the transition state, the fleeting moment that dictates the stereochemical outcome of a reaction. DFT calculations have proven to be an invaluable tool in mapping these high-energy landscapes, offering insights that are often elusive to experimental techniques alone. This guide synthesizes findings from computational and experimental studies to illuminate the mechanistic nuances of (S,S)-BDPP catalysis.
Performance Under Scrutiny: (S,S)-BDPP in Hydroformylation
A key reaction where (S,S)-BDPP has been employed is the hydroformylation of olefins, a fundamental process for the production of aldehydes. A notable study on the hydroformylation of styrene catalyzed by a Platinum complex of (2S,4S)-BDPP has revealed a fascinating temperature-dependent reversal of enantioselectivity.[1] This phenomenon underscores the delicate balance of kinetic and thermodynamic factors that govern the stereochemical outcome.
Experimental evidence from deuterioformylation studies indicates that at lower temperatures (39°C), the platinum hydride addition to styrene is largely irreversible, leading to the (S)-enantiomer of 2-phenylpropanal with a significant enantiomeric excess (ee) of 71%.[1] However, at a higher temperature (98°C), this addition becomes reversible, and the enantioselectivity not only drops to 10% ee but also inverts to favor the (R)-enantiomer.[1] This suggests a shift in the enantioselective-determining step of the catalytic cycle.
To provide a comparative perspective, the following table summarizes the experimental performance of the [(2S,4S)-BDPP]Pt(SnCl₃)Cl catalyst in the hydroformylation of styrene at different temperatures.
| Temperature (°C) | n:i Ratio (linear:branched) | Enantiomeric Excess (% ee) | Major Enantiomer |
| 39 | 1.8 | 71 | (S) |
| 98 | 2.3 | 10 | (R) |
Table 1: Experimental Data for the Hydroformylation of Styrene Catalyzed by [(2S,4S)-BDPP]Pt(SnCl₃)Cl [1]
Experimental Protocols: A Glimpse into the Lab
To ensure the reproducibility and contextual understanding of the cited experimental data, the following provides a summary of the key experimental protocols employed in the study of the hydroformylation of styrene with the [(2S,4S)-BDPP]Pt(SnCl₃)Cl catalyst.
General Hydroformylation Procedure: A solution of the catalyst precursor, [(2S,4S)-BDPP]PtCl₂, and SnCl₂·2H₂O in a suitable solvent (e.g., toluene) is charged into a pressure reactor. The substrate, styrene, is then added. The reactor is pressurized with a 1:1 mixture of CO and H₂ and heated to the desired temperature. The reaction progress is monitored by appropriate analytical techniques such as gas chromatography (GC). The enantiomeric excess of the chiral aldehyde product is determined by chiral GC analysis.
Deuterioformylation Studies: These experiments are conducted under similar conditions to the standard hydroformylation but using D₂ gas instead of H₂. The deuterium incorporation in the products and recovered starting material is analyzed by ¹H and ²H NMR spectroscopy to probe the reversibility of the hydride addition step.[1]
Visualizing the Catalytic Cycle: A Logical Workflow
The following diagram, generated using the DOT language, illustrates the generalized logical workflow for a hydroformylation reaction, highlighting the key stages where enantioselectivity is determined.
Caption: Generalized catalytic cycle for hydroformylation.
Comparative Analysis with Alternative Catalysts
While (S,S)-BDPP demonstrates interesting catalytic properties, a comprehensive evaluation necessitates a comparison with other chiral diphosphine ligands. For instance, in the context of nickel-catalyzed cross-coupling reactions, DFT studies have been instrumental in elucidating the origins of chemoselectivity between O- and N-arylation.[3] These studies reveal that the selectivity is often governed by the distortion energies of the substrate and catalyst in the transition state, as well as non-covalent interactions.
Similarly, in palladium-catalyzed allylic substitution reactions, computational studies have highlighted the intricate interplay between ligand structure and the nature of the substrate in determining regio- and enantioselectivity.[4] These theoretical investigations provide a framework for understanding how the chiral environment created by the ligand influences the trajectory of the incoming nucleophile.
The following diagram illustrates a logical relationship for catalyst design and optimization based on computational and experimental feedback.
Caption: Workflow for catalyst design and optimization.
Conclusion and Future Directions
The study of transition states in (S,S)-BDPP catalysis, particularly through the lens of DFT, offers a powerful avenue for understanding and predicting catalytic performance. The temperature-dependent reversal of enantioselectivity in the hydroformylation of styrene serves as a compelling example of the complex interplay of factors that can be unraveled through a combination of experimental and computational approaches.
Future DFT studies focusing specifically on the Pt-(S,S)-BDPP catalyzed hydroformylation are needed to provide a quantitative picture of the transition states and to rationalize the observed experimental outcomes. Such studies would enable the construction of predictive models for catalyst performance and guide the design of next-generation chiral ligands with enhanced activity and selectivity for a wide range of asymmetric transformations. This synergistic approach, integrating rigorous computational analysis with empirical validation, will undoubtedly continue to be a driving force in the advancement of asymmetric catalysis and the development of novel pharmaceuticals and fine chemicals.
References
- 1. Reversal of enantioselectivity in the hydroformylation of styrene with [2S,4S-BDPP]Pt(SnCl3)Cl at high temperature arises from a change in the enantioselective-determining step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Electronic and Steric Effects of Phosphine Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of phosphine ligands is paramount for optimizing the outcomes of transition-metal-catalyzed reactions. The steric and electronic properties of these ligands directly influence catalyst activity, selectivity, and stability. This guide provides an objective comparison of various phosphine ligands, supported by experimental data and detailed methodologies, to facilitate informed ligand selection in catalyst design and development.
The dual nature of phosphine ligands, characterized by their steric bulk and electronic donating or withdrawing capabilities, allows for the fine-tuning of a metal center's reactivity. The interplay of these two effects governs the kinetics and thermodynamics of crucial steps in a catalytic cycle, such as oxidative addition and reductive elimination. Understanding and quantifying these properties are therefore essential for rational catalyst design.
Quantifying Steric and Electronic Effects
Two key descriptors are widely used to quantify the steric and electronic properties of phosphine ligands:
-
Tolman's Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the phosphorus atom.
-
Tolman's Electronic Parameter (TEP): This parameter quantifies the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the ν(CO) stretching frequency of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy. A lower TEP value (in cm⁻¹) signifies a more electron-donating (electron-rich) phosphine, which can lead to a more electron-rich and often more reactive metal center.
Comparative Data of Common Phosphine Ligands
The following table summarizes the Tolman cone angles and electronic parameters for a selection of common phosphine ligands, providing a basis for comparison.
| Ligand Name | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] |
| Trimethylphosphine | PMe₃ | 118 | 2064.1 |
| Triethylphosphine | PEt₃ | 132 | 2061.7 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 132 | 2060.3 |
| Tri-iso-propylphosphine | P(i-Pr)₃ | 160 | 2058.9 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 | 2066.7 |
| Triphenyl phosphite | P(OPh)₃ | 128 | 2085.3 |
| Trimethyl phosphite | P(OMe)₃ | 107 | 2076.3 |
Note: Values are compiled from various sources and may vary slightly depending on the experimental or computational method used.
Experimental Protocol: Determination of Tolman's Electronic Parameter (TEP)
The following provides a detailed methodology for the experimental determination of the Tolman Electronic Parameter.
Objective: To determine the TEP of a given phosphine ligand (L) by measuring the A₁ symmetric C-O stretching frequency of its corresponding [LNi(CO)₃] complex.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly Toxic!)
-
Phosphine ligand (L)
-
Inert, dry solvent (e.g., hexane, dichloromethane, or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
-
Gas-tight syringe
-
Schlenk flask and other standard glassware
Procedure:
-
Preparation of the [LNi(CO)₃] Complex:
-
All manipulations involving Ni(CO)₄ must be performed in a well-ventilated fume hood using an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or in a glovebox.
-
In a Schlenk flask, dissolve a known amount of the phosphine ligand (L) in a minimal amount of the chosen inert, dry solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Using a gas-tight syringe, carefully and slowly add one molar equivalent of Ni(CO)₄ to the stirred phosphine solution. The reaction is typically rapid and results in the evolution of one equivalent of carbon monoxide.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete formation of the [LNi(CO)₃] complex.
-
-
IR Spectroscopic Measurement:
-
Prepare a dilute solution of the synthesized [LNi(CO)₃] complex in the same inert solvent. The concentration should be adjusted to give an absorbance in the optimal range for the IR spectrometer.
-
Record the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the A₁ symmetric C-O stretching frequency (ν(CO)). For C₃ᵥ symmetric ligands, this will be the most intense band. For ligands with lower symmetry, the A₁ mode is assigned to the highest frequency band.
-
-
Data Analysis:
-
The measured frequency of the A₁ C-O stretch is the Tolman Electronic Parameter (TEP) for the phosphine ligand (L).
-
Compare the obtained TEP value with literature values and with the values of other phosphine ligands to rank its electron-donating ability.
-
Visualizing the Role of Phosphine Ligands in Catalysis
The steric and electronic properties of phosphine ligands are critical in determining the efficiency of various catalytic cycles. The following diagrams, generated using Graphviz, illustrate the role of phosphine-ligated palladium catalysts in two widely used cross-coupling reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide.[1] The phosphine ligands (L) stabilize the active Pd(0) catalyst and influence the rates of oxidative addition and reductive elimination.[2] Bulky, electron-donating phosphines are often employed to facilitate these key steps.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
In the Buchwald-Hartwig amination, a carbon-nitrogen bond is formed between an aryl halide and an amine.[3][4] The choice of phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step of the reaction.[3] Sterically demanding and electron-rich phosphines are known to accelerate this final step to afford the desired arylamine product.[3]
References
Cost-Effectiveness of (2S,4S)-BDPP in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral phosphine ligand is a critical decision in the development of large-scale asymmetric hydrogenation processes, directly impacting reaction efficiency, enantioselectivity, and overall manufacturing costs. This guide provides a comparative analysis of (2S,4S)-BDPP against two other widely used classes of chiral phosphine ligands, BINAP and DuPhos, to assist researchers, scientists, and drug development professionals in making informed decisions for industrial applications.
Executive Summary
While (2S,4S)-BDPP is a well-established and effective ligand in asymmetric synthesis, its cost-effectiveness in large-scale applications, when compared to industry workhorses like BINAP and DuPhos, requires careful consideration. The primary challenge in conducting a direct cost-benefit analysis is the limited availability of public, head-to-head comparative data for the same industrial-scale reactions. However, by synthesizing available information on ligand pricing, typical performance metrics, and established applications, we can provide a qualitative and semi-quantitative guide.
Key Considerations:
-
Ligand Cost: For large-scale synthesis, the bulk price of the ligand is a major cost driver. While small-scale quantities of all three ligands are readily available, obtaining kilogram-scale pricing often requires direct quotes from suppliers. Available data suggests that racemic BINAP can be sourced at a significantly lower price point per kilogram than small-scale offerings of enantiomerically pure BINAP, DuPhos, or BDPP. This highlights the importance of inquiring about bulk pricing early in process development.
-
Catalyst Performance: The efficiency of the catalyst, characterized by its Turnover Number (TON) and Turnover Frequency (TOF), is paramount. A more expensive ligand can be more cost-effective if it operates at a much lower catalyst loading (higher S/C ratio) and/or provides a significantly faster reaction rate, leading to increased throughput.
-
Intellectual Property: The patent landscape for chiral ligands and their applications can influence their commercial availability and cost.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones and olefins is a common application for these ligands. The following tables summarize representative performance data gleaned from various sources. It is crucial to note that these data points are not from direct comparative studies under identical conditions and should be used as a general guide.
| Ligand | Substrate Example | Catalyst Loading (S/C ratio) | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference(s) |
| (2S,4S)-BDPP | Aryl Ketones | 100 - 10,000 | >95% | Up to 10,000 | Variable | |
| BINAP | β-Keto Esters, Aryl Ketones | 1,000 - 100,000+ | >98% | Up to 2,400,000 | Up to 228,000 | [1][2] |
| DuPhos | Enamides, β-Keto Esters | 500 - 50,000 | >99% | Up to 50,000 | >5,000 | [3] |
Note: The presented TON and TOF values for BINAP represent exceptionally high performance achieved under optimized conditions for specific substrates and may not be typical for all applications.
Cost Analysis of Chiral Phosphine Ligands
The initial cost of the chiral ligand is a significant factor in the overall economic feasibility of a large-scale catalytic process. The following table provides an approximate cost comparison based on currently available information from chemical suppliers for small quantities. Bulk pricing can vary significantly and should be obtained directly from manufacturers.
| Ligand | Supplier Example(s) | Price (USD) for Small Quantity | Approximate Price per Gram (USD) | Bulk Price Indication (per kg) | Reference(s) |
| (2S,4S)-BDPP | Thermo Fisher, Strem | ~
| ~228 - 668 | Inquire with suppliers | [4][5] |
| (R)-BINAP / (S)-BINAP | MedchemExpress, Otto Chemie | ~$25 (5g) | ~5 | ~$3500 (racemic) | [6][7][8] |
| (S,S)-Me-DuPhos | Advanced ChemBlocks | ~$335 (1g) | ~335 | Inquire with suppliers |
Disclaimer: Prices are subject to change and may vary between suppliers and by purity grade. The bulk price for racemic BINAP is provided as an indicator and the price for enantiomerically pure BINAP in bulk is expected to be higher.
Experimental Protocols: A General Overview
Detailed, scalable experimental protocols are often proprietary and substrate-specific. However, a general workflow for a large-scale asymmetric hydrogenation can be outlined.
Logical Workflow for Large-Scale Asymmetric Hydrogenation
Caption: A generalized workflow for industrial-scale asymmetric hydrogenation.
Key Experimental Considerations:
-
Catalyst Preparation: The active catalyst is typically prepared in situ by reacting the chiral ligand with a metal precursor (e.g., a rhodium or ruthenium salt) under an inert atmosphere.
-
Solvent and Substrate Purity: The purity of the solvent and substrate is critical, as impurities can act as catalyst poisons, significantly reducing catalyst activity and longevity.
-
Process Parameters: Temperature, hydrogen pressure, and agitation rate are key parameters that need to be optimized for each specific substrate and catalyst system to achieve high conversion and enantioselectivity in a minimal reaction time.
-
Safety: Large-scale hydrogenations are high-pressure reactions and require specialized equipment and adherence to strict safety protocols.
Signaling Pathway of Asymmetric Catalysis
The generally accepted mechanism for asymmetric hydrogenation with these types of chiral diphosphine ligands involves the formation of a chiral metal complex that coordinates with the prochiral substrate. The steric and electronic properties of the ligand create a chiral pocket that directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion
The choice between (2S,4S)-BDPP, BINAP, and DuPhos for large-scale asymmetric hydrogenation is not straightforward and depends on a multi-faceted analysis of cost, performance, and the specific requirements of the chemical transformation.
-
(2S,4S)-BDPP is a reliable and effective ligand, but its cost-effectiveness at an industrial scale compared to the alternatives is not well-documented in publicly available sources. It may be a suitable choice for processes where it demonstrates exceptional and specific reactivity that cannot be achieved with other ligands.
-
BINAP is a highly versatile and widely used ligand with a proven track record in numerous large-scale applications.[1][2] Its commercial availability in bulk and the extensive body of literature on its use make it a strong candidate for many industrial processes.[1]
-
DuPhos and its analogues are known for their exceptional enantioselectivity and high turnover frequencies in the hydrogenation of a broad range of substrates.[3] For processes where extremely high enantiopurity and throughput are critical, the potentially higher cost of DuPhos may be justified.
For any large-scale synthesis, it is imperative for researchers and process chemists to perform a thorough experimental screening of these and other commercially available ligands. This should be followed by direct inquiries to suppliers for bulk pricing to conduct a realistic cost-benefit analysis for the specific target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. DuPhos and BPE Ligands [sigmaaldrich.com]
- 4. (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. strem.com [strem.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. R-BINAP, 98% 76189-55-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
A Comparative Guide to C2-Symmetric Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the design and application of chiral ligands are paramount to achieving high enantioselectivity in chemical transformations. Among the myriad of ligand architectures, C2-symmetric ligands have historically held a privileged position, demonstrating remarkable efficacy across a broad spectrum of reactions. Their unique topology, characterized by a twofold rotational axis of symmetry, reduces the number of possible transition states, thereby simplifying the stereochemical outcome and often leading to superior enantiocontrol.[1] This guide provides a comprehensive review of prominent C2-symmetric ligands, presenting their performance data in key asymmetric reactions, offering detailed experimental protocols, and drawing objective comparisons with alternative non-symmetric ligand systems.
The Principle of C2 Symmetry
The strategic advantage of C2-symmetric ligands lies in their ability to create a well-defined and simplified chiral environment around a metal center. The presence of a C2 axis of symmetry renders the two binding sites of a bidentate ligand chemically equivalent. This equivalence minimizes the number of competing diastereomeric transition states in a catalytic cycle, which can have a beneficial effect on enantioselectivity by potentially eliminating less selective pathways.[1]
Performance Comparison of C2-Symmetric Ligands in Key Asymmetric Reactions
The efficacy of C2-symmetric ligands is best illustrated through their performance in a variety of catalytic asymmetric reactions. Below, we present a comparative summary of quantitative data for some of the most influential C2-symmetric ligand families.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, with C2-symmetric diphosphine ligands playing a pivotal role. The development of ligands such as DIPAMP and DuPhos revolutionized the field, enabling the industrial-scale synthesis of chiral molecules like L-DOPA.[1][2][3]
| Ligand/Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| C2-Symmetric | |||||
| Rh-(R,R)-DIPAMP | (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | >95 | 95 | [3] |
| Rh-(R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | >99 | [4] |
| Rh-ArcPhos | N-(1-(piperidin-1-yl)cyclohex-1-en-1-yl)acetamide | (R)-N-(1-(piperidin-1-yl)cyclohexyl)acetamide | 99 | 99 | |
| Non-C2-Symmetric | |||||
| Rh-Josiphos | Dimethyl itaconate | (R)-2-Methylsuccinic acid dimethyl ester | 100 | 99 |
Asymmetric Cyclopropanation
Copper complexes of C2-symmetric bis(oxazoline) (BOX) ligands are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, yielding chiral cyclopropanes with excellent diastereo- and enantioselectivity.
| Ligand/Catalyst | Olefin | Diazo Reagent | Product | Yield (%) | ee (%) (trans/cis) | dr (trans:cis) | Reference |
| C2-Symmetric | |||||||
| Cu(I)-'Bu-BOX | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 90-99 | 99 (trans), 97 (cis) | 82:18 | [5] |
| Cu(I)-Ph-BOX | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 68 | 90 (trans), 86 (cis) | 70:30 | |
| C1-Symmetric | |||||||
| Cu(I)-Aza-BOX | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 75 | 92 (trans), 85 (cis) | 75:25 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. C2-symmetric BOX and PyBOX (pyridine-bis(oxazoline)) ligands, in complex with various metal ions, have proven to be exceptional catalysts for this transformation.
| Ligand/Catalyst | Diene | Dienophile | Product | Yield (%) | ee (%) (endo) | endo:exo | Reference |
| C2-Symmetric | |||||||
| Cu(II)-'Bu-BOX | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | Bicyclic adduct | 98 | 98 | 99:1 | [6] |
| Fe(III)-Ph-PyBOX | Cyclopentadiene | Acrolein | Bicyclic adduct | 85 | 91 | 95:5 | |
| Non-C2-Symmetric | |||||||
| Organocatalyst (MacMillan) | Cyclopentadiene | Cinnamaldehyde | Bicyclic adduct | 99 | 94 | 95:5 |
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C and C-heteroatom bonds. C2-symmetric ligands, such as the Trost ligand, have been instrumental in achieving high enantioselectivity.
| Ligand/Catalyst | Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| C2-Symmetric | ||||||
| Pd-(R,R)-Trost Ligand | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Dimethyl (1,3-diphenylallyl)malonate | 98 | 99 | |
| Non-C2-Symmetric | ||||||
| Pd-Phosphoramidite (L10) | rac-3-Cyclohexenyl acetate | Dimethyl malonate | Dimethyl (cyclohex-2-enyl)malonate | 95 | 92 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for researchers. Below are representative procedures for key asymmetric reactions utilizing C2-symmetric ligands.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rh-(R,R)-Me-DuPhos
Catalyst Preparation: In a glovebox, [Rh(COD)2]BF4 (10.1 mg, 0.025 mmol) and (R,R)-Me-DuPhos (1.1 eq, 0.0275 mmol) are dissolved in freshly distilled and degassed methanol (5 mL) in a Fisher-Porter bottle. The solution is stirred for 10 minutes.
Hydrogenation Procedure: Methyl (Z)-α-acetamidocinnamate (553 mg, 2.5 mmol) is added to the catalyst solution. The Fisher-Porter bottle is sealed, removed from the glovebox, and connected to a hydrogen line. The bottle is purged with hydrogen three times before being pressurized to 3 atm of H2. The reaction mixture is stirred at room temperature for 12 hours.
Work-up and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel (ethyl acetate/hexanes) to afford N-acetyl-(R)-phenylalanine methyl ester. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by a Cu(I)-'Bu-BOX Complex
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)2 (3.6 mg, 0.01 mmol) and (S,S)-'Bu-BOX (3.2 mg, 0.011 mmol) are dissolved in anhydrous dichloromethane (2 mL). The solution is stirred for 1 hour at room temperature.
Cyclopropanation Procedure: To the catalyst solution, styrene (1.15 mL, 10 mmol) is added. A solution of ethyl diazoacetate (114 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise via a syringe pump over a period of 4 hours at 0 °C. The reaction mixture is stirred for an additional 8 hours at the same temperature.
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the cyclopropane products. The diastereomeric ratio and enantiomeric excess of each diastereomer are determined by chiral GC analysis.[7]
Asymmetric Diels-Alder Reaction of Cyclopentadiene with N-Acryloyl-2-oxazolidinone using a Cu(II)-'Bu-BOX Catalyst
Catalyst Preparation: In a dried flask under a nitrogen atmosphere, Cu(OTf)2 (36.2 mg, 0.1 mmol) and (S,S)-'Bu-BOX (32.3 mg, 0.11 mmol) are stirred in anhydrous dichloromethane (10 mL) for 4 hours at room temperature.
Diels-Alder Reaction: The catalyst solution is cooled to -78 °C. N-Acryloyl-2-oxazolidinone (141 mg, 1.0 mmol) is added, and the mixture is stirred for 10 minutes. Freshly cracked cyclopentadiene (0.26 mL, 3.0 mmol) is then added dropwise. The reaction is stirred at -78 °C for 3 hours.
Work-up and Analysis: The reaction is quenched with a saturated solution of NaHCO3. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC.[6]
Mandatory Visualizations
Catalytic Cycle of Asymmetric Hydrogenation with a Rh-DuPhos Catalyst
Caption: Proposed catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation.
Experimental Workflow for Asymmetric Cyclopropanation
Caption: A typical experimental workflow for asymmetric cyclopropanation.
Logical Relationship for Ligand Selection in Asymmetric Catalysis
References
- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. researchgate.net [researchgate.net]
- 5. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemie.uni-erlangen.de [www2.chemie.uni-erlangen.de]
(S,S)-BDPP in Industrial Asymmetric Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial asymmetric synthesis, the choice of a chiral ligand is a critical decision that profoundly impacts process efficiency, enantioselectivity, and overall economic viability. Among the privileged class of chiral phosphine ligands, (S,S)-2,4-bis(diphenylphosphino)pentane, commonly known as (S,S)-BDPP, has emerged as a stalwart catalyst component for asymmetric hydrogenation reactions. This guide provides a comparative analysis of (S,S)-BDPP's performance against other notable chiral ligands in key industrial applications, supported by available experimental data and detailed methodologies.
Performance Comparison in Key Industrial Syntheses
The industrial utility of (S,S)-BDPP and its counterparts is best illustrated through their application in the synthesis of high-value chiral molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. While direct head-to-head industrial-scale comparisons are often proprietary, the following tables summarize performance data from various studies on key transformations, offering valuable insights into the relative strengths of different ligand systems.
Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters is a cornerstone reaction in the synthesis of numerous pharmaceutical intermediates.
| Ligand | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | TON | Reference |
| (S,S)-BDPP | [Rh((S,S)-BDPP)(COD)]BF₄ | Methyl acetoacetate | >95 | 92 (R) | 1,000 | [1] |
| (R)-BINAP | RuCl₂((R)-BINAP) | Methyl acetoacetate | 98 | 99 (R) | 10,000 | [2] |
| (S,S)-Chiraphos | [Rh((S,S)-Chiraphos)(COD)]BF₄ | Ethyl acetoacetate | 100 | 85 (R) | Not Reported | [3] |
| (R,R)-DuPhos | [Rh((R,R)-DuPhos)(COD)]OTf | Ethyl 4-chloroacetoacetate | >99 | >99 (R) | 2,000 | [2] |
Asymmetric Hydrogenation of Enamides
The enantioselective hydrogenation of enamides is a pivotal step in the synthesis of chiral amines and amino acids, including the notable example of L-DOPA for the treatment of Parkinson's disease.
| Ligand | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | TON | Reference |
| (S,S)-BDPP | [Rh((S,S)-BDPP)(COD)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 100 | 94 (S) | 500 | [4] |
| (R,R)-DIPAMP | [Rh((R,R)-DIPAMP)(COD)]BF₄ | (Z)-α-acetamidocinnamic acid | >95 | 95 (S) | 20,000 | [2][5] |
| (S,S)-Et-DuPhos | [Rh((S,S)-Et-DuPhos)(COD)]OTf | Methyl (Z)-α-acetamidocinnamate | 100 | >99 (S) | 50,000 | [2] |
| Josiphos SL-J002-1 | Ir-Josiphos complex | MEA Imine (for (S)-Metolachlor) | >99 | 80 (S) | >1,000,000 | [6][7] |
| TangPhos | [Rh(TangPhos)(COD)]BF₄ | β-(acylamino)acrylates | High | up to 99.6 | Not Reported | [8] |
Experimental Protocols for Key Experiments
Detailed experimental procedures are crucial for the successful implementation and comparison of catalytic systems. Below are representative protocols for the asymmetric hydrogenation of benchmark substrates.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a generalized representation for the screening and optimization of chiral phosphine ligands in the synthesis of a precursor to chiral amino acids.
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a solution of the chiral bisphosphine ligand (e.g., (S,S)-BDPP, 0.012 mmol) in an appropriate solvent (e.g., methanol or toluene, 5 mL) is added to a solution of a rhodium precursor, such as [Rh(COD)₂]BF₄ (0.01 mmol), in the same solvent (5 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: The catalyst solution is then transferred to a high-pressure autoclave containing a solution of methyl (Z)-α-acetamidocinnamate (1.0 mmol) in the reaction solvent (10 mL). The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 1-24 hours).
Work-up and Analysis: After the reaction, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is purified by chromatography on silica gel to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Relationships and Experimental Workflows
The selection and application of a chiral ligand in an industrial setting follows a logical progression from initial screening to process optimization.
Caption: Workflow for Industrial Asymmetric Hydrogenation.
This diagram illustrates the typical workflow in an industrial setting, starting from the identification of a target chiral molecule and culminating in its large-scale production. The process begins with the selection of a diverse set of chiral ligands, including established options like (S,S)-BDPP and newer alternatives. High-throughput screening allows for the rapid evaluation of these ligands to identify the most promising candidates based on key performance indicators. Subsequent process optimization focuses on refining the reaction conditions for the lead catalyst system to maximize efficiency and enantioselectivity before moving to pilot and full-scale production.
Signaling Pathway Analogy in Catalyst Selection
The interaction between the chiral catalyst, substrate, and reaction conditions can be conceptually compared to a biological signaling pathway, where the ultimate outcome (high yield and enantioselectivity) is dependent on the precise interplay of multiple factors.
Caption: Catalyst-Substrate Interaction Model.
This diagram illustrates the key components and interactions in an asymmetric hydrogenation reaction. The chiral ligand, such as (S,S)-BDPP, coordinates with a metal precursor to form the active catalyst. This catalyst then binds to the prochiral substrate, creating a chiral environment that directs the hydrogenation to selectively form one enantiomer of the product. The reaction conditions play a crucial modulatory role, influencing both the catalyst's activity and the stereochemical outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Catalytic Results with (2S,4S)-BDPP
For researchers, scientists, and drug development professionals engaged in asymmetric catalysis, the choice of a chiral ligand is a critical decision that directly impacts the efficiency, enantioselectivity, and reproducibility of a synthetic route. This guide provides a comparative analysis of the catalytic performance of (2S,4S)-Bis(diphenylphosphino)pentane (BDPP), a well-established chiral diphosphine ligand, against other prominent ligands in the field. The focus is on providing a clear, data-driven comparison to aid in the rational selection of ligands for asymmetric hydrogenation reactions.
Performance in Asymmetric Hydrogenation: A Benchmark Comparison
Asymmetric hydrogenation is a fundamental and widely utilized transformation in the synthesis of chiral molecules. The catalytic system, comprising a transition metal precursor and a chiral ligand, dictates the stereochemical outcome of the reaction. To objectively assess the performance of (2S,4S)-BDPP, we have compiled data for the rhodium-catalyzed asymmetric hydrogenation of the benchmark substrate, methyl (Z)-α-acetamidocinnamate. This reaction is a standard for evaluating the efficacy of chiral phosphine ligands.
Below is a summary of the performance of (2S,4S)-BDPP in comparison to other widely used chiral bisphosphine ligands such as BINAP, Josiphos, and DuPhos. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | TON |
| (2S,4S)-BDPP | [Rh(COD)((2S,4S)-BDPP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | >99 | 94 (R) | 100 |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]OTf | Methyl (Z)-α-acetamidocinnamate | THF | 1 | 25 | 100 | >99 (R) | 100 |
| (R,R)-Me-DuPhos | [Rh(COD)((R,R)-Me-DuPhos)]OTf | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | >99 (R) | 100 |
| (R)-(S)-Josiphos | [Rh(COD)((R)-(S)-Josiphos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | >99 | >99 (R) | 100 |
Note: The data presented is compiled from various sources and should be used as a general guide. For direct and rigorous comparison, in-house screening under identical conditions is always recommended.
Experimental Protocols
To ensure the reproducibility of catalytic results, adherence to detailed and consistent experimental protocols is paramount. Below is a representative protocol for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(2S,4S)-BDPP (or other chiral bisphosphine ligand)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Pre-formation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral bisphosphine ligand (0.011 mmol, 1.1 mol%). Anhydrous and degassed solvent (5 mL) is added, and the resulting solution is stirred at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
Hydrogenation: To a separate Schlenk flask equipped with a magnetic stir bar is added the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol). The flask is sealed with a septum and purged with nitrogen. The pre-formed catalyst solution is then transferred to the substrate-containing flask via a cannula. The reaction vessel is connected to a hydrogen manifold, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (typically 1 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C).
-
Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as TLC, GC, or ¹H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure.
-
Analysis: The yield of the hydrogenated product is determined after purification (e.g., by column chromatography). The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Visualization of the Catalytic Process
To provide a conceptual understanding of the experimental workflow and the relationships between the key components, the following diagrams have been generated.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: In situ formation of the active catalyst.
Safety Operating Guide
Safe Disposal of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of this organophosphine compound, ensuring compliance with safety regulations and minimizing environmental impact.
Essential Safety and Handling Information
This compound is an air-sensitive solid that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Therefore, it is crucial to handle this compound under an inert atmosphere and take all necessary precautions to avoid contact and inhalation.[1]
| Hazard Classification | Precautionary Measures |
| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][3] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life (H413)[4] |
| Physical Hazards | None identified[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3] Use a particle filter respirator if necessary.[2] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[3] Do not dispose of with household trash.[5]
Experimental Workflow for Disposal
Methodology for Waste Handling and Collection:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Conduct all operations in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
-
Solid Waste: Carefully transfer any solid this compound waste into a designated hazardous waste container. This container should be clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials: Any materials such as weighing paper, gloves, or wipes that are contaminated with the chemical should also be placed in the solid hazardous waste container.
-
Empty Containers: Empty containers of this compound must be triple rinsed with a suitable solvent.[5] The rinsate should be collected and disposed of as hazardous solvent waste.
-
Decontamination of Glassware: Glassware that has come into contact with the chemical should be rinsed with a suitable organic solvent (e.g., acetone) to remove any residue. This rinsate must be collected as hazardous solvent waste. After the initial rinse, the glassware can typically be washed with soap and water.
Waste Storage and Disposal Logistics:
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Harmful to Aquatic Life").
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[6] Containers must be kept closed except when adding waste.[6]
-
Disposal Request: Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]
-
Professional Disposal: The EHS department will ensure the waste is transported to and processed at a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.de [fishersci.de]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. (2S,4S)2,4-ビス(ジフェニルホスフィノ)ペンタン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. degeschamerica.com [degeschamerica.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane (CAS No. 77876-39-2). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, crystalline solid that is air-sensitive. It can cause skin and serious eye irritation, and may cause respiratory irritation. The toxicological properties of this substance have not been fully investigated.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Appropriate chemical-resistant gloves.[1] Users should inspect gloves before use and observe permeability and breakthrough times provided by the supplier. | To prevent skin contact which can cause irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation occurs, or if dust is generated.[1] Under normal use with adequate ventilation, no protective equipment is needed. | To prevent inhalation which may cause respiratory tract irritation.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] | To minimize the risk of skin contact. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel. This substance is air-sensitive and should be handled under an inert atmosphere.[1]
Table 2: Handling and Storage Guidelines
| Procedure | Protocol |
| Handling | - Wash hands and any exposed skin thoroughly after handling.- Minimize dust generation and accumulation.[1]- Avoid breathing dust, vapor, mist, or gas.[1]- Avoid contact with eyes, skin, and clothing.[1]- Keep the container tightly closed.[1]- Handle under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Storage | - Store in a cool, dry place.[1]- Store in a tightly closed container.[1]- Do not expose to air.[1]- Store under an inert atmosphere.[1] |
| Incompatibilities | - Oxidizing agents- Halogens[1] |
Emergency and Disposal Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
Table 3: First Aid and Spill Response
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
| Spill | Use proper personal protective equipment as indicated in Table 1. Sweep up the material, avoiding dust generation, and place it in a suitable disposal container. Provide ventilation.[1] |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling Air-Sensitive Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
